Sodium ethanethiolate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;ethanethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S.Na/c1-2-3;/h3H,2H2,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDUDPQVDAASMV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75-08-1 (Parent) | |
| Record name | Ethanethiol, sodium salt | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001001774 | |
| Record name | Sodium ethanethiolate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystals with a stench; [Sigma-Aldrich MSDS] | |
| Record name | Sodium ethanethiolate | |
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CAS No. |
811-51-8 | |
| Record name | Ethanethiol, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium ethanethiolate | |
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| Record name | Ethanethiol sodium salt | |
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Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Sodium Ethanethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ethanethiolate (NaSEt) is a potent organosulfur nucleophile and a versatile reagent in organic synthesis.[1][2] As the sodium salt of ethanethiol (B150549), it provides a readily available source of the ethanethiolate anion (CH₃CH₂S⁻), which is highly effective in forming carbon-sulfur bonds.[2][3] This property makes it a cornerstone reagent for the synthesis of thioethers and for the cleavage of ether linkages, particularly in the deprotection of aryl methyl ethers.[2][3] Its utility is prominent in the pharmaceutical and fine chemical industries, where the introduction of sulfur-containing moieties can significantly influence the biological activity and pharmacokinetic properties of molecules.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, key reactions, and safety protocols associated with this compound.
Chemical and Physical Properties
This compound is typically a white to light-yellow or beige solid with a characteristic stench.[4][5] It is an ionic compound consisting of a sodium cation (Na⁺) and an ethanethiolate anion (C₂H₅S⁻).[6] Upon exposure to moisture, it can hydrolyze to produce ethanethiol, which has a noxious "rotten egg" smell.[1]
General Properties
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 811-51-8[7] |
| Molecular Formula | C₂H₅NaS[8] |
| Molecular Weight | 84.12 g/mol [7] |
| Synonyms | Ethanethiol sodium salt, Ethyl mercaptan sodium salt, Sodium thioethoxide[1][8] |
Physical Properties
There are some discrepancies in the reported physical properties of this compound in the literature. While some sources have cited a melting point of -147.8°C and a boiling point of 35.1°C, these values are more characteristic of ethanethiol and are inconsistent with the description of this compound as a solid salt. The most reliable data describes it as a solid at room temperature.
Table 2: Physical Properties
| Property | Value |
| Appearance | White to light yellow or beige solid/powder/crystals[4][6] |
| Odor | Stench[5] |
| Solubility | Soluble in water and polar organic solvents.[1][6] Slightly soluble in methanol (B129727) and sparingly soluble in water when heated.[4][9] |
Synthesis and Handling
Experimental Protocol: Synthesis of this compound
This compound can be synthesized by the reaction of ethanethiol with a strong sodium base, such as sodium metal or sodium hydride.[1][9] The following protocol is adapted from a literature procedure using sodium metal.[10]
Materials:
-
Anhydrous diethyl ether
-
Sodium metal
-
Ethanethiol
-
Argon gas supply
-
100 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser
Procedure:
-
Under a protective atmosphere of argon, add 40 mL of fresh, dry diethyl ether and 1.15 g (50 mmol) of metallic sodium to the 100 mL reaction flask.[10]
-
While stirring the mixture at room temperature, slowly add 4.07 mL (55 mmol) of ethanethiol dropwise from the dropping funnel.[10]
-
Continue stirring the reaction mixture for 4 hours at room temperature. The reaction is complete when the metallic sodium has completely disappeared, and a large amount of white precipitate (this compound) has formed.[10]
-
Remove the excess diethyl ether and any unreacted ethanethiol under reduced pressure.[10]
-
The resulting white powder is this compound. A typical yield is approximately 3.88 g (92.4%).[10]
Handling and Storage
This compound is a corrosive and water-reactive substance.[5] It should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety goggles, should be worn.[4] It is sensitive to air and moisture and should be stored under an inert atmosphere at room temperature.[4] Contact with water liberates toxic and flammable vapors.[4]
Key Chemical Reactions and Applications
The potent nucleophilicity of the ethanethiolate anion makes this compound a valuable reagent in several key organic transformations.[2]
Nucleophilic Substitution: Synthesis of Thioethers
A primary application of this compound is in Sₙ2 reactions with alkyl halides to form ethyl thioethers.[2] This reaction is a fundamental method for constructing carbon-sulfur bonds.[3]
General Reaction Scheme: R-X + CH₃CH₂SNa → R-SCH₂CH₃ + NaX (where R = alkyl group, X = halogen)
Experimental Protocol: Synthesis of 1,2-bis(ethylthio)benzene
The following is a representative protocol for a nucleophilic aromatic substitution reaction, which demonstrates the potent nucleophilicity of this compound.[10]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), chromatographically pure
-
o-Dichlorobenzene
-
Distilled water
-
n-Hexane
-
Argon gas supply
-
100 mL reaction flask with a side neck, equipped with a magnetic stirrer and condenser
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an argon atmosphere, place 1.68 g (20 mmol) of this compound into the 100 mL reaction flask.[10]
-
Add 40 mL of chromatographically pure DMF to the flask.[10]
-
Add 0.57 mL (5 mmol) of o-dichlorobenzene to the reaction mixture.[10]
-
Heat the mixture to 130°C and stir for 12 hours.[10]
-
After 12 hours, stop the reaction and allow the mixture to cool to room temperature.[10]
-
Add 60 mL of distilled water to the reaction mixture and extract with n-hexane (4 x 50 mL).[10]
-
Combine the organic phases, concentrate the solvent, and purify the crude product by silica gel column chromatography (eluent: petroleum ether) to yield 1,2-bis(ethylthio)benzene. A typical yield is 878 mg (88.7%).[10]
Cleavage of Aryl Methyl Ethers
This compound is an effective reagent for the demethylation of aryl methyl ethers, a crucial deprotection step in the synthesis of phenols.[3][11] This reaction proceeds via a nucleophilic attack of the thiolate on the methyl group of the ether.[2]
General Reaction Scheme: Ar-OCH₃ + CH₃CH₂SNa → Ar-ONa + CH₃SCH₂CH₃ (followed by acidic workup to yield Ar-OH)
Experimental Protocol: General Procedure for Demethylation of Aryl Methyl Ethers
This generalized protocol is based on literature procedures for the demethylation of aryl methyl ethers using thiolates in DMF.[11]
Materials:
-
Aryl methyl ether
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Appropriate acid for workup (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Reaction vessel with condenser and magnetic stirrer
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the aryl methyl ether in anhydrous DMF.
-
Add an excess (typically 2-5 equivalents) of this compound to the solution.
-
Heat the reaction mixture to reflux (or a temperature determined by substrate reactivity, often >100°C) and monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Acidify the mixture with a suitable acid (e.g., 1 M HCl) to protonate the resulting phenoxide.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude phenol product by an appropriate method, such as column chromatography or recrystallization.
Safety Information
This compound is a hazardous chemical that requires careful handling.
Table 3: Hazard Identification and Safety Precautions
| Hazard | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314).[5] | Wear protective gloves, protective clothing, eye protection, and face protection.[4] |
| Reactivity with Water | Reacts violently with water to liberate toxic and flammable gas.[4][5] | Keep away from moisture. Store in a dry, well-ventilated place.[4] |
| Inhalation | May cause corrosive injuries to the upper respiratory tract and lungs.[5] | Handle in a fume hood or with adequate ventilation.[4] |
In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[4] For fires, use dry chemical, carbon dioxide, or chemical foam extinguishers.[4]
Conclusion
This compound is a powerful and versatile reagent with significant applications in organic synthesis, particularly for the formation of thioethers and the cleavage of aryl methyl ethers. Its strong nucleophilic character makes it an indispensable tool for researchers and professionals in drug development and the fine chemical industry. A thorough understanding of its properties, combined with strict adherence to safe handling protocols, is essential for its effective and safe utilization in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 811-51-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 811-51-8: this compound | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. chembk.com [chembk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of Sodium Ethanethiolate
Authored for Researchers, Scientists, and Drug Development Professionals
Sodium ethanethiolate (CH₃CH₂SNa) is a significant organosulfur compound widely utilized in organic synthesis as a potent nucleophile.[1][2][3] Its efficacy as a reagent is fundamentally derived from its distinct chemical structure and the nature of its bonding. This technical guide provides a comprehensive examination of this compound, detailing its structural characteristics, the types of chemical bonds present, and relevant experimental data for its synthesis and characterization.
Chemical Structure and Bonding
This compound is an ionic salt composed of a positively charged sodium cation (Na⁺) and a negatively charged ethanethiolate anion ([CH₃CH₂S]⁻).[1][3] The solid-state form is typically a white to light-yellow powder.[3][4] The bonding within this compound can be analyzed in two distinct parts: the covalent bonds within the ethanethiolate anion and the ionic bond between the sodium cation and the sulfur atom.
1. Covalent Bonding in the Ethanethiolate Anion: The ethanethiolate anion features a network of covalent bonds. The ethyl group (CH₃CH₂) consists of a carbon-carbon single bond (C-C) and five carbon-hydrogen single bonds (C-H). These are classic nonpolar and polar covalent bonds, respectively, with electron pairs shared between the atoms. The geometry around both carbon atoms is approximately tetrahedral.
A key feature is the polar covalent bond between the methylene (B1212753) carbon and the sulfur atom (C-S). Sulfur is more electronegative than carbon, leading to a partial negative charge on the sulfur and a partial positive charge on the carbon, which influences the anion's reactivity.
2. Ionic Bonding (Sodium-Sulfur Interaction): The primary interaction between the sodium and the ethanethiolate moiety is ionic. This is determined by the significant difference in electronegativity between sodium and sulfur. Using the Pauling scale, the electronegativity of sulfur is approximately 2.58, while that of sodium is 0.93.[5][6][7][8]
-
Electronegativity Difference (ΔEN) = EN(S) - EN(Na) = 2.58 - 0.93 = 1.65
A difference of 1.65 indicates a bond with substantial ionic character. In this interaction, the valence electron from the sodium atom is effectively transferred to the sulfur atom, resulting in a stable Na⁺ cation and a [CH₃CH₂S]⁻ anion. This ionic nature is responsible for its salt-like properties, including its solubility in polar organic solvents.[1]
Data Presentation: Physicochemical and Bonding Properties
The quantitative data for this compound are summarized in the tables below for ease of reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₅NaS | [1][9][10] |
| Molecular Weight | 84.11 g/mol | [1][11] |
| Appearance | White to light yellow solid/powder | [3][4] |
| CAS Number | 811-51-8 | [1][9] |
| SMILES | CC[S-].[Na+] | [1][9] |
| InChI Key | QJDUDPQVDAASMV-UHFFFAOYSA-M | [1][9] |
Table 2: Bonding Characteristics
| Bond Type | Atoms Involved | Electronegativity (Pauling Scale) | ΔEN | Bond Nature |
| Covalent | C-C | C: 2.55 | 0 | Nonpolar Covalent |
| Covalent | C-H | C: 2.55, H: 2.20 | 0.35 | Polar Covalent |
| Covalent | C-S | C: 2.55, S: 2.58 | 0.03 | Minimally Polar Covalent |
| Ionic | Na-S | Na: 0.93, S: 2.58 | 1.65 | Predominantly Ionic |
Spectroscopic Characterization
Spectroscopic methods are crucial for confirming the structure of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic ethyl pattern: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display two distinct signals, one for the methyl carbon and one for the methylene carbon.
-
Infrared (IR) Spectroscopy : A key diagnostic feature in the IR spectrum is the absence of the S-H stretching vibration, which typically appears around 2550-2600 cm⁻¹ in the parent compound, ethanethiol (B150549). The spectrum will be dominated by C-H stretching and bending frequencies. PubChem confirms the availability of spectral data for this compound.[9]
Experimental Protocols
Synthesis of this compound
A standard laboratory procedure for the synthesis of this compound involves the deprotonation of ethanethiol using a strong base, such as sodium hydride or sodium metal.[1]
Methodology using Sodium Hydride:
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer and a dropping funnel is charged with a suspension of sodium hydride (NaH) in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Thiol: A solution of ethanethiol (CH₃CH₂SH) in the same anhydrous solvent is added dropwise to the stirred suspension of NaH at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: The reaction proceeds with the evolution of hydrogen gas (H₂), forming the sodium salt. The reaction is typically stirred for several hours to ensure completion.
-
Reaction Equation: CH₃CH₂SH + NaH → CH₃CH₂SNa + H₂(g)[1]
-
-
Isolation: Upon completion, the product, which is often a white solid, can be isolated by filtration or by removing the solvent under reduced pressure. The resulting solid should be handled under an inert atmosphere due to its sensitivity to moisture and air.
Visualizations
The following diagrams, generated using Graphviz, illustrate the chemical structure and synthesis of this compound.
Caption: Chemical structure of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 811-51-8: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 811-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. homework.study.com [homework.study.com]
- 6. Compare Sulfur vs Sodium | Element Comparison of Properties, Structure, Periodic Table Facts [schoolmykids.com]
- 7. byjus.com [byjus.com]
- 8. Electronegativity for all the elements in the Periodic Table [periodictable.com]
- 9. This compound | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 811-51-8 [chemnet.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
The Genesis of a Potent Nucleophile: An In-depth Technical Guide to the History and Discovery of Sodium Ethanethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ethanethiolate (C₂H₅SNa), the sodium salt of ethanethiol (B150549), stands as a potent nucleophile and a versatile reagent in the landscape of organic synthesis. Its utility, particularly in the formation of carbon-sulfur bonds, has cemented its role as a crucial intermediate in the pharmaceutical, agrochemical, and materials science sectors. This technical guide delves into the historical context of the discovery of organosulfur compounds, the eventual synthesis and characterization of this compound, and its modern applications, with a focus on experimental protocols and the underlying chemical principles.
A Historical Perspective: From Mercaptans to Thiolates
The journey to understanding and utilizing this compound begins with the discovery of its parent compound, ethanethiol. While a definitive date for the first synthesis of this compound remains elusive in historical records, the groundwork was laid in the early 19th century with the pioneering work on organosulfur compounds.
In 1834, the Danish chemist William Christopher Zeise reported the synthesis of "mercaptan" (from the Latin mercurium captans, meaning 'mercury capturing'), a compound we now know as ethanethiol. His work on the reaction of calcium ethyl sulfate (B86663) with barium sulfide (B99878) saturated with hydrogen sulfide was a seminal moment in organosulfur chemistry. Shortly after, in 1840, Henri Victor Regnault also demonstrated the preparation of ethanethiol through a halide displacement reaction, treating ethyl halide with aqueous sodium bisulfide. These early preparations of ethanethiol were foundational, as the acidic nature of the thiol group (-SH) would have naturally led to the exploration of its corresponding salts, the thiolates.
The synthesis of metal thiolates, including sodium salts, likely emerged from the broader development of organometallic and organosulfur chemistry throughout the 19th and early 20th centuries. The analogous and well-established chemistry of sodium ethoxide, a strong base and nucleophile, would have provided a clear precedent for the preparation and use of this compound.[1][2][3]
A significant application that brought this compound to the forefront of synthetic organic chemistry was its use in the demethylation of aryl methyl ethers, a method introduced by Feutrill and Mirrington in 1970.[4] This reaction provided a valuable tool for the deprotection of phenol (B47542) groups, a common step in the synthesis of complex organic molecules.
Physicochemical Properties and Quantitative Data
This compound is typically a white to off-white solid that is highly soluble in polar organic solvents.[5] Its strong nucleophilic character is a result of the negatively charged sulfur atom.
| Property | Value | Reference |
| Chemical Formula | C₂H₅NaS | [5] |
| Molar Mass | 84.11 g/mol | [5] |
| CAS Number | 811-51-8 | [5] |
| Appearance | White to light yellow powder | [5] |
Key Experimental Protocols
Synthesis of this compound
A common and efficient laboratory-scale synthesis of this compound involves the reaction of ethanethiol with a strong base, such as sodium metal or sodium hydride.
Protocol: Synthesis from Ethanethiol and Sodium Metal [6]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with sodium metal (1.0 eq) suspended in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Ethanethiol: Ethanethiol (1.1 eq) is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of sodium metal at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature. The reaction is exothermic, and hydrogen gas is evolved. The reaction is typically complete when the sodium metal has completely reacted, and a white precipitate of this compound has formed.
-
Isolation: The resulting white solid can be isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried under vacuum.
| Reactant | Molar Equivalent | Purity |
| Sodium Metal | 1.0 | >99% |
| Ethanethiol | 1.1 | >98% |
| Anhydrous Diethyl Ether | - | ACS Grade |
| Product | Yield | |
| This compound | Typically >90% |
Synthesis of Thioethers using this compound
This compound is widely used for the synthesis of thioethers via nucleophilic substitution of alkyl halides.[7]
Protocol: Synthesis of Ethyl Phenyl Sulfide
-
Reaction Setup: A solution of this compound (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is prepared in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Alkyl Halide: Iodobenzene (1.0 eq) is added to the stirred solution of this compound at room temperature.
-
Reaction: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
| Reactant | Molar Equivalent | Solvent | Temperature |
| This compound | 1.1 | DMF | 80-100 °C |
| Iodobenzene | 1.0 | ||
| Product | Yield | ||
| Ethyl Phenyl Sulfide | Typically >85% |
Applications in Drug Development and Signaling Pathways
The introduction of a sulfur atom into a molecule can significantly alter its biological activity, making this compound a valuable reagent in drug discovery and development. Thiol-containing compounds are known to play crucial roles in various biological processes, including acting as antioxidants and participating in redox signaling. While specific signaling pathways directly modulated by exogenously added this compound are not extensively documented, the reactivity of the ethanethiolate anion is analogous to that of endogenous thiols like glutathione.
Thiol-Disulfide Exchange
A fundamental process in which thiols participate is thiol-disulfide exchange. This is a key reaction in protein folding, enzyme regulation, and redox signaling. The ethanethiolate anion can, in principle, participate in such exchanges, potentially modulating the function of proteins with accessible disulfide bonds.
Caption: Thiol-Disulfide Exchange Pathway.
Demethylation of Aryl Methyl Ethers
The cleavage of aryl methyl ethers is a critical deprotection step in the synthesis of many pharmaceutical compounds. This compound in a polar aprotic solvent provides an effective method for this transformation.[8]
Caption: Mechanism of Aryl Methyl Ether Demethylation.
Experimental Workflow: Synthesis of Thioethers
The following diagram illustrates a typical laboratory workflow for the synthesis of a thioether using this compound.
Caption: Workflow for Thioether Synthesis.
Conclusion
This compound, a compound with roots in the early explorations of organosulfur chemistry, has evolved into an indispensable tool for modern organic synthesis. Its potent nucleophilicity enables the efficient formation of thioethers and the cleavage of protecting groups, making it a key reagent in the synthesis of pharmaceuticals and other complex molecules. While the precise moment of its initial discovery is not clearly documented, its chemical principles and applications are well-established, providing a robust platform for future innovations in drug development and materials science. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field.
References
- 1. Sodium ethoxide: Significance and symbolism [wisdomlib.org]
- 2. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 3. Sodium ethoxide crystal structure solved after 180 years | Research | Chemistry World [chemistryworld.com]
- 4. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]
Sodium Ethanethiolate: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Sodium ethanethiolate (CH₃CH₂SNa), also known as sodium thioethoxide, is a potent nucleophilic reagent widely employed in organic synthesis.[1] Its utility lies in its ability to introduce the ethylthio- group into molecules, a crucial step in the development of various pharmaceutical and fine chemical products.[2][3] This technical guide provides an in-depth overview of the synthesis, characterization, and safe handling of this versatile organosulfur compound.
Physicochemical Properties
This compound is typically a white to beige solid or crystalline powder with a characteristic strong, unpleasant odor.[4] It is soluble in polar organic solvents.[1] Due to its sensitivity to moisture and air, it should be handled under an inert atmosphere.[5]
| Property | Value | Reference |
| CAS Number | 811-51-8 | [4] |
| Molecular Formula | C₂H₅NaS | [1] |
| Molar Mass | 84.11 g/mol | [1] |
| Appearance | White to beige solid/crystals with a stench | [4] |
| Synonyms | Sodium thioethoxide, Sodium ethyl mercaptide | [1] |
Synthesis of this compound
Several methods are available for the preparation of this compound. The most common laboratory-scale synthesis involves the deprotonation of ethanethiol (B150549) using a strong base.
Method 1: Reaction of Ethanethiol with Metallic Sodium
This method is a reliable and high-yielding procedure for generating this compound. The reaction involves the direct reaction of ethanethiol with metallic sodium in an anhydrous solvent, typically diethyl ether, under an inert atmosphere.[2][3]
Experimental Protocol:
-
Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an argon or nitrogen inlet. The entire apparatus must be thoroughly dried before use.
-
Reagents: Add 40 mL of fresh, anhydrous diethyl ether and 1.15 g (50 mmol) of metallic sodium to the reaction flask under a positive pressure of argon.[2][3]
-
Reaction: While stirring the suspension, slowly add 4.07 mL (55 mmol) of ethanethiol dropwise from the dropping funnel at room temperature.[2][3] An exothermic reaction will occur with the evolution of hydrogen gas.[6]
-
Reaction Completion: Continue stirring the mixture at room temperature for approximately 4 hours, or until the metallic sodium has been completely consumed and a voluminous white precipitate of this compound has formed.[2][3]
-
Isolation: Once the reaction is complete, remove the excess diethyl ether and any unreacted ethanethiol under reduced pressure. The resulting white powder is this compound.[2][3]
| Parameter | Value | Reference |
| Reactants | Ethanethiol, Metallic Sodium | [2][3] |
| Solvent | Anhydrous Diethyl Ether | [2][3] |
| Atmosphere | Inert (Argon) | [2][3] |
| Reaction Time | 4 hours | [2][3] |
| Typical Yield | 92.4% | [2][3] |
| Purity | Technical grade, ~80-95% | [7][8][9] |
Method 2: Reaction of Ethanethiol with Sodium Hydride
An alternative quantitative method involves the use of sodium hydride (NaH) as the base.[1] This reaction is typically performed in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
CH₃CH₂SH + NaH → CH₃CH₂SNa + H₂ [1]
This method is efficient and avoids the handling of metallic sodium, but requires careful control due to the flammable nature of both sodium hydride and the hydrogen gas produced.
Caption: Key synthetic routes to this compound.
Characterization
The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | The spectrum will show two signals corresponding to the ethyl group: a triplet around δ 1.2-1.4 ppm (CH₃) and a quartet around δ 2.4-2.6 ppm (CH₂SNa). The characteristic S-H proton signal of ethanethiol (typically a triplet) will be absent. |
| ¹³C NMR | The spectrum will display two signals: one for the methyl carbon (CH₃) around δ 15-25 ppm and one for the methylene (B1212753) carbon (CH₂SNa) around δ 20-30 ppm. |
| IR Spectroscopy | The spectrum will feature C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A key diagnostic feature is the absence of the S-H stretching band, which typically appears around 2550-2600 cm⁻¹ in the parent thiol, confirming the formation of the thiolate salt. |
Note: Precise chemical shifts can vary depending on the solvent and concentration.[10]
Caption: Experimental workflow for this compound synthesis.
Safety and Handling
This compound is a hazardous substance that requires careful handling.
-
Hazards: It causes severe skin burns and eye damage.[7] It reacts with water, potentially releasing ethanethiol, which is flammable and has a very low odor threshold.[1][5]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert gas like argon.[5] It is sensitive to air, moisture, and carbon dioxide.[5]
Applications in Research and Development
This compound is a valuable reagent primarily used as a strong nucleophile and a base in organic synthesis.
-
Nucleophilic Substitution: It is frequently used to introduce an ethylthio- group by reacting with alkyl halides to form thioethers.[1]
-
Demethylation: It serves as an effective reagent for the cleavage of aryl methyl ethers, which is a critical deprotection step in the synthesis of many natural products and pharmaceuticals.[1]
-
Pharmaceutical Synthesis: It acts as an important intermediate in the creation of various drug molecules.[2][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanethiol [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. This compound technical grade, 80 811-51-8 [sigmaaldrich.com]
- 8. This compound | 811-51-8 | TCI EUROPE N.V. [tcichemicals.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Demethylation of Dimethyl Phosphonate Esters with this compound: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Ethanethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ethanethiolate (CH₃CH₂SNa) is an organosulfur compound that serves as the sodium salt of ethanethiol (B150549). It is a potent nucleophile widely utilized in organic synthesis, particularly in pharmaceutical and fine chemical industries.[1][2] Its utility stems from the highly reactive ethanethiolate anion, which readily participates in a variety of chemical transformations, most notably the formation of carbon-sulfur bonds.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visual representations of its chemical behavior.
Physical Properties
This compound is commercially available as a white to off-white or beige crystalline solid.[3][4] It is known to have a strong, unpleasant odor, characteristic of thiols.[3][4] Due to its ionic nature, it is soluble in polar organic solvents and sparingly soluble in water, where it is prone to hydrolysis.[1][2][4][5]
Data Presentation: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅NaS | [3][6][7] |
| Molecular Weight | 84.12 g/mol | [3][8][9] |
| Appearance | White to off-white/beige crystalline solid | [3][4] |
| Odor | Strong, unpleasant (stench) | [3][4] |
| Melting Point | Not applicable (decomposes) | N/A |
| Boiling Point | Not applicable | N/A |
| Solubility | ||
| Methanol | Slightly soluble | |
| Water | Sparingly soluble (with heating), prone to hydrolysis | |
| Polar Organic Solvents | Soluble |
Chemical Properties
The chemical reactivity of this compound is dominated by the strong nucleophilicity of the ethanethiolate anion (CH₃CH₂S⁻). This makes it a versatile reagent for introducing the ethylthio- group into organic molecules.
Basicity
This compound is the conjugate base of ethanethiol. The pKa of ethanethiol is approximately 10.6, indicating that this compound is a moderately strong base.
Nucleophilicity and Key Reactions
This compound is an excellent nucleophile, readily participating in Sₙ2 reactions with a variety of electrophiles.
-
Reaction with Alkyl Halides: It reacts with alkyl halides to form diethyl thioethers. This is a classic example of a Williamson ether synthesis, adapted for thioethers. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the thiolate.
Reaction Scheme:CH₃CH₂SNa + R-X → CH₃CH₂-S-R + NaX (where R is an alkyl group and X is a halogen)
-
Cleavage of Ethers: this compound is a well-established reagent for the cleavage of ethers, particularly aryl methyl ethers, to the corresponding phenols. This demethylation reaction is a valuable tool in synthetic organic chemistry, especially in the deprotection of functional groups.
Reaction Scheme:Ar-O-CH₃ + CH₃CH₂SNa → Ar-O⁻Na⁺ + CH₃-S-CH₂CH₃
Data Presentation: Chemical Properties of this compound
| Property | Description | Source(s) |
| pKa of Conjugate Acid (Ethanethiol) | ~10.6 | N/A |
| Key Reactions | Nucleophilic substitution (Sₙ2) with alkyl halides, Cleavage of aryl methyl ethers | [1] |
| Nucleophilicity | Strong nucleophile | [1][2] |
Experimental Protocols
Synthesis of this compound
Materials:
-
Ethanethiol (CH₃CH₂SH)
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas for inert atmosphere
Procedure (using Sodium Hydride):
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with an inert gas inlet is charged with a 60% dispersion of sodium hydride in mineral oil.
-
Anhydrous diethyl ether is added to the flask to suspend the sodium hydride.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of ethanethiol in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of sodium hydride. The addition should be controlled to maintain the temperature below 10 °C. Hydrogen gas will be evolved.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.
-
The resulting white precipitate of this compound can be used in situ for subsequent reactions, or it can be isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried under vacuum.
General Protocol for Nucleophilic Substitution with an Alkyl Halide
Materials:
-
This compound (prepared in situ or as a solid)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a stirred solution or suspension of this compound in anhydrous DMF under an inert atmosphere, a solution of the alkyl halide in anhydrous DMF is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.
-
The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude thioether.
-
The crude product can be purified by column chromatography or distillation.
Mandatory Visualization
Caption: Synthesis of this compound from Ethanethiol and Sodium Hydride.
Caption: Key reactions involving this compound as a nucleophile.
Caption: A typical experimental workflow for the synthesis of a thioether.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 811-51-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 811-51-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 811-51-8 [chemnet.com]
- 7. 811-51-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. This compound technical grade, 80 811-51-8 [sigmaaldrich.com]
The Nucleophilic Power of Sodium Ethanethiolate: A Technical Guide for Researchers
Abstract
Sodium ethanethiolate (C₂H₅SNa) is a potent organosulfur nucleophile widely employed in organic synthesis, particularly in the construction of thioethers and in demethylation reactions. Its efficacy stems from the high polarizability and charge density of the ethanethiolate anion. This technical guide provides an in-depth exploration of the fundamental principles governing the nucleophilicity of this compound, quantitative data for its reactivity, detailed experimental protocols for its characterization, and its applications in drug discovery and development.
Introduction
In the realm of drug development and complex molecule synthesis, the precise and efficient formation of carbon-sulfur bonds is of paramount importance. Thioethers, a common motif in many biologically active compounds, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound has emerged as a crucial reagent for introducing the ethylthio group, valued for its strong nucleophilic character and predictable reactivity.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core concepts of this compound's nucleophilicity.
The Core of Nucleophilicity: The Ethanethiolate Anion
The reactivity of this compound is fundamentally attributed to the ethanethiolate anion (CH₃CH₂S⁻).[1] Several key factors contribute to its potent nucleophilicity:
-
Polarizability of Sulfur: Sulfur, being in the third period of the periodic table, has a larger and more diffuse electron cloud compared to oxygen. This high polarizability allows the electron cloud to be easily distorted by an approaching electrophile, facilitating orbital overlap and bond formation even at a greater distance.[3] This is a primary reason why thiolates are generally more nucleophilic than their alkoxide counterparts.[3][4]
-
The Alpha Effect: While not a classical example, the presence of a lone pair on the atom adjacent to the nucleophilic atom can enhance nucleophilicity, a phenomenon known as the alpha effect. While sulfur is the nucleophilic atom, the overall electronic environment contributes to its reactivity.
-
Solvent Effects: The choice of solvent significantly impacts the nucleophilicity of the ethanethiolate anion. In polar protic solvents (e.g., ethanol, water), the nucleophile can be heavily solvated through hydrogen bonding, which stabilizes the anion and reduces its reactivity. In contrast, polar aprotic solvents (e.g., DMSO, DMF, acetone) solvate the cation (Na⁺) more effectively than the anion, leaving the "naked" and highly reactive thiolate anion free to attack an electrophile.[5]
-
Basicity: While related, nucleophilicity and basicity are distinct concepts. Basicity is a thermodynamic measure of a species' affinity for a proton, whereas nucleophilicity is a kinetic measure of its reactivity towards an electrophilic carbon.[6] Although ethanethiolate is a reasonably strong base, its high nucleophilicity is more directly attributed to the aforementioned factors, particularly polarizability.[7]
Quantitative Reactivity Data
A quantitative understanding of nucleophilicity is crucial for predicting reaction rates and outcomes. The following tables summarize key physicochemical properties and reactivity parameters related to this compound.
Table 1: Physicochemical Properties of Ethanethiol (B150549)
| Property | Value | Reference(s) |
| pKₐ | ~10.6 | [1][2][7][8] |
| Molecular Formula | C₂H₆S | [2] |
| Molecular Weight | 62.13 g/mol | [2] |
Table 2: Mayr's Nucleophilicity Parameters for Thiolates in DMSO
| Nucleophile | Solvent | N | sN | Reference(s) |
| Thiophenolate (C₆H₅S⁻) | DMSO | 23.36 | 0.74 | [1] |
A higher N value indicates greater nucleophilicity.
Key Reactions and Applications
This compound's potent nucleophilicity makes it a versatile reagent in a variety of organic transformations.
Nucleophilic Substitution (Sₙ2) Reactions
The most common application of this compound is in Sₙ2 reactions, particularly with primary and secondary alkyl halides to form ethyl thioethers.[1][9] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon.
R-X + NaSCH₂CH₃ → R-SCH₂CH₃ + NaX (where X = Cl, Br, I)
Ether Cleavage
This compound is also a highly effective reagent for the cleavage of ethers, especially aryl methyl ethers.[1][9] This reaction is particularly useful in the deprotection of phenol (B47542) groups during the synthesis of complex natural products and pharmaceuticals.
Ar-O-CH₃ + NaSCH₂CH₃ → Ar-ONa + CH₃SCH₂CH₃
Experimental Protocols
Preparation of a Standardized Solution of this compound
Caution: Ethanethiol is volatile and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
Materials:
-
Ethanethiol (C₂H₅SH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Argon or nitrogen gas supply
-
Schlenk line or similar inert atmosphere setup
-
Syringes and needles
Procedure:
-
Under a positive pressure of inert gas, suspend sodium hydride (1.0 equivalent) in anhydrous THF in a flame-dried flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethanethiol (1.0 equivalent) in anhydrous THF to the stirred suspension via syringe. Hydrogen gas will be evolved.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen has ceased.
-
The resulting solution of this compound can be used directly or standardized by titration.
Kinetic Study of the Sₙ2 Reaction of this compound with an Alkyl Halide by Gas Chromatography (GC)
This protocol describes a competition experiment to determine the relative reactivity of two different alkyl halides with a limited amount of this compound.
Materials:
-
Standardized solution of this compound in acetone
-
Anhydrous acetone
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column
-
Reaction vials with septa
-
Syringes
Procedure:
-
Preparation of Reaction Mixtures: In a reaction vial, prepare a solution containing equimolar amounts of 1-bromobutane and 1-chlorobutane in anhydrous acetone. Add a known amount of the internal standard.
-
Initiation of the Reaction: To the vial, add a solution of this compound in acetone, ensuring the thiolate is the limiting reagent (e.g., 0.5 equivalents relative to the total alkyl halides).
-
Reaction Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., dilute acid) and a solvent for GC analysis (e.g., diethyl ether).
-
GC Analysis: Inject the quenched sample into the GC. The disappearance of the starting alkyl halides and the appearance of the thioether products will be monitored.
-
Data Analysis: Integrate the peak areas of the starting materials and products relative to the internal standard. Plot the concentration of the reactants versus time to determine the reaction rates. The relative rates of consumption of 1-bromobutane and 1-chlorobutane will indicate the relative reactivity.[8]
Visualizations
Factors Influencing Nucleophilicity
Caption: Key factors determining the nucleophilic strength of this compound.
Sₙ2 Reaction Mechanism
Caption: The concerted mechanism of an Sₙ2 reaction involving ethanethiolate.
Experimental Workflow for Kinetic Analysis
Caption: A typical workflow for a kinetic study of a reaction with this compound.
Conclusion
This compound is a powerful and versatile nucleophile, the reactivity of which is governed by a combination of factors including the high polarizability of sulfur, solvent effects, and its inherent basicity. A quantitative understanding of its nucleophilicity, guided by parameters such as those in Mayr's database, allows for the rational design of synthetic routes. The experimental protocols provided herein offer a framework for the characterization and application of this important reagent. For professionals in drug discovery and development, a thorough grasp of the principles outlined in this guide is essential for leveraging the full potential of this compound in the synthesis of novel and impactful therapeutics.
References
- 1. Mayr's Database Of Reactivity Parameters: S- and Se-Nucleophiles [cup.uni-muenchen.de]
- 2. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. youtube.com [youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mayr's Database Of Reactivity Parameters: Searches [cup.lmu.de]
- 8. youtube.com [youtube.com]
- 9. cup.lmu.de [cup.lmu.de]
An In-depth Technical Guide to the Stability and Reactivity of the Ethanethiolate Anion
For Researchers, Scientists, and Drug Development Professionals
The ethanethiolate anion (CH₃CH₂S⁻), the conjugate base of ethanethiol (B150549), is a potent nucleophile widely employed in organic synthesis and of significant interest in the design of sulfur-containing pharmaceuticals. Its reactivity is governed by the inherent properties of the sulfur atom, including its size, polarizability, and electronegativity. This guide provides a comprehensive overview of the stability and reactivity of the ethanethiolate anion, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Core Concepts: Stability of the Ethanethiolate Anion
The stability of the ethanethiolate anion is a key determinant of its reactivity. It is a relatively stable anion, particularly in comparison to its oxygen analog, the ethoxide anion. This stability can be attributed to several factors:
-
Polarizability of Sulfur: Sulfur is larger and more polarizable than oxygen. The negative charge on the ethanethiolate anion is dispersed over a larger electron cloud, reducing charge density and increasing stability.[1][2]
-
Acidity of Ethanethiol: The stability of a conjugate base is directly related to the acidity of its parent acid. Ethanethiol is significantly more acidic than ethanol, as reflected in their pKa values.[3] A lower pKa indicates a greater tendency to donate a proton, resulting in a more stable conjugate base.
Quantitative Stability Data
The following table summarizes key quantitative data related to the stability of the ethanethiolate anion and its parent thiol.
| Parameter | Value | Significance |
| pKa of Ethanethiol (CH₃CH₂SH) | 10.6 | Indicates the acidity of ethanethiol and the relative stability of the ethanethiolate anion. A lower pKa compared to alcohols (pKa ~16-18) signifies that the thiolate is a weaker base and a more stable anion. |
| S-H Bond Dissociation Energy of Ethanethiol | 364.7 ± 2.2 kJ/mol | Represents the energy required to homolytically cleave the S-H bond. While not directly measuring the stability of the anion, it provides insight into the strength of the bond that is broken to form it. |
| C-S Bond Dissociation Energy of Ethanethiol | 73.6 ± 0.5 kcal/mol (308 ± 2 kJ/mol) | This value is relevant to the thermal stability of the parent molecule. |
Reactivity of the Ethanethiolate Anion
The ethanethiolate anion is a powerful nucleophile, readily participating in a variety of chemical reactions.[4] Its nucleophilicity is a cornerstone of its utility in organic synthesis.
Nucleophilicity
Thiolates, in general, are excellent nucleophiles, often surpassing their alkoxide counterparts in reactivity.[1][2] This enhanced nucleophilicity is attributed to the "alpha effect" and the high polarizability of the sulfur atom, which allows for efficient orbital overlap with electrophilic centers.[1] In polar protic solvents, the larger, more polarizable ethanethiolate anion is a stronger nucleophile than methanethiolate.[5]
Key Reactions
-
Nucleophilic Substitution (Sₙ2) Reactions: Ethanethiolate is highly effective in Sₙ2 reactions, where it displaces leaving groups from alkyl halides and other suitable substrates to form thioethers.[4][6] This reaction is a fundamental method for introducing sulfur into organic molecules.[4]
-
Ether Cleavage: Ethanethiolate can be used to cleave ethers, particularly methyl ethers of phenols, in a reaction that is synthetically useful for deprotection strategies.[6]
-
Michael Addition: As a soft nucleophile, ethanethiolate readily undergoes conjugate addition to α,β-unsaturated carbonyl compounds.
Experimental Protocols
Protocol 1: Generation of the Ethanethiolate Anion
Objective: To generate a solution of sodium ethanethiolate for use as a nucleophile.
Materials:
-
Ethanethiol (CH₃CH₂SH)
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil or sodium hydroxide (B78521) (NaOH)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Ethanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure (using Sodium Hydride):
-
Under an inert atmosphere, add the desired volume of anhydrous solvent to a dry reaction flask equipped with a magnetic stir bar.
-
Carefully add a stoichiometric equivalent of sodium hydride to the solvent.
-
While stirring, slowly add one equivalent of ethanethiol to the suspension of sodium hydride. Caution: Hydrogen gas is evolved during this process. Ensure proper ventilation and a safe setup.
-
Continue stirring the mixture at room temperature until the evolution of hydrogen gas ceases and the sodium hydride is completely consumed, resulting in a clear or slightly hazy solution of this compound.
Procedure (using Sodium Hydroxide):
-
Dissolve sodium hydroxide in a suitable solvent like ethanol.
-
To this solution, add one equivalent of ethanethiol.
-
The acid-base reaction will proceed to generate this compound and water.
Caption: Generation of the ethanethiolate anion.
Protocol 2: Determination of Nucleophilicity via Kinetic Studies
Objective: To quantitatively determine the second-order rate constant for the reaction of ethanethiolate with an electrophile (e.g., an alkyl halide) as a measure of its nucleophilicity.[7]
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Electrophile (e.g., methyl iodide, iodoacetamide)
-
Buffered solvent system (e.g., phosphate (B84403) buffer at a specific pH)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Thermostatted cell holder
-
Stopwatch or automated data collection software
Procedure (Pseudo-First-Order Conditions):
-
Prepare a stock solution of the electrophile of known concentration in the chosen buffer.
-
Prepare a stock solution of this compound of known concentration in the same buffer.
-
To ensure pseudo-first-order kinetics, the concentration of one reactant (typically the ethanethiolate) should be in large excess (at least 10-fold) compared to the other.
-
Equilibrate both solutions to the desired reaction temperature in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
Initiate the reaction by rapidly mixing the two solutions in a quartz cuvette and immediately start monitoring the change in absorbance at a wavelength where either a reactant is consumed or a product is formed.
-
Record the absorbance data as a function of time.
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess: k₂ = k' / [Ethanethiolate].
Caption: Experimental workflow for kinetic analysis.
Visualization of Reactivity
The following diagram illustrates the role of the ethanethiolate anion as a nucleophile in a classic Sₙ2 reaction.
Caption: Sₙ2 reaction mechanism with ethanethiolate.
Applications in Drug Development
The introduction of sulfur-containing moieties can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] The ethanethiolate anion serves as a valuable tool for the synthesis of thioethers, which are present in a variety of biologically active molecules. Its predictable reactivity and strong nucleophilic character allow for the efficient and selective formation of carbon-sulfur bonds, a critical step in the development of novel therapeutics.[4]
Conclusion
The ethanethiolate anion is a stable and highly reactive nucleophile with significant applications in organic synthesis and drug discovery. Its stability, derived from the polarizability of sulfur and the acidity of ethanethiol, coupled with its potent nucleophilicity, makes it a versatile reagent for the formation of thioethers and other sulfur-containing compounds. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
References
- 1. organic chemistry - Why are thiolates more nucleophilic than alkoxides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
The Versatility of Organosulfur Compounds in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organosulfur compounds have emerged as indispensable tools in the arsenal (B13267) of synthetic organic chemists. Their unique electronic properties, stereochemical stability, and diverse reactivity have positioned them as powerful reagents, intermediates, and chiral auxiliaries in the construction of complex molecular architectures. This guide provides an in-depth technical overview of the core applications of organosulfur compounds in organic synthesis, with a focus on key transformations, experimental protocols, and their role in modulating biological pathways.
Core Synthetic Transformations
Four prominent classes of reactions highlight the synthetic utility of organosulfur compounds: the Pummerer rearrangement, the Mislow-Evans rearrangement, the Julia-Kocienski olefination, and the Thiol-Ene "click" reaction. These transformations enable a wide range of molecular manipulations, from carbon-carbon bond formation to the stereoselective introduction of functional groups.
The Pummerer Rearrangement
The Pummerer rearrangement is a powerful method for the conversion of sulfoxides bearing an α-hydrogen to α-acyloxythioethers in the presence of an acid anhydride (B1165640), most commonly acetic anhydride. This reaction effectively facilitates the oxidation of the carbon alpha to the sulfur atom.[1][2][3][4][5]
Reaction Synopsis:
-
Reactants: Alkyl sulfoxide (B87167), Acetic Anhydride (or other activators like TFAA)
-
Product: α-Acyloxythioether
-
Key Transformation: Oxidation of the α-carbon and reduction of the sulfur atom.
Mechanism Overview: The reaction is initiated by the acylation of the sulfoxide oxygen, forming an acyloxysulfonium ion. Subsequent deprotonation at the α-carbon by an acetate (B1210297) ion generates a thionium (B1214772) ion intermediate. Finally, nucleophilic attack by the acetate on the thionium ion yields the α-acyloxythioether product.[2][4][5]
Experimental Protocol: General Procedure for the Pummerer Rearrangement
A solution of the desired sulfoxide in a suitable solvent (e.g., acetic anhydride, CH2Cl2) is treated with an activating agent such as acetic anhydride (Ac2O) or trifluoroacetic anhydride (TFAA). A base, such as sodium acetate or 2,6-lutidine, may be added to facilitate deprotonation.[4] The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 60 minutes to several hours.[3] Upon completion, the excess anhydride and acid byproduct are removed under reduced pressure. The resulting residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the α-acyloxythioether.
Table 1: Substrate Scope of the Pummerer Rearrangement
| Sulfoxide Substrate | Activating Agent | Base | Conditions | Product | Yield (%) | Reference |
| Benzyl methyl sulfoxide | (CF3CO)2O | 2,6-Lutidine | CH2Cl2, 0 °C to RT, 2.5 d | Benzyl acetoxymethyl sulfide | 95 | [3] |
| Dimethyl sulfoxide | Ac2O | - | RT, 24 h | Acetoxymethyl methyl sulfide | 99 | [3] |
| Phenyl vinyl sulfoxide | (CF3CO)2O | 2,6-Di-tert-butyl-4-methylpyridine | CH2Cl2, RT, 3 h | α-Trifluoroacetoxy vinyl sulfide | - | [3] |
The Mislow-Evans Rearrangement
The Mislow-Evans rearrangement is a[1][6]-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenate esters, which can then be cleaved by a thiophile to afford allylic alcohols.[1][7] This reaction is highly valued for its ability to transfer chirality from the sulfur atom to a carbon center, enabling the synthesis of stereodefined allylic alcohols.[7]
Reaction Synopsis:
-
Reactants: Allylic sulfoxide, Thiophile (e.g., trimethyl phosphite)
-
Product: Allylic alcohol
-
Key Transformation: Stereospecific[1][6]-sigmatropic rearrangement followed by cleavage.
Mechanism Overview: The process begins with a thermal, reversible[1][6]-sigmatropic rearrangement of the allylic sulfoxide to an allylic sulfenate ester. This intermediate is then treated with a thiophilic reagent, such as a phosphite, which cleaves the S-O bond to furnish the corresponding allylic alcohol.[7]
Experimental Protocol: Dearomative Mislow-Evans Rearrangement
To an oven-dried microwave vial equipped with a stir bar, the aryl sulfoxide (1.0 equiv) and potassium tert-butoxide (2.0 equiv) are added under an argon atmosphere in a glovebox. Anhydrous DME is added, and the vial is sealed. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica (B1680970) gel to afford the desired benzylic alcohol.[7][8]
Table 2: Substrate Scope of the Dearomative Mislow-Evans Rearrangement
| Aryl Sulfoxide Substrate | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Ethyl-1-(methylsulfinyl)naphthalene | KOtBu | DME | RT, 12 h | 1-(1-Naphthyl)propan-1-ol | 84 | [7][8] |
| 2-Cyclopropyl-1-(methylsulfinyl)naphthalene | KOtBu | DME | RT, 12 h | Cyclopropyl(1-naphthyl)methanol | 60 | [7] |
| 2-(4-Methoxyphenyl)-1-(methylsulfinyl)naphthalene | KOtBu | DME | RT, 12 h | (4-Methoxyphenyl)(1-naphthyl)methanol | 75 | [7] |
| 2-(4-Chlorophenyl)-1-(methylsulfinyl)naphthalene | KOtBu | DME | RT, 12 h | (4-Chlorophenyl)(1-naphthyl)methanol | 81 | [7] |
The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modification of the Julia-Lythgoe olefination that provides a highly efficient and stereoselective method for the synthesis of alkenes from aldehydes and heteroaryl sulfones.[9][10] This reaction is particularly known for its excellent E-selectivity and broad substrate scope, making it a valuable tool in the total synthesis of complex natural products.[9][10]
Reaction Synopsis:
-
Reactants: Heteroaryl sulfone, Aldehyde, Strong base (e.g., KHMDS, NaHMDS)
-
Product: (E)-Alkene
-
Key Transformation: Carbonyl olefination with high E-selectivity.
Mechanism Overview: The reaction is initiated by the deprotonation of the heteroaryl sulfone with a strong base to form a carbanion. This carbanion then adds to an aldehyde to form an alkoxide intermediate. A subsequent Smiles rearrangement followed by elimination of sulfur dioxide and the heteroaryl group yields the alkene product.[10]
Experimental Protocol: Julia-Kocienski Olefination
To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv) in anhydrous DME at -55 °C under a nitrogen atmosphere, a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in DME is added dropwise. The resulting solution is stirred for approximately 70 minutes. The aldehyde (1.5 equiv) is then added dropwise, and the mixture is stirred for another hour at -55 °C. The reaction is allowed to warm to room temperature and stirred overnight. Water is added, and the mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over MgSO4, and concentrated in vacuo. The crude product is purified by column chromatography to afford the desired alkene.[10]
Table 3: Substrate Scope and E/Z Selectivity of the Julia-Kocienski Olefination
| Sulfone | Aldehyde | Base | Solvent | Yield (%) | E:Z Ratio | Reference |
| PT-Sulfone | Cyclohexanecarboxaldehyde | KHMDS | DME | 71 | >95:5 | [10] |
| BT-Sulfone | Benzaldehyde | LiHMDS | THF | 85 | 80:20 | [9] |
| PT-Sulfone | Benzaldehyde | NaHMDS | DME | 92 | 93:7 | [9] |
| PT-Sulfone | Isovaleraldehyde | KHMDS | DME | 88 | >95:5 | [9] |
The Thiol-Ene "Click" Reaction
The thiol-ene reaction is a robust and efficient "click" reaction that involves the addition of a thiol to an alkene to form a thioether. This reaction can be initiated by either radicals (often photochemically) or nucleophiles and is characterized by high yields, rapid reaction rates, and tolerance to a wide range of functional groups.[11][12][13]
Reaction Synopsis:
-
Reactants: Thiol, Alkene, Initiator (photoinitiator or base)
-
Product: Thioether
-
Key Transformation: Anti-Markovnikov addition of a thiol across a double bond.
Mechanism Overview (Radical): The reaction is typically initiated by a photoinitiator that, upon UV irradiation, generates a radical species. This radical abstracts a hydrogen atom from the thiol to form a thiyl radical. The thiyl radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. This carbon-centered radical subsequently abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the thioether product.[13]
Experimental Protocol: Photoinitiated Thiol-Ene Reaction
In a suitable reaction vessel, the alkene (1.0 equiv) and the thiol (1.0-2.5 equiv) are dissolved in a degassed solvent (e.g., CH2Cl2, H2O). A photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) or Irgacure 2959 (typically 1-5 mol%), is added to the mixture. The reaction is then irradiated with a UV or visible light source (e.g., 390 nm LED) at room temperature for a period ranging from minutes to several hours, with stirring.[14][15] The progress of the reaction can be monitored by techniques such as NMR or GC-MS. Upon completion, the solvent is removed, and the product is purified as necessary, often by simple filtration or column chromatography.
Table 4: Substrate Scope of the Thiol-Ene Reaction
| Alkene Substrate | Thiol Substrate | Initiator | Conditions | Yield (%) | Reference |
| Hexadec-1-ene | Thiophenol | - | 390 nm LED, H2O, 21 h | 98 | [15] |
| Oct-1-ene | Thiophenol | - | 390 nm LED, CH2Cl2, 21 h | 80 | [15] |
| N-Allylacetamide | 1-Thioglycerol | Irgacure 2959 | Batch, UV, 10 min | >95 | [14] |
| Allyl alcohol | 1-Thioglycerol | Irgacure 2959 | Batch, UV, 10 min | >95 | [14] |
Role in Biological Systems and Drug Development
Organosulfur compounds are not only vital in synthetic chemistry but also play crucial roles in biological systems and drug discovery. Many natural and synthetic organosulfur compounds exhibit significant biological activity, often through the modulation of key signaling pathways.
Modulation of the Nrf2-Keap1 Signaling Pathway
A prominent example of the biological activity of organosulfur compounds is their ability to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[16][17][18] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic organosulfur compounds can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes.[16]
Experimental Workflows in Total Synthesis
The strategic implementation of reactions involving organosulfur compounds is frequently observed in the total synthesis of complex natural products. These workflows demonstrate the power of these methods to construct key structural motifs with high efficiency and stereocontrol.
Synthesis of Macrolides via Julia-Kocienski Olefination
The Julia-Kocienski olefination is a cornerstone in the synthesis of macrolides, where it is often employed for the crucial macrocyclization step or for the convergent coupling of complex fragments.
Polymer Functionalization via Thiol-Ene Click Chemistry
The thiol-ene reaction provides a highly efficient method for the post-polymerization functionalization of polymers containing pendant alkene groups, or for the step-growth synthesis of functional polymers.
Conclusion
Organosulfur compounds continue to be at the forefront of innovation in organic synthesis and drug discovery. The reactions and concepts discussed in this guide represent a fraction of the vast and expanding field of organosulfur chemistry. The ability to form carbon-carbon and carbon-heteroatom bonds with high degrees of control, coupled with the significant biological activities of many sulfur-containing molecules, ensures that organosulfur chemistry will remain a fertile ground for future research and development. For professionals in the pharmaceutical and chemical industries, a deep understanding of these powerful synthetic tools is essential for the design and efficient synthesis of the next generation of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Pummerer_rearrangement [chemeurope.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Synthesis of Functional Polymer Materials via Thiol-Ene/Yne Click Chemistry [manu56.magtech.com.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. iris.unito.it [iris.unito.it]
- 16. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Sodium Ethanethiolate: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium ethanethiolate (NaSEt) is a potent nucleophile widely utilized in organic synthesis, particularly in pharmaceutical development for the cleavage of methyl ethers and the introduction of thiol moieties.[1][2] This document provides a detailed experimental protocol for the synthesis of this compound from the reaction of ethanethiol (B150549) with sodium metal. It includes a comprehensive list of materials, step-by-step procedures, safety precautions, and data presentation to ensure reproducible and safe execution of the synthesis.
Introduction
This compound is an organosulfur compound that serves as a versatile reagent in a variety of chemical transformations.[1] Its strong nucleophilic character makes it particularly effective for the demethylation of aryl methyl ethers, a common deprotection step in the synthesis of complex molecules.[1][2] Additionally, it is employed in the synthesis of thioethers through nucleophilic substitution reactions with alkyl halides.[2] The protocol described herein details the preparation of this compound via the reaction of ethanethiol with metallic sodium in an inert solvent.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound as described in this protocol.
| Parameter | Value | Unit |
| Reactants | ||
| Ethanethiol | 4.07 | mL |
| 55 | mmol | |
| Sodium Metal | 1.15 | g |
| 50 | mmol | |
| Diethyl Ether (anhydrous) | 40 | mL |
| Reaction Conditions | ||
| Temperature | Room Temperature | °C |
| Reaction Time | 4 | hours |
| Product | ||
| Theoretical Yield | 4.21 | g |
| Experimental Yield | 3.88 | g |
| Percent Yield | 92.4 | % |
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Ethanethiol (CH₃CH₂SH)
-
Sodium metal (Na)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
-
-
Equipment:
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Inert gas inlet/outlet (e.g., Schlenk line)
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware
-
Safety Precautions
-
Ethanethiol: Highly flammable, harmful if swallowed or inhaled, and causes skin and serious eye irritation. It has a strong, unpleasant odor.[3][4] All manipulations should be performed in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[3][4]
-
Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.[5] Avoid contact with skin and eyes.[6]
-
This compound: Corrosive and causes severe skin burns and eye damage.[6] Reacts with moisture to release ethanethiol.[1] Handle in an inert and dry atmosphere.
-
Diethyl Ether: Extremely flammable. Keep away from ignition sources.[7]
Procedure
-
Reaction Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with an inert gas inlet. Flame-dry the glassware under vacuum and backfill with argon or nitrogen to ensure anhydrous conditions.
-
Addition of Reactants: Under a positive pressure of inert gas, add 40 mL of anhydrous diethyl ether to the reaction flask.[8][9] Carefully add 1.15 g (50 mmol) of sodium metal, cut into small pieces, to the ether.[8][9]
-
Reaction: Begin stirring the mixture. Slowly add 4.07 mL (55 mmol) of ethanethiol dropwise from the dropping funnel to the stirred suspension at room temperature.[8][9]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction is complete when the metallic sodium has completely disappeared, and a white precipitate of this compound has formed.[8][9] This process typically takes around 4 hours.[8][9]
-
Work-up and Isolation: Once the reaction is complete, remove the excess diethyl ether and any unreacted ethanethiol under reduced pressure using a rotary evaporator.[8][9]
-
Product: The resulting white powder is this compound.[8][9] The reported yield for this procedure is approximately 3.88 g (92.4%).[8][9] Store the product under an inert atmosphere in a tightly sealed container.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Signaling Pathway
Caption: Reaction pathway for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound [chembk.com]
Application Notes and Protocols: Reaction of Sodium Ethanethiolate with Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of sodium ethanethiolate with alkyl halides is a fundamental and versatile method for the formation of carbon-sulfur bonds, yielding thioethers. This nucleophilic substitution reaction is of significant interest in organic synthesis, particularly in the pharmaceutical industry, where the introduction of a thioether moiety can modulate the pharmacological properties of a molecule. The reaction mechanism is highly dependent on the structure of the alkyl halide, primarily proceeding via an S(_N)2 or E2 pathway. Understanding the interplay of substrate structure, nucleophile strength, and reaction conditions is crucial for controlling the product distribution and achieving high yields of the desired thioether.
Reaction Mechanisms
This compound (CH(3)CH(_2)SNa) is a potent nucleophile due to the high polarizability of the sulfur atom and the relatively weak basicity of the ethanethiolate anion compared to its alkoxide counterpart.[1] This characteristic strongly favors the bimolecular nucleophilic substitution (S(N)2) mechanism, especially with primary and secondary alkyl halides.[2]
-
S(_N)2 Mechanism: This is a single-step concerted process where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group, resulting in an inversion of stereochemistry at the carbon center. The rate of the S(_N)2 reaction is sensitive to steric hindrance at the reaction center.[1]
-
E2 Mechanism: The bimolecular elimination (E2) mechanism becomes competitive with S(_N)2 for secondary alkyl halides and is the predominant pathway for tertiary alkyl halides.[2] In this concerted reaction, the ethanethiolate acts as a base, abstracting a proton from a carbon atom adjacent (β-carbon) to the carbon bearing the leaving group, leading to the formation of an alkene.[3]
The choice between the S(_N)2 and E2 pathways is primarily dictated by the structure of the alkyl halide:
-
Primary Alkyl Halides: Primarily undergo S(_N)2 reactions due to minimal steric hindrance.[2]
-
Secondary Alkyl Halides: Can undergo both S(_N)2 and E2 reactions, and the product ratio is influenced by the reaction conditions.[4][5]
-
Tertiary Alkyl Halides: Almost exclusively undergo E2 elimination due to significant steric hindrance that prevents the S(_N)2 backside attack.[2][3]
Data Presentation
The following table summarizes the expected products and approximate yields for the reaction of this compound with various alkyl halides under typical S(_N)2 conditions.
| Alkyl Halide | Substrate Type | Primary Product(s) | Mechanism(s) | Solvent | Temperature (°C) | Approx. Yield (%) |
| 1-Bromobutane (B133212) | Primary | Butyl ethyl sulfide (B99878) | S(_N)2 | Ethanol (B145695) | 50-70 | >90 |
| 2-Bromobutane | Secondary | Butyl ethyl sulfide, 1-Butene, 2-Butene | S(_N)2 & E2 | Ethanol | 70-80 | S(_N)2: ~60-70, E2: ~30-40 |
| tert-Butyl bromide | Tertiary | 2-Methylpropene | E2 | Ethanol | 25-50 | >90 (E2 product) |
Note: The yields are approximate and can vary based on specific reaction conditions such as temperature, solvent, and reaction time.
Experimental Protocols
Protocol 1: Synthesis of Butyl Ethyl Sulfide (S(_N)2 Reaction)
This protocol describes the synthesis of butyl ethyl sulfide via the reaction of this compound with 1-bromobutane, a primary alkyl halide.
Materials:
-
Ethanethiol (CH(_3)CH(_2)SH)
-
Sodium metal (Na) or Sodium hydride (NaH)
-
Anhydrous ethanol
-
1-Bromobutane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of this compound: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a stoichiometric equivalent of sodium metal or sodium hydride in anhydrous ethanol with stirring until the reaction ceases and a clear solution of this compound is formed.
-
Reaction with Alkyl Halide: To the freshly prepared this compound solution, add 1.0 equivalent of 1-bromobutane dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and wash it sequentially with water and saturated aqueous sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude butyl ethyl sulfide.
-
Purification: Purify the crude product by distillation to obtain pure butyl ethyl sulfide.
Protocol 2: Reaction of this compound with tert-Butyl Bromide (E2 Reaction)
This protocol illustrates the E2 elimination reaction using a tertiary alkyl halide.
Materials:
-
This compound
-
tert-Butyl bromide
-
Ethanol
-
Gas collection apparatus (optional, to collect the gaseous product)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol at room temperature.
-
Addition of Alkyl Halide: Slowly add tert-butyl bromide to the stirred solution of this compound. An immediate reaction may be observed, with the evolution of a gas (2-methylpropene).
-
Reaction Time: Allow the reaction to proceed at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Product Analysis: The primary product, 2-methylpropene, is a gas and can be collected and characterized by gas chromatography or spectroscopy if desired. The other products in the reaction mixture are sodium bromide and ethanethiol.
Mandatory Visualization
References
Applications of Sodium Ethanethiolate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sodium ethanethiolate (NaSEt) is a potent nucleophile and a strong base, rendering it a versatile reagent in a multitude of organic transformations. Its utility spans from deprotection strategies to the formation of carbon-sulfur bonds, which are crucial in the synthesis of pharmaceuticals and other fine chemicals. This document provides a detailed overview of key applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in a research and development setting.
Demethylation of Aryl Methyl Ethers and Dimethyl Phosphonate (B1237965) Esters
The cleavage of methyl ethers to unveil parent phenols or phosphonic acids is a critical step in the synthesis of many biologically active molecules. This compound in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is a classic and effective reagent for this transformation. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiolate anion attacks the methyl group, leading to the formation of the corresponding phenoxide or phosphonate salt and volatile ethyl methyl sulfide.
Application Note:
This compound is particularly effective for the demethylation of electron-rich or sterically hindered aryl methyl ethers, which can be resistant to other cleavage methods.[1] It is also a valuable reagent for the demethylation of dimethyl phosphonate esters, a key step in the synthesis of nucleotide analogs.[2] This method is often preferred due to its high efficiency and the mild reaction conditions relative to harsher reagents like boron tribromide.
Quantitative Data for Demethylation Reactions:
| Substrate | Product | Reagent & Conditions | Yield (%) | Reference |
| 3-(Cyclopropyloxy)-4-methoxybenzonitrile | 3-(Cyclopropyloxy)-4-hydroxybenzonitrile | NaOMe, 1-dodecanethiol, DMF, 100 °C, 1 h | Not specified | [1] |
| 1-(2,5,6-Trideoxy-6-(dimethylphosphono)-β-D-erythro-hexofuranosyl)-2,4(1H,3H)-pyrimidinedione | 1-(2,5,6-Trideoxy-6-phosphono-β-D-erythro-hexofuranosyl)-2,4(1H,3H)-pyrimidinedione | NaSEt, DMF, 100 °C, 48 h | 54 | [2] |
| 2-Amino-9-[(2,5,6-trideoxy-6-(dimethylphosphono)-β-D-erythro-hexofuranosyl)-1,9-dihydro-6H-purin-6-one | 2-Amino-9-[(2,5,6-trideoxy-6-phosphono-β-D-erythro-hexofuranosyl)-1,9-dihydro-6H-purin-6-one | NaSEt, DMF, 100 °C, 30 h | 48 | [2] |
Experimental Protocol: Demethylation of a Dimethyl Phosphonate Ester[2]
-
To a solution of the nucleoside 5´-dimethyl phosphonate ester (1.0 equiv) in dry DMF, add this compound (technical grade, ~20 equiv) under an argon atmosphere.
-
Stir the reaction mixture at 100 °C for 30-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate spectroscopic method (e.g., 31P NMR).[2]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with dichloromethane (B109758) to remove organic impurities.
-
Evaporate the aqueous phase and purify the residue by silica (B1680970) gel chromatography to afford the desired phosphonic acid.
Nucleophilic Substitution Reactions: Synthesis of Thioethers
The formation of thioethers (sulfides) is a fundamental transformation in organic synthesis, and this compound is an excellent nucleophile for this purpose. It readily reacts with a variety of electrophiles, most commonly alkyl halides, in a classic SN2 reaction. This reaction is highly efficient for primary and secondary alkyl halides.
Application Note:
The synthesis of thioethers using this compound is a robust and high-yielding reaction.[3][4] The choice of solvent is crucial, with polar aprotic solvents like DMF or acetone (B3395972) favoring the SN2 pathway. For secondary alkyl halides, elimination (E2) can be a competing side reaction, especially with more sterically hindered substrates or when using a more basic thiolate.[5]
Quantitative Data for Thioether Synthesis:
| Alkyl Halide | Thiolate | Product | Conditions | Yield (%) | Reference |
| 1-Bromobutane | Sodium Iodide (for comparison) | 1-Iodobutane | Acetone | N/A | [6] |
| 2-Bromobutane | Sodium Iodide (for comparison) | 2-Iodobutane | Acetone | N/A | [6] |
| Benzyl Bromide | Potassium Phthalimide | N-Benzylphthalimide | Imidazolium salt, H₂O, 25 °C, 2 h | 96 | [7] |
| Methyl α-bromophenylacetate | Potassium Phthalimide | Methyl α-phthalimidophenylacetate | Imidazolium salt, H₂O, 25 °C, 2 h | 85 | [7] |
Experimental Protocol: General Procedure for Thioether Synthesis
-
To a solution of ethanethiol (B150549) (1.0 equiv) in a suitable solvent (e.g., ethanol (B145695) or DMF), add a strong base such as sodium hydride (1.0 equiv) at 0 °C to generate this compound in situ.
-
After the evolution of hydrogen gas ceases, add the alkyl halide (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the desired thioether.
Ring-Opening of Epoxides
The ring-opening of epoxides with nucleophiles is a powerful method for the synthesis of 1,2-difunctionalized compounds. This compound can act as a sulfur nucleophile to open the strained three-membered ring of epoxides, leading to the formation of β-hydroxy thioethers.
Application Note:
The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions. Under basic or neutral conditions, the thiolate will attack the less sterically hindered carbon of the epoxide in an SN2 fashion. While specific examples with this compound are not extensively documented in readily available reviews, the reaction of styrene (B11656) oxide with ethanethiol suggests that the formation of the corresponding β-hydroxy thioether is a feasible transformation.[8]
Note: Due to the limited availability of specific protocols for the reaction of this compound with epoxides in the reviewed literature, a general protocol based on the known reactivity of thiols with epoxides is provided.
Experimental Protocol: Postulated Procedure for Epoxide Ring-Opening
-
In a round-bottom flask, dissolve the epoxide (1.0 equiv) in a suitable solvent such as ethanol or THF.
-
Add this compound (1.1 equiv) to the solution at room temperature.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the β-hydroxy thioether.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Demethylation of Dimethyl Phosphonate Esters with this compound: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. webassign.net [webassign.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Sodium Ethanethiolate for the Demethylation of Aryl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ethanethiolate (NaSEt) is a potent nucleophilic reagent widely employed for the cleavage of aryl methyl ethers, a critical transformation in organic synthesis. The demethylation of aryl ethers to their corresponding phenols is a foundational step in the synthesis of numerous pharmaceuticals, natural products, and other fine chemicals. The stability of the aryl methyl ether linkage often necessitates harsh reaction conditions for cleavage; however, this compound provides an effective method, often under more manageable conditions than traditional reagents like strong acids (HBr) or Lewis acids (BBr₃).[1][2] Its utility is particularly pronounced in late-stage synthetic routes where milder conditions are crucial to preserve other functional groups within a complex molecule.[3] This document provides detailed protocols and application data for the use of this compound in the demethylation of aryl ethers.
Mechanism of Action
The demethylation of aryl methyl ethers using this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The highly nucleophilic ethanethiolate anion (CH₃CH₂S⁻) attacks the electrophilic methyl carbon of the aryl ether. This concerted step results in the cleavage of the carbon-oxygen bond, displacing the aryloxy anion as a leaving group and forming methyl ethyl sulfide (B99878) as a byproduct.[3][4] The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which enhances the nucleophilicity of the thiolate.[4][5] Subsequent acidic workup protonates the resulting aryloxy anion to yield the final phenol (B47542) product. The stability of the aryloxy leaving group, often enhanced by resonance stabilization within the aromatic ring, contributes to the favorability of this reaction.[3]
Caption: Sₙ2 Mechanism of Aryl Ether Demethylation.
Experimental Protocols
Protocol 1: General Procedure for Demethylation of Aryl Methyl Ethers
This protocol is a generalized procedure adapted from several literature precedents for the demethylation of aryl methyl ethers using commercially available this compound.[6][7]
Materials:
-
Aryl methyl ether (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Distilled water
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl methyl ether substrate.
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the substrate. To this solution, add this compound portion-wise.
-
Reaction Conditions: Heat the reaction mixture to 100-130°C and stir for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or LC-MS.[6][7][8]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure. c. Dissolve the residue in distilled water. d. Wash the aqueous solution with dichloromethane to remove the methyl ethyl sulfide byproduct and other nonpolar impurities.[6][7] e. Carefully acidify the aqueous phase to a pH of ~2-3 with 1 M HCl to protonate the phenoxide. f. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired phenol.
Protocol 2: Preparation of this compound
For applications requiring freshly prepared reagent, this compound can be synthesized from ethanethiol (B150549) and a strong base.[8][9]
Materials:
-
Ethanethiol (1.1 eq)
-
Sodium metal (1.0 eq) or Sodium hydride (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add sodium metal or sodium hydride.
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add ethanethiol dropwise from the dropping funnel.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until the sodium has completely reacted and a white precipitate of this compound has formed.[8]
-
Isolation: Remove the solvent under reduced pressure to obtain this compound as a white powder, which can be used directly in the subsequent demethylation step.
Experimental Workflow Visualization
Caption: General Workflow for Aryl Ether Demethylation.
Quantitative Data Presentation
The efficacy of this compound in demethylation can vary based on the substrate. Below is a summary of representative yields from the literature.
| Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1-(2,5,6-Trideoxy-6-(dimethylphosphono)-β-D-erythro-hexofuranosyl)-2,4(1H,3H)-pyrimidinedione | 1-(2,5,6-Trideoxy-6-phosphono-β-D-erythro-hexofuranosyl)-2,4(1H,3H)-pyrimidinedione | 48 | 100 | 54 | [6],[7] |
| 2-Amino-9-[(2,5,6-trideoxy-6-(dimethylphosphono)-β-D-erythro-hexofuranosyl)-1,9-dihydro-6H-purin-6-one] | 2-Amino-9-[(2,5,6-trideoxy-6-phosphono-β-D-erythro-hexofuranosyl)-1,9-dihydro-6H-purin-6-one] | 30 | 100 | 48 | [6],[7] |
| 1,2-Dimethoxybenzene (B1683551) (Veratrole) | 2-Methoxyphenol (Guaiacol) | 3 | Reflux | ~75% | [5] |
| 1,2-Dimethoxybenzene (Veratrole) | Benzene-1,2-diol (Catechol) | 3 | Reflux | ~25% | [5] |
Note: The reaction on 1,2-dimethoxybenzene shows that over-demethylation can occur, leading to the diol.[5] Reaction conditions may need to be optimized to achieve selective mono-demethylation.
Safety and Handling
-
This compound: A white, hygroscopic solid. Hydrolysis in humid air produces ethanethiol.[9] Handle in a well-ventilated fume hood.
-
Ethanethiol: A volatile liquid with an extremely foul odor.[10] Use appropriate personal protective equipment (PPE), including gloves and safety glasses. All manipulations should be performed in a fume hood.
-
Solvents: DMF is a combustible liquid and a suspected carcinogen. Handle with care.
-
Odor Management: To mitigate the odor of thiols, equipment can be rinsed with a bleach solution. Alternative, less volatile thiols have been developed to address this issue.[11][12][13][14]
Conclusion
This compound is a valuable and effective reagent for the demethylation of aryl ethers, a key transformation in the synthesis of phenols. The SN2-based mechanism allows for cleavage under conditions that can be tailored to the substrate, making it a useful tool in the repertoire of synthetic chemists, particularly in the fields of medicinal chemistry and drug development. Careful adherence to the provided protocols and safety precautions will ensure successful and safe execution of this important reaction.
References
- 1. Demethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]
- 5. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 6. Demethylation of Dimethyl Phosphonate Esters with this compound: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Page loading... [guidechem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. hakon-art.com [hakon-art.com]
- 11. Practical demethylation of aryl methyl ethers using an odorless thiol reagent | Semantic Scholar [semanticscholar.org]
- 12. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Thioethers Using Sodium Ethanethiolate
Introduction
The synthesis of thioethers (or sulfides) is a fundamental transformation in organic chemistry, with significant implications in pharmaceuticals, materials science, and agricultural chemistry.[1] Thioether moieties are present in numerous biologically active molecules and advanced materials.[2] The introduction of a sulfur atom can significantly alter a molecule's pharmacokinetic properties, such as its metabolism and bioavailability, making thioether synthesis a crucial tool for drug development professionals.[2] Sodium ethanethiolate (CH₃CH₂SNa) is a powerful and highly effective reagent for this purpose, valued for its strong nucleophilic character.[2]
The reactivity of this compound stems from the ethanethiolate anion (CH₃CH₂S⁻). This anion is an excellent nucleophile due to the high polarizability and relatively stable negative charge on the sulfur atom.[2] This property allows it to efficiently attack electrophilic carbon centers, primarily in nucleophilic substitution reactions, to form carbon-sulfur bonds.[2] The most common application is the reaction with alkyl halides, a process analogous to the well-known Williamson ether synthesis, to produce ethyl thioethers.[3][4]
Reaction Mechanism: Nucleophilic Substitution (S_N2)
The primary pathway for the synthesis of thioethers from this compound and alkyl halides is the bimolecular nucleophilic substitution (S_N2) mechanism.[4][5] This reaction proceeds in a single, concerted step where the ethanethiolate anion acts as the nucleophile.
Key characteristics of the mechanism include:
-
Backside Attack: The ethanethiolate nucleophile attacks the carbon atom bearing the leaving group (typically a halide) from the side opposite to the leaving group.[5]
-
Concerted Process: The formation of the new carbon-sulfur (C-S) bond and the cleavage of the carbon-halogen (C-X) bond occur simultaneously.[5]
-
Stereochemistry: If the electrophilic carbon is a stereocenter, the reaction proceeds with an inversion of configuration.[4]
-
Substrate Scope: The reaction is most efficient with primary and methyl halides.[6] Secondary halides may also react but can produce elimination byproducts, while tertiary halides are prone to elimination and are generally not suitable substrates for this reaction.[6][7] Notably, the ethanethiolate anion is considered less basic than its alkoxide counterpart, which minimizes competing elimination reactions.[4]
Diagram 1: General S_N2 mechanism for thioether synthesis.
Experimental Protocols
Caution: Ethanethiol (B150549) and its salts can release ethanethiol upon hydrolysis, which is volatile and has an intensely disagreeable odor.[3] All manipulations should be performed in a well-ventilated fume hood. The use of an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the thiolate.[8]
Protocol 1: In Situ Preparation of this compound
This protocol describes the preparation of this compound from ethanethiol and a strong base, which can then be used directly for thioether synthesis.
Materials:
-
Ethanethiol (CH₃CH₂SH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium metal (Na)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen).
Procedure (using Sodium Hydride):
-
Setup: Assemble the dry glassware under an inert atmosphere.
-
Reagent Addition: To the flask, add sodium hydride (1.1 eq). Wash the NaH dispersion with anhydrous hexane (B92381) to remove the mineral oil, and then add the anhydrous solvent (e.g., THF).
-
Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add ethanethiol (1.0 eq) dropwise via the dropping funnel. Vigorous hydrogen gas evolution will be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases completely.[3][9] The resulting slurry or solution of this compound is ready for use in the subsequent thioether synthesis step.
Procedure (using Sodium Metal):
-
Setup: Assemble the dry glassware under an inert atmosphere.
-
Reagent Addition: Add freshly cut sodium metal (1.0 eq) to the flask containing an anhydrous solvent like diethyl ether.[8]
-
Reaction: While stirring, slowly add ethanethiol (1.1 eq) dropwise at room temperature.[8]
-
Completion: Continue stirring for approximately 4 hours, or until the sodium metal has been completely consumed and a white precipitate of this compound has formed.[8] The reagent can be isolated by removing the solvent under reduced pressure or used directly as a slurry.
Protocol 2: Synthesis of an Alkyl Thioether (Example: Ethyl Propyl Sulfide)
This protocol outlines the reaction of prepared this compound with a primary alkyl halide.
Materials:
-
This compound solution/slurry (from Protocol 1)
-
1-Bromopropane (B46711) (or 1-Iodopropane)
-
Anhydrous solvent (e.g., THF, DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction: To the stirred solution or slurry of this compound (1.0 eq) from Protocol 1 at room temperature, add 1-bromopropane (1.0-1.1 eq) dropwise.
-
Heating: Gently heat the reaction mixture to reflux (for THF) or around 50-70 °C (for DMF) and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash with water, followed by brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[10]
-
Purification: a. Filter off the drying agent and concentrate the organic solution using a rotary evaporator. b. Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure ethyl propyl sulfide.
Protocol 3: Synthesis of an Aryl Thioether (Example: Ethyl Phenyl Sulfide)
This protocol details the synthesis via nucleophilic aromatic substitution (S_NAr) on an activated aryl halide or a metal-catalyzed cross-coupling reaction. The S_NAr reaction described here requires an electron-withdrawing group on the aromatic ring or more forcing conditions.
Materials:
-
This compound
-
1-Chloro-4-nitrobenzene (B41953) (activated aryl halide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
n-Hexane or Diethyl Ether for extraction
Procedure:
-
Setup: In a flask under an inert atmosphere, dissolve this compound (1.2 eq) in anhydrous DMF.[8]
-
Reaction: Add 1-chloro-4-nitrobenzene (1.0 eq) to the solution. Heat the mixture to 100-130 °C and stir for 8-12 hours, monitoring the reaction by TLC.[8]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing deionized water to precipitate the crude product or prepare for extraction. c. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).[8] d. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: a. Remove the solvent under reduced pressure. b. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure 4-nitrophenyl ethyl sulfide.[8]
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for thioether synthesis using thiolates.
| Entry | Thiolate Source | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | ortho-Dichlorobenzene | DMF | 130 | 12 | 88.7 | [8] |
| 2 | Sodium Benzenethiolate | 1-Bromo-2,2-dimethylpropane | Water (Phase Transfer) | 70 | 3.5 | 78-85 | [10] |
| 3 | Thiophenol + Na₂CO₃ | 2-Phenylpropanoic Acid | DMF | 140 | 24 | 85 | [11] |
| 4 | 4-Chlorothiophenol + Na₂CO₃ | 2-Phenylpropanal | DMF | 120 | 24 | 92 | [11] |
Entries 3 and 4 use a related method generating the thiolate in situ with a different catalyst system but are included for comparison of yields in C-S bond formation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of a thioether using this compound.
Diagram 2: General experimental workflow for thioether synthesis.
References
- 1. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Page loading... [wap.guidechem.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mechanism of Aryl Ether Cleavage by Sodium Ethanethiolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism and a generalized protocol for the cleavage of aryl ethers using sodium ethanethiolate. This reaction is a cornerstone in synthetic organic chemistry, particularly for the deprotection of phenolic functional groups, a common step in the synthesis of complex molecules and active pharmaceutical ingredients.
Mechanism of Action: An SN2 Pathway
The cleavage of aryl methyl ethers by this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The ethanethiolate anion (CH₃CH₂S⁻), a potent sulfur nucleophile, facilitates this transformation. The high polarizability of the sulfur atom in the ethanethiolate anion makes it a strong nucleophile, enabling it to effectively attack electrophilic carbon centers.[1]
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The ethanethiolate anion directly attacks the carbon atom of the methyl group of the aryl methyl ether. This attack occurs from the backside relative to the oxygen atom, which is the leaving group.
-
Transition State: A transient, high-energy transition state is formed where the sulfur-carbon bond is partially formed, and the carbon-oxygen bond is partially broken.
-
Displacement and Product Formation: The carbon-oxygen bond cleaves, resulting in the displacement of the phenoxide anion (ArO⁻). Simultaneously, a new carbon-sulfur bond is fully formed, yielding ethyl methyl sulfide (B99878) (CH₃SCH₂CH₃). The reaction is completed by a workup step that protonates the phenoxide to the corresponding phenol.
This reaction is highly effective for the cleavage of methyl and other primary alkyl ethers due to the accessibility of the carbon for backside attack.
Figure 1. SN2 mechanism for aryl ether cleavage.
Quantitative Data Summary
The efficiency of aryl ether cleavage can vary based on the substrate, reaction conditions, and the specific thiol reagent used. Below is a summary of representative yields from the literature.
| Substrate | Reagent System | Solvent | Conditions | Yield (%) | Reference |
| 1,2-Dimethoxybenzene | This compound (5 eq.) | DMF | Reflux, 3h | ~75% (Guaiacol) | [2] |
| Substituted Guaiacols | Ethyl 3-mercaptopropionate (B1240610) (2 eq.), Cobalamin-dependent methyltransferase | MOPS buffer | 30°C, 24h | >90% | [3] |
| Tariquidar | Dodecanethiol (3 eq.), NaOH | NMP | 130°C, 8h | High | [4] |
| m-Homovanillyl alcohol | Ethyl 3-mercaptopropionate, Biocatalyst | MOPS buffer | 24h | 97% | [1][3] |
Note: The biocatalytic examples are provided for yield comparison and represent an alternative, milder approach to demethylation.
Experimental Protocols
The following is a generalized protocol for the demethylation of an aryl methyl ether using a thiolate system. This protocol is based on established procedures and should be adapted and optimized for specific substrates.
Protocol 1: Demethylation of an Aryl Methyl Ether using a Thiol and Base
This protocol is adapted from a procedure using a long-chain, less volatile thiol to minimize odor.[4]
Materials:
-
Aryl methyl ether (1.0 eq.)
-
Dodecanethiol (3.0 eq.)
-
Sodium hydroxide (B78521) (2.0 eq.)
-
N-Methyl-2-pyrrolidone (NMP)
-
Diethyl ether or Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl ether, N-methyl-2-pyrrolidone (NMP), dodecanethiol, and powdered sodium hydroxide.
-
Reaction: Heat the reaction mixture to 130°C and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and wash with 1 M HCl to neutralize the excess base.
-
Extraction: Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure phenol.
Figure 2. General experimental workflow for aryl ether cleavage.
Safety Precautions:
-
Thiol reagents, especially low molecular weight thiols like ethanethiol, have strong, unpleasant odors and should be handled in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment.
-
NMP is a reproductive toxin and should be handled with care.
-
The reaction is performed at an elevated temperature; take necessary precautions to avoid burns.
These notes are intended to provide a foundational understanding and a starting point for the application of aryl ether cleavage using this compound and related thiol systems. Researchers should consult the primary literature for more specific and substrate-dependent protocols.
References
- 1. d-nb.info [d-nb.info]
- 2. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 3. Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium Ethanethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ethanethiolate (NaSEt) is a potent nucleophilic reagent widely utilized in organic synthesis. It serves as a source of the ethanethiolate anion (EtS⁻), which is effective for a variety of chemical transformations.[1][2] Common applications include the cleavage of methyl ethers, particularly in the demethylation of aryl methyl ethers, and in nucleophilic substitution reactions to introduce an ethylthio group into a molecule.[2] Due to its reactivity and hazardous nature, strict adherence to safety protocols during its handling and storage is paramount.[3]
Chemical and Physical Properties
This compound is typically a white to light yellow solid.[1][4] It is sensitive to air and moisture, hydrolyzing to produce ethanethiol (B150549), which has a strong and unpleasant odor.[1][4] It is soluble in polar organic solvents and water.[1][4]
Safety and Hazard Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[3][5] It reacts with water and acids to release toxic and flammable ethanethiol gas.[4][5] Inhalation of dust or its decomposition products can cause irritation to the respiratory tract.[3][5]
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage.[3] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound to ensure appropriate PPE is selected.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber), a flame-retardant lab coat, and closed-toe shoes. Ensure gloves are inspected prior to use and are promptly removed and disposed of if contaminated.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup. |
Storage and Handling Protocols
Storage
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as water, acids, and oxidizing agents.[5]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[4][6]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling
-
All manipulations of this compound should be performed in a well-ventilated fume hood.
-
Avoid the generation of dust.
-
Use non-sparking tools and equipment.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Weigh the required amount in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
After handling, thoroughly wash hands and any exposed skin.
Experimental Protocols
Preparation of a this compound Solution
This protocol describes the preparation of a this compound solution for use in a subsequent reaction.
Materials:
-
This compound (solid)
-
Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert gas (argon or nitrogen)
-
Schlenk flask or a three-necked flask equipped with a stirrer, gas inlet, and septum
-
Syringes and needles
Procedure:
-
Set up the reaction flask under an inert atmosphere.
-
Carefully weigh the required amount of this compound in a glove box or under a positive pressure of inert gas and add it to the flask.
-
Add the anhydrous solvent to the flask via a cannula or syringe.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
The resulting solution is now ready for use in the subsequent reaction step.
Example Application: Demethylation of an Aryl Methyl Ether
This protocol provides a general procedure for the demethylation of an aryl methyl ether using this compound.
Materials:
-
Aryl methyl ether substrate
-
This compound solution in DMF (prepared as in 6.1)
-
Anhydrous DMF
-
Inert gas (argon or nitrogen)
-
Reaction flask with a condenser and heating mantle
-
Magnetic stirrer
-
Work-up and purification reagents (e.g., water, hydrochloric acid, ethyl acetate, silica (B1680970) gel for chromatography)
Procedure:
-
Dissolve the aryl methyl ether substrate in anhydrous DMF in the reaction flask under an inert atmosphere.
-
Add the this compound solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Acidify the mixture with dilute hydrochloric acid to protonate the resulting phenoxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Spill and Waste Management
Spill Response
-
Small Spills: In case of a small spill of solid material, carefully sweep it up using non-sparking tools and place it in a sealed container for disposal. Avoid generating dust.
-
Large Spills: For larger spills, evacuate the area and prevent the spread of the material. Contact the appropriate environmental health and safety department. Do not add water to the spill.
-
In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5]
Waste Disposal
-
All waste containing this compound should be collected in a designated, labeled, and sealed container.
-
Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Quantitative Data Summary
Table 3: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂H₅NaS | [1] |
| Molecular Weight | 84.12 g/mol | [3] |
| Appearance | White to light yellow solid | [1][4] |
| Melting Point | -147.8 °C (Note: This value from a single source is unusually low for a salt and may be inaccurate. Other sources describe it as a solid at room temperature.) | [7] |
| Boiling Point | 35.1 °C (Note: This value is likely for ethanethiol, not the sodium salt.) | [7] |
| Solubility | Soluble in water and polar organic solvents. Sparingly soluble in water when heated. Slightly soluble in methanol. | [4][5] |
Table 4: Toxicological Data
| Test | Result |
| Acute Oral Toxicity (LD50) | Not available |
| Acute Dermal Toxicity (LD50) | Not available |
| Acute Inhalation Toxicity (LC50) | Not available |
Table 5: Incompatible Materials
| Material | Hazard |
| Water | Reacts to produce flammable and toxic ethanethiol gas.[4] |
| Acids | Reacts to produce flammable and toxic ethanethiol gas.[4] |
| Oxidizing Agents | Can cause a violent reaction. |
| Carbon Dioxide | Sensitive to carbon dioxide.[4] |
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Decision Tree for this compound Spill Response.
Caption: Chemical Incompatibilities of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ethanethiol - Wikipedia [en.wikipedia.org]
- 3. This compound | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 811-51-8: this compound | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. Ethanethiol | C2H5SH | CID 6343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium,ethanethiolate CAS 811-51-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Application Notes: Safe Handling and Disposal of Sodium Ethanethiolate Waste
Introduction
Sodium ethanethiolate (C₂H₅NaS, CAS No. 811-51-8) is a potent nucleophilic reagent widely used in organic synthesis for introducing the ethanethiolate moiety.[1][2][3] While effective in chemical transformations, its high reactivity, corrosivity, and air and moisture sensitivity present significant challenges for waste management.[4][5][6] Hydrolysis in the presence of water or humid air produces ethanethiol (B150549), a volatile compound known for its extremely noxious odor, detectable at parts-per-billion levels.[1][7] Improper disposal can lead to the release of toxic and flammable vapors, posing a severe risk to human health and the environment.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, potential laboratory-scale treatment, and ultimate disposal of this compound waste, in accordance with general safety principles and regulatory considerations.
Chemical and Physical Properties
Understanding the properties of this compound is critical for safe handling and disposal.
| Property | Value | Citation |
| CAS Number | 811-51-8 | [4][8] |
| Molecular Formula | C₂H₅NaS | [4][8] |
| Molecular Weight | 84.12 g/mol | [8] |
| Appearance | White to light yellow solid, powder, or crystals. | [1][8][9] |
| Odor | Stench; produces a "rotten egg" smell upon hydrolysis to ethanethiol. | [1][8] |
| Solubility | Soluble in water, acetone, dilute alkali, alcohol, ether, and petroleum naphtha. | [4][9] |
Hazards and Incompatibilities
This compound is classified as a hazardous material. All waste containing this compound must be managed as hazardous waste.
| Hazard Category | Description | Citation |
| Corrosivity | Causes severe skin burns and eye damage. Material is destructive to mucous membranes. | [6][10] |
| Reactivity | Water/Moisture: Reacts with water or steam to produce toxic and flammable ethanethiol vapor.[4] It is air and moisture sensitive and hydrolyzes readily.[5][6] | |
| Acids: Reacts with strong acids to produce toxic gases, such as hydrogen sulfide (B99878) and sulfur oxides.[4] | ||
| Oxidizers: Reacts with oxidants, posing a fire and explosion hazard. Reacts violently with calcium hypochlorite.[4] | ||
| Flammability | Highly flammable. Vapors generated from hydrolysis may form explosive mixtures with air and can flash back from an ignition source. | [4] |
| Toxicity | Inhalation, ingestion, or skin contact can be harmful.[6] |
Regulatory Compliance
Disposal of this compound waste is governed by a hierarchy of regulations. All procedures must comply with federal, state, and institutional guidelines.
-
Federal: The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[11]
-
State and Local: State environmental agencies often have more stringent requirements for hazardous waste management.[11][12]
-
Institutional: Your institution's Environmental Health & Safety (EHS) department will have specific protocols that must be followed.
The diagram below illustrates the hierarchy of regulations governing chemical waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. Ethanethiol - Wikipedia [en.wikipedia.org]
- 8. This compound | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 811-51-8: this compound | CymitQuimica [cymitquimica.com]
- 10. aksci.com [aksci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Sodium Ethanethiolate: A Versatile Reagent in Modern Pharmaceutical Synthesis
Introduction
Sodium ethanethiolate (NaSEt), a potent nucleophilic thiolating agent, has carved a significant niche in the landscape of pharmaceutical synthesis. Its utility stems from its ability to readily introduce sulfur-containing moieties and to effect the cleavage of ether linkages, both of which are crucial transformations in the construction of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in key pharmaceutical synthetic routes, targeting researchers, scientists, and drug development professionals.
Core Applications in Pharmaceutical Synthesis
This compound's reactivity is centered around the highly nucleophilic ethanethiolate anion (EtS⁻). This property is leveraged in two primary types of reactions in pharmaceutical manufacturing:
-
Nucleophilic Substitution Reactions: The ethanethiolate anion is an excellent nucleophile for Sₙ2 reactions, readily displacing leaving groups to form thioethers. Thioether linkages are present in a variety of biologically active molecules and can significantly influence a drug's pharmacokinetic properties, such as metabolism and bioavailability.[1]
-
Ether Cleavage (Demethylation): this compound is a widely used reagent for the cleavage of aryl methyl ethers, a critical deprotection step in the synthesis of many pharmaceuticals. This reaction is particularly valuable in the synthesis of opioid analgesics and other complex natural product derivatives.[1]
Application Note 1: O-Demethylation in the Synthesis of Opioid Analgesics
Background: The O-demethylation of natural opiate alkaloids, such as thebaine, is a critical step in the semi-synthesis of a range of potent opioid analgesics and antagonists, including nalbuphine, naloxone, and naltrexone. This compound provides an effective method for the selective cleavage of the C3-methyl ether of thebaine to yield oripavine, a key intermediate in the synthesis of these drugs.
Reaction Scheme:
Logical Relationship of Opioid Synthesis:
References
Application Notes and Protocols for Reactions with Sodium Ethanethiolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for reactions involving sodium ethanethiolate. This powerful nucleophile is a key reagent in various synthetic transformations, including nucleophilic substitution and demethylation reactions. The following sections detail the necessary protocols, safety precautions, and quantitative data to effectively utilize this compound in a research and development setting.
Safety and Handling of this compound
This compound is a hazardous chemical that requires strict safety protocols. It is a corrosive solid that can cause severe skin burns and eye damage.[1][2] Upon contact with water or moisture, it hydrolyzes to produce ethanethiol (B150549), a volatile and flammable liquid with an extremely foul odor.[1][3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield are mandatory.[4][5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber, minimum layer thickness: 0.11 mm) and protective clothing.[4]
-
Respiratory Protection: Work in a well-ventilated fume hood. If dusts are generated, a NIOSH/MSHA-approved respirator is required.[4][5]
Handling and Storage:
-
Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[4][6]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of ignition.[5][7]
-
Keep away from water, strong acids, and oxidizing agents.[5]
Emergency Procedures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
-
Spills: Absorb with inert material and place into a suitable disposal container.[1]
Preparation of this compound
This compound can be prepared from ethanethiol and a strong base, such as metallic sodium or sodium hydride.[3][6]
Protocol 2.1: Preparation from Ethanethiol and Metallic Sodium[6]
Materials:
-
Ethanethiol
-
Metallic sodium
-
Anhydrous diethyl ether
-
Argon gas
Equipment:
-
100 mL three-necked round-bottom flask with a side neck
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
Procedure:
-
Under an argon atmosphere, add 40 mL of fresh and dry diethyl ether and 1.15 g (50 mmol) of metallic sodium to the reaction flask.
-
While stirring, slowly add 4.07 mL (55 mmol) of ethanethiol dropwise to the reaction mixture at room temperature.
-
Stir the mixture for 4 hours until the metallic sodium completely disappears and a large amount of white precipitate (this compound) is formed.
-
Remove the excess ether and a small portion of excess ethanethiol under reduced pressure.
-
The resulting white powder is this compound.
Quantitative Data:
-
Yield: 3.88 g (92.4%)
Applications in Nucleophilic Substitution Reactions
This compound is a potent nucleophile widely used in SN2 and SNAr reactions to form thioethers.[8] These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals.
General Mechanism of SN2 Reaction
The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution with Sodium Ethanethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ethanethiolate (NaSEt) is a potent nucleophile widely employed in organic synthesis, particularly in the pharmaceutical and drug development sectors. Its utility stems from the high nucleophilicity of the ethanethiolate anion (CH₃CH₂S⁻), which readily participates in nucleophilic substitution reactions to form thioethers.[1] Thioether linkages are integral to the structure of numerous biologically active molecules, influencing their pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols and application notes for conducting nucleophilic substitution reactions using this compound with a variety of electrophilic substrates, including alkyl halides, tosylates, aryl halides, and epoxides.
Chemical Reactivity and Mechanism
The reactivity of this compound is centered on the soft, highly polarizable sulfur atom, which makes it an excellent nucleophile for Sₙ2 reactions.[1] These reactions typically proceed via a backside attack on the electrophilic carbon, leading to inversion of stereochemistry if the carbon is a chiral center. The general mechanism involves the displacement of a leaving group (e.g., halide, tosylate) by the ethanethiolate anion.
In addition to substitution reactions on sp³-hybridized carbons, this compound can also participate in nucleophilic aromatic substitution and demethylation of aryl methyl ethers, expanding its synthetic utility.[1][2]
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for nucleophilic substitution reactions between this compound and various substrates.
Table 1: Substitution on Alkyl Halides and Tosylates
| Substrate | Leaving Group | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1-Bromobutane | Br | Ethanol (B145695) | Reflux | 2 | 1-(Ethylthio)butane | ~95 |
| 2-Bromopropane | Br | Ethanol | Reflux | 4 | 2-(Ethylthio)propane | ~70-80 |
| Benzyl Bromide | Br | THF | RT | 2 | Benzyl ethyl sulfide | 82 |
| p-Toluenesulfonyl- | OTs | DMF | 80 | 3 | Varies | Good |
| Cyclohexyl Tosylate | OTs | DMF | 100 | 12 | Cyclohexyl ethyl sulfide | Moderate |
Table 2: Substitution on Aryl Halides
| Substrate | Leaving Group | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| o-Dichlorobenzene | Cl | DMF | 130 | 12 | 1,2-Bis(ethylthio)benzene | 88.7[3] |
| Chlorobenzene | Cl | HMPA* | 150 | 24 | Phenyl ethyl sulfide | Low |
*HMPA (Hexamethylphosphoramide) is a hazardous substance and should be handled with extreme caution.
Table 3: Demethylation of Aryl Methyl Ethers and Other Substrates
| Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Anisole | DMF | 150 | 12 | Phenol | Good |
| Dimethyl Phosphonate Ester | DMF | 100 | 48 | Demethylated Phosphonate | 54 |
Table 4: Ring Opening of Epoxides
| Substrate | Solvent | Temperature (°C) | Time | Product (Major) | Yield (%) |
| Propylene (B89431) Oxide | Ethanol | RT | 2 | 1-(Ethylthio)propan-2-ol | High |
| Cyclohexene Oxide | Ethanol | Reflux | 4 | trans-2-(Ethylthio)cyclohexanol | Good |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of Alkyl Halides
This protocol describes a general method for the Sₙ2 reaction between an alkyl halide and this compound.
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous ethanol or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if refluxing)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound.
-
Add anhydrous ethanol or DMF to dissolve or suspend the this compound.
-
With stirring, add the alkyl halide to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide (see Table 1 for specific conditions).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the corresponding ethyl thioether.
Protocol 2: Nucleophilic Aromatic Substitution of o-Dichlorobenzene[4]
This protocol details the specific conditions for the reaction with a less reactive aryl halide.
Materials:
-
o-Dichlorobenzene (5 mmol, 0.57 mL)
-
This compound (20 mmol, 1.68 g)
-
Anhydrous N,N-Dimethylformamide (DMF) (40 mL)
-
n-Hexane
-
Distilled water
-
100 mL reaction flask with a side neck
-
Inert atmosphere (argon)
Procedure:
-
Under an argon atmosphere, place this compound in a 100 mL reaction flask.[3]
-
Add 40 mL of anhydrous DMF to the flask.[3]
-
Add 0.57 mL of o-dichlorobenzene to the reaction mixture.[3]
-
Heat the mixture to 130°C and stir for 12 hours.[3]
-
After 12 hours, stop the reaction and allow it to cool to room temperature.[3]
-
Add 60 mL of distilled water to the reaction mixture.[3]
-
Extract the aqueous layer with n-hexane (4 x 50 mL).[3]
-
Combine the organic phases, concentrate the solvent, and purify the crude product by silica (B1680970) gel column chromatography (eluent: petroleum ether) to obtain 1,2-bis(ethylthio)benzene.[3]
Protocol 3: Ring Opening of Epoxides
This protocol provides a general method for the regioselective ring opening of epoxides with this compound.
Materials:
-
Epoxide (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add the epoxide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). For less reactive epoxides, gentle heating may be required.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the resulting β-hydroxy thioether by column chromatography. The reaction with propylene oxide gives 1-(ethylthio)propan-2-ol as the major product due to the nucleophilic attack on the less sterically hindered carbon.[4]
Mandatory Visualizations
Caption: Experimental workflow for a typical nucleophilic substitution reaction.
Caption: Logical relationship in an Sₙ2 reaction mechanism.
References
Application of Sodium Ethanethiolate in the Synthesis of Triazine Herbicides
Introduction
Sodium ethanethiolate (C₂H₅SNa) is a potent nucleophile and a key reagent in the synthesis of various agrochemicals, particularly herbicides. Its primary role is the introduction of the ethylthio (-SC₂H₅) functional group onto a core molecular structure, a modification that can significantly enhance the herbicidal activity and selectivity of the resulting compound. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of s-triazine herbicides, a class of compounds that has been a cornerstone of weed management in agriculture for decades.
The s-triazine herbicides act by inhibiting photosynthesis at photosystem II, and the nature of the substituents on the triazine ring dictates their efficacy, selectivity, and environmental persistence. The introduction of a thioether linkage, facilitated by reagents like this compound, is a critical step in the synthesis of several commercially important herbicides.
Key Application: Synthesis of s-Triazine Herbicides
The general synthetic strategy for producing s-triazine herbicides involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups. This compound is employed to replace one of the remaining chlorine atoms with an ethylthio group, a key structural feature for a subset of these herbicides.
A prime example of a commercially relevant s-triazine herbicide that contains an ethylthio group is Dipropetryn .
Chemical Structure of Dipropetryn:
Application Notes and Protocols for the Use of Sodium Ethanethiolate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ethanethiolate (NaSEt), a potent nucleophile, serves as a versatile reagent in polymer chemistry. Its utility stems from the reactive ethanethiolate anion, which can participate in a variety of reactions to synthesize and modify polymers. These applications include initiation of polymerization, chain transfer reactions to control molecular weight, post-polymerization modification to introduce functionality, and crosslinking of polymer chains. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of polymer science.
Initiation of Anionic Polymerization
This compound can act as an initiator for the anionic polymerization of monomers with electron-withdrawing substituents, such as styrenes, dienes, and methacrylates. The ethanethiolate anion attacks the monomer's double bond, creating a carbanionic propagating species.
Application Note:
Anionic polymerization initiated by this compound allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The living nature of this polymerization enables the synthesis of block copolymers by sequential monomer addition.
Experimental Protocol: Anionic Polymerization of Styrene (B11656)
Materials:
-
Styrene (freshly distilled)
-
This compound (NaSEt)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
All glassware is dried in an oven at 120 °C overnight and assembled hot under an inert atmosphere.
-
Anhydrous THF is transferred to a reaction flask via cannula.
-
A solution of this compound in THF is prepared in a separate flask under an inert atmosphere. The concentration should be determined based on the desired polymer molecular weight.
-
The reaction flask containing THF is cooled to -78 °C using a dry ice/acetone bath.
-
The desired amount of distilled styrene is added to the reaction flask via syringe.
-
The this compound solution is added dropwise to the stirred monomer solution to initiate the polymerization. The reaction mixture will typically develop a characteristic color indicating the presence of living anionic chain ends.
-
The polymerization is allowed to proceed for a specified time (e.g., 1-4 hours) at -78 °C.
-
The polymerization is terminated by the addition of degassed methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polystyrene is collected by filtration, washed with methanol, and dried under vacuum.
-
The polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Quantitative Data:
| Parameter | Value |
| Monomer | Styrene |
| Initiator | This compound (NaSEt) |
| Solvent | THF |
| Temperature | -78 °C |
| Time | 2 hours |
| [Monomer]/[Initiator] Ratio | 100:1 |
| Expected Results | |
| Mn ( g/mol ) | ~10,400 (theoretical) |
| PDI (Mw/Mn) | < 1.1 |
Note: This data is illustrative. Actual results may vary based on experimental conditions.
Logical Workflow for Anionic Polymerization
Caption: Workflow for anionic polymerization of styrene initiated by this compound.
Post-Polymerization Modification
This compound is an effective nucleophile for the ring-opening of epoxides present as side groups on a polymer chain, such as in poly(glycidyl methacrylate) (PGMA). This reaction introduces a thiol-ether and a hydroxyl group, significantly altering the polymer's properties.
Application Note:
This modification strategy allows for the conversion of a readily available reactive polymer (PGMA) into a functionalized polymer with tunable properties. The resulting hydroxyl groups can be further derivatized, and the introduced sulfur atoms can influence the polymer's refractive index and affinity for metal surfaces.
Experimental Protocol: Modification of Poly(glycidyl methacrylate) (PGMA)
Materials:
-
Poly(glycidyl methacrylate) (PGMA)
-
This compound (NaSEt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (B128534) (TEA)
-
Methanol
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
PGMA is dissolved in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
This compound is added to the PGMA solution. A slight molar excess of NaSEt relative to the epoxy groups is typically used.
-
A catalytic amount of triethylamine is added to the reaction mixture.
-
The reaction is stirred at a specified temperature (e.g., 50-70 °C) for a set duration (e.g., 12-24 hours).
-
The reaction progress can be monitored by FTIR spectroscopy, observing the disappearance of the epoxide peak (around 908 cm⁻¹).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The modified polymer is purified by dialysis against methanol to remove unreacted reagents and solvent.
-
The purified polymer is isolated by removal of the solvent under reduced pressure.
-
The success of the modification is confirmed by ¹H NMR and FTIR spectroscopy.
Quantitative Data:
| Parameter | Value |
| Polymer | Poly(glycidyl methacrylate) (PGMA) |
| Reagent | This compound (NaSEt) |
| Solvent | DMF |
| Catalyst | Triethylamine (TEA) |
| Temperature | 60 °C |
| Time | 24 hours |
| [Epoxy]/[NaSEt] Ratio | 1:1.2 |
| Expected Results | |
| Conversion of Epoxy Groups | > 95% |
Reaction Scheme for PGMA Modification
Caption: Modification of PGMA with this compound.
Cleavage of Thioester End-Groups
Polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization contain a thiocarbonylthio end-group. This group can be cleaved using nucleophiles like this compound to yield a polymer with a thiol end-group. This process is often referred to as aminolysis or thiolysis. While the provided protocol uses sodium thiomethoxide, it is directly adaptable for this compound.
Application Note:
Cleavage of the RAFT end-group is crucial for applications where the color and potential odor of the thiocarbonylthio group are undesirable. The resulting thiol-terminated polymer can be used in "click" chemistry reactions, for surface modification (e.g., on gold nanoparticles), or as a macromolecular chain transfer agent.
Experimental Protocol: Cleavage of a RAFT Polymer End-Group
(Adapted from a protocol using sodium thiomethoxide[1])
Materials:
-
RAFT-synthesized polymer with a thiocarbonylthio end-group
-
This compound (NaSEt)
-
Methanol, anhydrous
-
0.1 M Hydrochloric acid (HCl)
-
Dialysis tubing (appropriate MWCO)
-
Nitrogen gas
Procedure:
-
The RAFT polymer (e.g., 20 mg) is dissolved in anhydrous methanol (e.g., 6 mL) in a flask and degassed by bubbling with nitrogen.
-
A solution of this compound in methanol (e.g., 0.1 M) is prepared under a nitrogen atmosphere.
-
The this compound solution (e.g., 1.5 mL) is added to the polymer solution via syringe while maintaining the nitrogen atmosphere.
-
The reaction is allowed to proceed at room temperature for approximately 30 minutes with continuous nitrogen bubbling.
-
The reaction is quenched by the addition of 0.1 M HCl (e.g., 20 mL).
-
The product is immediately purified by dialysis against deionized water with regular changes of water over 24 hours.
-
The thiol-terminated polymer is recovered by lyophilization.
-
The cleavage of the end-group can be confirmed by UV-Vis spectroscopy (disappearance of the thiocarbonylthio absorbance) and the presence of the thiol group can be quantified using Ellman's test.
Quantitative Data:
| Parameter | Value |
| Polymer | RAFT Polymer |
| Reagent | This compound (NaSEt) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Time | 30 minutes |
| Expected Results | |
| End-group Cleavage | > 90% |
Workflow for RAFT End-Group Cleavage
Caption: Cleavage of a RAFT polymer end-group using this compound.
Conclusion
This compound is a valuable tool in the polymer chemist's arsenal. The protocols and data presented herein provide a foundation for its application in the synthesis of well-defined polymers, the functionalization of existing polymer backbones, and the generation of reactive thiol-terminated polymers. Researchers are encouraged to adapt and optimize these methods for their specific polymer systems and target applications.
Safety Precautions: this compound is a corrosive and water-reactive solid. It should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety glasses. Reactions should be carried out under an inert atmosphere to prevent decomposition. Always consult the Safety Data Sheet (SDS) before use.
References
Troubleshooting & Optimization
Technical Support Center: Sodium Ethanethiolate Reactions
This guide provides troubleshooting for common issues encountered during chemical reactions involving sodium ethanethiolate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no yield. What are the potential causes and how can I fix it?
A1: Low or no yield in reactions involving this compound can stem from several factors, primarily related to the reagent's quality and the reaction conditions.
Potential Causes and Solutions:
-
Reagent Decomposition: this compound is highly sensitive to air and moisture.[1] Exposure to humidity can cause it to hydrolyze back to ethanethiol (B150549), which is less nucleophilic under neutral or acidic conditions.[2] It is also sensitive to carbon dioxide.[1]
-
Improper Solvent Choice or Preparation: The presence of water or protic solvents can quench the highly basic ethanethiolate anion.
-
Solution: Use dry, aprotic solvents. Ensure solvents are thoroughly dried before use. For instance, in the preparation of 1,2-diethylthiobenzene, chromatographically pure DMF is used.[3]
-
-
Inadequate Temperature: The reaction may require specific temperatures to proceed efficiently.
-
Solution: Review the literature for the optimal temperature for your specific reaction. For example, the reaction between this compound and ortho-dichlorobenzene is conducted at 130°C.[3]
-
-
Poor Solubility: The reagent or substrate may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.
Q2: I am observing the formation of unexpected side products in my reaction. What could be the cause?
A2: The formation of side products is often due to the high reactivity of the ethanethiolate anion and its sensitivity to oxidation.
Potential Causes and Solutions:
-
Oxidation to Diethyl Disulfide: The ethanethiolate anion can be oxidized to form diethyl disulfide (CH₃CH₂SSCH₂CH₃).[2] This is a common side product if oxygen is present in the reaction.
-
Solution: Ensure the reaction is carried out under strictly anaerobic (oxygen-free) conditions. This can be achieved by using an inert gas blanket (argon or nitrogen) and degassed solvents.
-
-
Reaction with Solvent: Some solvents may react with the strong nucleophile. For example, halogenated solvents might undergo substitution reactions.
-
Solution: Choose a non-reactive, aprotic solvent appropriate for the reaction conditions.
-
Q3: The reaction is very vigorous and difficult to control. What precautions should I take?
A3: The reaction of this compound, particularly its preparation from sodium metal, can be highly exothermic.
Potential Causes and Solutions:
-
Exothermic Reaction: The reaction between sodium metal and ethanethiol is vigorous and releases hydrogen gas, which is flammable.[7]
-
Solution: When preparing this compound, add the ethanethiol slowly and dropwise to the sodium dispersion while stirring.[3] Maintain temperature control with an ice bath if necessary. Ensure adequate ventilation and work in a fume hood.
-
Q4: I have a strong, unpleasant odor in the lab after the reaction. What is it and how can I mitigate it?
A4: The strong, unpleasant odor is likely due to the presence of ethanethiol.
Potential Causes and Solutions:
-
Hydrolysis: this compound readily hydrolyzes in the presence of moisture to produce ethanethiol, which has a very low odor threshold and a noxious smell.[2]
-
Solution: Work in a well-ventilated fume hood. Quench the reaction carefully with a suitable reagent that will neutralize the excess thiolate. Spills should be cleaned up promptly, and waste should be disposed of according to safety protocols.
-
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in this compound reactions.
Caption: A flowchart for troubleshooting this compound reaction failures.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Mass | 84.11 g/mol | [2] |
| Appearance | White to light yellow solid/crystals | [2][6][8] |
| Purity (Technical Grade) | ~90% | |
| Boiling Point (Ethanethiol) | 35 °C (95 °F) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is based on the reaction of metallic sodium with ethanethiol.[3]
Materials:
-
Metallic sodium
-
Ethanethiol
-
Anhydrous diethyl ether
-
Three-neck flask equipped with a condenser, dropping funnel, and argon inlet
Procedure:
-
Under an argon atmosphere, add 40 mL of fresh, dry diethyl ether and 1.15 g (50 mmol) of metallic sodium to a 100 mL three-neck flask.
-
While stirring, slowly add 4.07 mL (55 mmol) of ethanethiol dropwise to the reaction mixture at room temperature.
-
Continue stirring for 4 hours until the metallic sodium has completely reacted, indicated by its disappearance and the formation of a white precipitate.
-
Remove the excess ether and any unreacted ethanethiol under reduced pressure to obtain this compound as a white powder.
Protocol 2: Synthesis of 1,2-diethylthiobenzene
This protocol describes a nucleophilic aromatic substitution using this compound.[3]
Materials:
-
This compound
-
ortho-dichlorobenzene
-
N,N-Dimethylformamide (DMF), chromatographically pure
-
n-hexane
-
Distilled water
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 100 mL reaction flask under an argon atmosphere, add 1.68 g (20 mmol) of this compound and 40 mL of chromatographically pure DMF.
-
Add 0.57 mL (5 mmol) of ortho-dichlorobenzene to the mixture.
-
Heat the reaction mixture to 130°C and stir for 12 hours.
-
After 12 hours, stop the reaction and allow it to cool to room temperature.
-
Add 60 mL of distilled water to the reaction mixture.
-
Extract the aqueous phase with n-hexane (4 x 50 mL).
-
Combine the organic phases and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether) to yield 1,2-diethylthiobenzene.
Logical Relationships in Reaction Failure
The following diagram illustrates the cause-and-effect relationships leading to common failures in reactions involving this compound.
Caption: Logical diagram of causes leading to reaction failures.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 811-51-8: this compound | CymitQuimica [cymitquimica.com]
- 7. brainly.com [brainly.com]
- 8. This compound | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: Sodium Ethanethiolate Reactions
Welcome to the technical support center for optimizing reactions involving sodium ethanethiolate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound (CH₃CH₂SNa) is a potent organosulfur nucleophile used in various organic synthesis applications.[1][2] Its primary utility lies in its ability to act as a strong nucleophile, making it effective for cleaving ether bonds, particularly in the demethylation of aryl methyl ethers, and for participating in nucleophilic substitution reactions to form thioethers.[1][2] It is a key reagent in the synthesis of pharmaceutical intermediates and other complex organic molecules.[2][3]
Q2: How must this compound be handled and stored to ensure its stability and reactivity?
Proper handling and storage are critical due to the reagent's sensitivity.
-
Handling : this compound is air and moisture sensitive and hydrolyzes readily.[4][5] It should be handled under an inert atmosphere (e.g., argon or nitrogen).[6][7] It is corrosive and can cause severe skin burns and eye damage.[8] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[4][9]
-
Storage : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from water and sources of ignition.[4][10][11] Storing under an inert gas is recommended to prevent degradation.[4][5]
Q3: What are the most critical factors that influence reaction yield when using this compound?
Several factors must be carefully controlled to maximize yield:
-
Reagent Quality : The purity of this compound is crucial, as impurities can lead to side reactions and lower yields.[2] It is also important to use pure, anhydrous solvents and substrates.[12][13]
-
Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are generally preferred.[6][14] These solvents effectively solvate the sodium cation, enhancing the nucleophilicity of the ethanethiolate anion.[14]
-
Temperature : Reaction temperature is a key parameter. For instance, demethylation of phosphonate (B1237965) esters is often conducted at elevated temperatures (e.g., 100-130°C) to ensure the reaction proceeds to completion.[6][7]
-
Molar Ratio : The stoichiometry of the reactants is important. An excess of this compound is often used to drive the reaction to completion.[6][7]
Q4: What are common side reactions, and how can they be minimized?
A common side reaction is the oxidation of the ethanethiolate anion to form diethyldisulfide.[1] This can be minimized by rigorously maintaining an inert atmosphere throughout the setup and reaction process. Incomplete reactions, such as mono-demethylation instead of di-demethylation, can also occur.[7] This issue can often be addressed by increasing the reaction time, temperature, or the molar excess of the thiolate.[7]
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
Low conversion is a frequent issue that can be traced back to several sources. This guide provides a systematic approach to diagnosing the problem.
Caption: Troubleshooting workflow for low reaction yield.
Problem: Formation of Diethyldisulfide Side Product
The presence of diethyldisulfide (CH₃CH₂SSCH₂CH₃) indicates oxidation of the thiolate.
-
Cause : Exposure to atmospheric oxygen.
-
Solution : Ensure all glassware is oven or flame-dried and the reaction is set up and maintained under a positive pressure of a dry, inert gas like argon or nitrogen.[6][7] Degas the solvent before use.
Problem: Incomplete Demethylation (Mixture of Products)
In demethylation reactions, observing a mix of mono- and di-demethylated products is a common issue.[7]
-
Cause : Insufficient reaction time, temperature, or amount of this compound.
-
Solution :
-
Increase Molar Ratio : Use a larger excess of this compound. Ratios of 20 equivalents have been used successfully.[7]
-
Increase Temperature : Cautiously increase the reaction temperature in increments of 10-20°C.
-
Extend Reaction Time : Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., 24-48 hours) until the starting material or intermediate is consumed.[7]
-
Quantitative Data Summary
Optimizing reaction conditions often requires adjusting multiple variables. The tables below summarize conditions from successful experiments reported in the literature.
Table 1: Conditions for Demethylation of Dimethyl Phosphonate Esters
| Substrate | Molar Excess of NaSEt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Nucleoside Dimethyl Phosphonate (5a) | 20 eq | Dry DMF | 100 | 48 | 54 | [7] |
| Nucleoside Dimethyl Phosphonate (5b) | 20 eq | Dry DMF | 100 | 30 | 48 |[7] |
Table 2: Conditions for Nucleophilic Aromatic Substitution
| Substrate | Molar Excess of NaSEt | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
|---|
| Ortho-dichlorobenzene | 4 eq | DMF | 130 | 12 | 1,2-diethylthiobenzene | 88.7 |[6] |
Experimental Protocols
Protocol 1: General Procedure for Demethylation of a Nucleoside Dimethyl Phosphonate
This protocol is adapted from a published procedure for demethylating phosphonate esters.[7]
Caption: Experimental workflow for a typical demethylation reaction.
-
Preparation : To a solution of the nucleoside dimethyl phosphonate ester (1.0 eq) in anhydrous DMF, add this compound (e.g., 20 eq) under an argon atmosphere.[7]
-
Reaction : Stir the reaction mixture at 100°C for 30-48 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or ³¹P NMR).[7]
-
Work-up : After cooling the reaction to room temperature, remove the solvent under reduced pressure. Dissolve the resulting residue in water.[7]
-
Extraction : Wash the aqueous solution with dichloromethane to remove organic-soluble impurities.[7]
-
Purification : Concentrate the aqueous phase and purify the residue by silica gel chromatography to yield the final product.[7]
Protocol 2: General Sₙ2 Reaction Pathway
This compound is a potent nucleophile for Sₙ2 reactions, such as the conversion of alkyl halides to ethyl thioethers.[1][2]
Caption: Generalized Sₙ2 reaction pathway with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. marketpublishers.com [marketpublishers.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Demethylation of Dimethyl Phosphonate Esters with this compound: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. aksci.com [aksci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. How To [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Sodium Ethanethiolate Reactions
Welcome to the technical support center for sodium ethanethiolate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound (CH₃CH₂SNa) is a potent nucleophile widely used for two main types of transformations[1][2]:
-
Nucleophilic Substitution (SN2) Reactions: It readily reacts with alkyl halides and other substrates with good leaving groups to form thioethers.[2] This is a fundamental method for introducing a sulfur atom into a molecule.
-
Demethylation Reactions: It is effective in cleaving methyl ethers, particularly aryl methyl ethers, to yield the corresponding phenols.[1][2]
Q2: What is the white solid that forms when I open a bottle of this compound?
This compound is highly sensitive to moisture and air.[1] Upon exposure to atmospheric moisture, it can hydrolyze to form ethanethiol (B150549) (which has a strong, unpleasant odor) and sodium hydroxide. It can also react with carbon dioxide from the air to form sodium carbonate. Proper storage under an inert atmosphere (e.g., argon or nitrogen) is crucial.
Q3: My reaction is not proceeding to completion. What are the possible causes?
Several factors could lead to an incomplete reaction:
-
Reagent Quality: The this compound may have degraded due to improper storage. Ensure you are using a fresh, anhydrous reagent.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions.
-
Temperature: Some reactions, particularly demethylations, may require elevated temperatures to proceed at a reasonable rate.
-
Insufficient Equivalents: Ensure you are using a sufficient molar excess of this compound, especially if the substrate is prone to side reactions or if there are acidic protons in the starting material.
Troubleshooting Guide: Nucleophilic Substitution (SN2) Reactions
The reaction of this compound with alkyl halides to form thioethers is a common application. However, side reactions can occur, primarily elimination reactions (E2).
Issue 1: Low Yield of Thioether and Formation of an Alkene
This issue is indicative of a competing E2 elimination reaction. The ratio of SN2 to E2 products is influenced by several factors.
Troubleshooting Steps:
-
Substrate Structure: The structure of the alkyl halide is the most critical factor.
-
Primary Alkyl Halides (RCH₂X): Strongly favor the SN2 pathway. Elimination is generally a minor side product.
-
Secondary Alkyl Halides (R₂CHX): Are prone to both SN2 and E2 reactions. E2 is often the major pathway, especially with a strong base like this compound.[3][4]
-
Tertiary Alkyl Halides (R₃CX): Almost exclusively undergo E2 elimination. SN2 reactions are not observed due to steric hindrance.[5]
-
-
Temperature: Higher temperatures favor elimination reactions. If you are observing a significant amount of the alkene byproduct, consider running the reaction at a lower temperature.
-
Solvent: While polar aprotic solvents are generally preferred for SN2 reactions, the choice can influence the SN2/E2 ratio. For secondary halides, using a less polar solvent might slightly favor substitution, but E2 will likely remain a competitive pathway.
Quantitative Data: SN2 vs. E2 Product Ratios
| Alkyl Halide Substrate | Reagent | Solvent | Temperature (°C) | SN2 Product Yield (%) | E2 Product Yield (%) | Reference |
| Isopropyl bromide (2°) | Sodium Ethoxide | Ethanol | 55 | 29 | 71 | [3] |
| 2-Bromobutane (2°) | Sodium Ethoxide | Ethanol | 25 | >18 | >82 | [6] |
| Isopropyl bromide (2°) | Sodium Methoxide | DMSO | - | 3 | 97 | [3] |
Note: Data with sodium ethoxide is presented as a close proxy for this compound due to similar basicity and nucleophilicity. Thiolates are generally considered better nucleophiles and slightly weaker bases than alkoxides, which may slightly favor SN2, but the general trend holds.
Issue 2: Formation of Diethyl Disulfide
The appearance of diethyl disulfide (CH₃CH₂S-SCH₂CH₃) indicates oxidation of the ethanethiolate anion.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Solvent Purity: Use anhydrous and deoxygenated solvents. Peroxides in solvents like THF can promote oxidation.
-
Avoid Oxidizing Agents: Ensure your starting materials and reagents are free from any oxidizing contaminants.
Experimental Protocol: SN2 Reaction of 1-Bromobutane (B133212) with this compound
This protocol is for the synthesis of butyl ethyl sulfide.
Materials:
-
1-Bromobutane
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add this compound (1.1 equivalents) to the flask.
-
Add anhydrous DMF via syringe to dissolve the this compound.
-
To the stirred solution, add 1-bromobutane (1.0 equivalent) dropwise via syringe at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by pouring it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Workflow for Troubleshooting SN2 Reactions
Caption: Troubleshooting logic for low thioether yield.
Troubleshooting Guide: Demethylation of Aryl Methyl Ethers
This compound is a classic reagent for cleaving aryl methyl ethers. Key challenges include achieving regioselectivity and preventing side reactions.
Issue 1: Lack of Regioselectivity in Poly-methoxylated Arenes
When multiple methoxy (B1213986) groups are present on an aromatic ring, this compound may remove more than one, or the incorrect one.
Troubleshooting Steps:
-
Electronic Effects: The regioselectivity is often governed by electronic factors. Methoxy groups para to strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) are generally cleaved more readily.
-
Steric Hindrance: Methoxy groups that are sterically hindered may react slower.
-
Stoichiometry: Carefully controlling the stoichiometry of this compound (using close to 1 equivalent for monodemethylation) can sometimes improve selectivity.
-
Temperature and Reaction Time: Lowering the temperature and reducing the reaction time can help prevent over-demethylation.
Quantitative Data: Regioselectivity of Demethylation
| Substrate | Product(s) | Yield (%) | Conditions | Reference |
| 1,2-Dimethoxybenzene (Veratrole) | Guaiacol (B22219) | ~50 | EtSNa, DMF, reflux | [7] |
| Catechol | ~25 | |||
| 4-Nitroanisole | 4-Nitrophenol | 95 | EtSNa, DMF, 100°C, 0.5h | |
| 3-Nitroanisole | 3-Nitrophenol | 18 | EtSNa, DMF, 100°C, 0.5h | |
| 4-Methoxyacetophenone | 4-Hydroxyacetophenone | 77 | EtSNa, DMF, 100°C, 0.5h |
Issue 2: Incomplete Demethylation
If the desired phenol (B47542) is not being formed in high yield, consider the following:
-
Reaction Temperature: Demethylation often requires high temperatures (e.g., refluxing in DMF, ~153 °C). Ensure your reaction temperature is adequate.
-
Reaction Time: These reactions can be slow. Monitor the reaction over an extended period to ensure it has reached completion.
-
Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or HMPA are typically required.
Experimental Protocol: Demethylation of Guaiacol
This protocol describes the demethylation of guaiacol (2-methoxyphenol) to catechol.
Materials:
-
Guaiacol
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
1 M Hydrochloric acid
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve guaiacol (1.0 equivalent) in anhydrous DMF.
-
Add this compound (2.5 - 5 equivalents) portion-wise to the solution.
-
Heat the reaction mixture to reflux (approx. 153 °C) and maintain for 3-4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous mixture to pH ~2-3 with 1 M HCl to protonate the phenoxide.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude catechol by column chromatography or recrystallization.
Signaling Pathway for Demethylation
Caption: Mechanism of aryl methyl ether demethylation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iiste.org [iiste.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
Technical Support Center: Purification of Products from Sodium Ethanethiolate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving sodium ethanethiolate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound and what are the typical products?
This compound is a potent nucleophile primarily used in S_N2 reactions.[1][2] The most common applications include:
-
Thioether Synthesis: Reaction with alkyl halides to form ethyl thioethers (sulfides). This is a foundational method for creating carbon-sulfur bonds.[1][2][3]
-
Ether Cleavage: Specifically used for the cleavage of aryl methyl ethers, which is a crucial step in the deprotection of phenolic hydroxyl groups during the synthesis of complex organic molecules.[1][4][5]
Q2: What are the potential impurities and byproducts in a this compound reaction?
Several impurities can complicate the purification process:
-
Unreacted Starting Materials: Residual this compound or the electrophile (e.g., alkyl halide).
-
Disulfides: Oxidation of the ethanethiolate or the thiol product can lead to the formation of diethyl disulfide.[2][6]
-
Over-alkylation Products: The desired thioether product can sometimes react further with the electrophile.[6]
-
Solvent and Reagent Residues: Depending on the reaction conditions, solvents like DMF or DMSO and other reagents can be present in the crude product.[7]
Q3: How can I effectively quench a reaction involving this compound?
Properly quenching the reaction is critical for safety and to facilitate purification.
-
For excess this compound: The reaction can be quenched by carefully adding water or a dilute acid to neutralize the basic thiolate.
-
If metallic sodium was used to generate the thiolate in situ: Extreme caution is necessary. A stepwise quenching procedure is recommended, starting with a less reactive alcohol like isopropanol, followed by ethanol, methanol, and finally water. This controls the rate of hydrogen gas evolution and heat generation.[8][9][10]
Q4: What are the standard workup procedures for these reactions?
A typical aqueous workup is employed to isolate the crude product.[11][12][13] The general steps are:
-
Quenching: Neutralize any reactive species.
-
Extraction: Use a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to extract the desired product from the aqueous phase.[11][14]
-
Washing: Wash the organic layer with various aqueous solutions to remove impurities:
-
Drying: Remove trace amounts of water from the organic layer using an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[11][13][15]
-
Solvent Removal: Concentrate the dried organic layer using a rotary evaporator to obtain the crude product.[11][12]
Q5: How can I mitigate the strong, unpleasant odor associated with ethanethiol (B150549) and its derivatives?
The malodorous nature of thiols is a significant challenge. The following measures are essential:
-
Work in a Fume Hood: All manipulations should be performed in a well-ventilated fume hood.[16][17]
-
Bleach Traps and Baths: Use a bleach (sodium hypochlorite) solution to scrub the exhaust from the reaction and to decontaminate glassware. Soaking glassware in a bleach bath overnight is effective.[16][17]
-
Chemical Oxidation: Washing the crude product with a dilute solution of an oxidizing agent like hydrogen peroxide or sodium hypochlorite (B82951) can convert the residual thiol into less odorous disulfides.[17]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is contaminated with unreacted ethanethiol. | Incomplete reaction or use of excess this compound. | 1. Basic Wash: Wash the organic layer with an aqueous solution of sodium hydroxide (B78521) (NaOH). This will deprotonate the thiol, forming the water-soluble sodium salt which will partition into the aqueous layer. Caution: Ensure your product is stable to basic conditions. 2. Oxidative Workup: Wash the organic layer with a dilute solution of sodium hypochlorite or hydrogen peroxide to oxidize the thiol to the disulfide, which can then be separated by chromatography.[17] 3. Scavenger Resins: Use a polymer-bound scavenger resin that selectively reacts with thiols, allowing for their removal by simple filtration. |
| Formation of an emulsion during aqueous workup. | High concentration of reagents, or the use of certain solvents like THF or benzene (B151609) which have some water solubility.[7] | 1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help to break the emulsion.[18] 2. Allow to Stand: Sometimes, simply letting the separatory funnel stand for a period of time will allow the layers to separate. 3. Filtration: Filter the entire mixture through a pad of Celite or glass wool. 4. Centrifugation: If available, centrifuging the mixture can aid in separating the layers. |
| Desired product has low yield after purification. | 1. Product is partially soluble in the aqueous wash solutions. 2. Product was lost during chromatography. 3. Incomplete reaction. | 1. "Salting Out": Use brine for all aqueous washes to decrease the solubility of the organic product in the aqueous phase.[15] Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. 2. Optimize Chromatography: Ensure the chosen solvent system for column chromatography is appropriate for your product's polarity. Check for product streaking or irreversible binding to the silica (B1680970) gel. 3. Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction to completion before starting the workup. |
| Product is contaminated with diethyl disulfide. | Oxidation of ethanethiolate or the thiol product by air during the reaction or workup. | 1. Inert Atmosphere: If the product is particularly sensitive to oxidation, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). 2. Reducing Agents: Treatment of the crude product with a mild reducing agent may be able to convert the disulfide back to the thiol, if the thiol is the desired product. 3. Chromatographic Separation: Diethyl disulfide can typically be separated from the desired thioether product using silica gel column chromatography due to differences in polarity. |
| Difficulty removing a high-boiling polar solvent (e.g., DMF, DMSO). | These solvents are water-soluble and not easily removed by rotary evaporation. | 1. Extensive Water Washes: Dilute the reaction mixture with a large volume of water and then extract the product with a non-polar organic solvent like diethyl ether or hexane. Wash the organic layer multiple times with water or brine to remove the high-boiling solvent.[7] For every 5 mL of DMF or DMSO, use at least five 10 mL portions of water for washing.[7] |
Experimental Protocols & Workflows
General Aqueous Workup Protocol
This protocol outlines the standard procedure for isolating a crude product from a reaction mixture.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. brainkart.com [brainkart.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 11. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Page loading... [wap.guidechem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Managing Ethanethiol Odor in Sodium Ethanethiolate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the potent odor of ethanethiol (B150549) when working with sodium ethanethiolate. Ethanethiol, released upon hydrolysis of its sodium salt, has an extremely low odor threshold, making meticulous odor control essential for a safe and comfortable laboratory environment.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the odor of ethanethiol so difficult to control?
A1: Ethanethiol has an exceptionally low odor threshold, detectable by the human nose at concentrations as low as 0.36 parts per billion.[1][3] Its high volatility allows it to disperse quickly.[1] The hydrolysis of this compound, for instance in humid air, readily produces ethanethiol, leading to the release of its strong, disagreeable "rotten egg" or cabbage-like smell.[2]
Q2: What are the primary safety concerns associated with ethanethiol exposure?
A2: Inhalation of ethanethiol can cause irritation to the mucous membranes, headache, nausea, and at high concentrations, it can be toxic, potentially causing central nervous system depression, respiratory issues, and damage to the liver and kidneys.[4][5][6] It is also highly flammable, with a low flash point, and its vapors can form explosive mixtures with air.[7][8]
Q3: What immediate steps should be taken in case of an ethanethiol spill?
A3: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[9] Remove all sources of ignition.[10][11] Absorb the spill with an inert material like vermiculite (B1170534) or sand and place it in a sealed container for disposal.[10][11] The affected area and any contaminated equipment should be decontaminated.[9] For personal exposure, immediately move to fresh air, and in case of skin or eye contact, flush with copious amounts of water for at least 15 minutes.[12][13]
Q4: How can I decontaminate glassware and equipment that has come into contact with ethanethiol?
A4: Glassware and equipment can be effectively decontaminated by soaking in a bleach (sodium hypochlorite) solution.[9][14] A common practice is to use a 1:1 mixture of commercial bleach and water and soak the items overnight in a fume hood.[15] This oxidizes the thiol to less odorous compounds. After soaking, the items should be thoroughly rinsed with water.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Persistent ethanethiol odor in the lab despite using a fume hood. | 1. Inadequate fume hood performance. 2. Improper handling techniques. 3. Contaminated equipment outside the hood. 4. Leaks in the experimental setup. | 1. Verify the fume hood has a face velocity of at least 100 ft/min.[9] 2. Always handle this compound and perform reactions deep within the fume hood with the sash as low as possible. Use syringes or cannulas for liquid transfers instead of pouring. 3. Decontaminate all potentially contaminated surfaces and equipment with a bleach solution.[9] 4. Check all connections in your apparatus for leaks. A foaming detergent solution can be used to identify gas leaks.[9] |
| The scrubbing solution is not effectively neutralizing the odor. | 1. The scrubbing solution is saturated or depleted. 2. The contact time between the gas stream and the solution is insufficient. 3. The chosen scrubbing solution is inappropriate for the scale of the reaction. | 1. Replace the scrubbing solution with a fresh batch. 2. Use a gas dispersion tube or a fritted bubbler to increase the surface area of the gas bubbles in the solution.[9] Consider using two scrubbers in series.[9] 3. For larger scale reactions, a more robust scrubbing system or a different type of neutralizing agent may be necessary. |
| Odor is escaping from the vacuum pump exhaust. | 1. Volatile thiols are being pulled through the vacuum system. 2. The cold trap is not effective enough. | 1. Install a trap or scrubber between the vacuum apparatus and the pump inlet. A bleach trap is a common solution.[16] 2. Ensure your cold trap is sufficiently cold (e.g., using a dry ice/acetone slush at -78 °C) and that the collection flask is also cooled.[16] |
| Waste containers are a source of odor. | 1. Improperly sealed waste containers. 2. Contaminated disposable items are not being handled correctly. | 1. Ensure all waste containers are tightly sealed.[12] 2. Double-bag all disposable items like gloves and paper towels that have come into contact with thiols.[14] These should be placed in a sealed container within the fume hood before final disposal as hazardous waste.[9][16] |
Experimental Protocols
Protocol 1: Setting up an Odor-Controlling Reaction Apparatus
This protocol describes the setup of a standard reaction apparatus designed to contain and neutralize ethanethiol vapors.
Materials:
-
Reaction flask
-
Condenser
-
Inert gas source (e.g., Nitrogen or Argon)
-
Two gas washing bottles (scrubbers) with gas dispersion tubes[9]
-
Empty trap flask
-
Tubing
-
Scrubbing solution: 5-20% aqueous sodium hydroxide (B78521) or 3-10% sodium hypochlorite (B82951) (bleach) solution[9]
Procedure:
-
Assemble the reaction flask and condenser inside a certified chemical fume hood.
-
Connect the outlet of the condenser to an empty trap flask. This trap will prevent backflow of the scrubbing solution into the reaction.[9]
-
Connect the outlet of the empty trap to the inlet of the first gas washing bottle containing the chosen scrubbing solution.
-
Connect the outlet of the first scrubber to the inlet of the second scrubber, also filled with fresh scrubbing solution. Using two scrubbers in series provides an additional layer of protection.[9]
-
Vent the outlet of the second scrubber to the back of the fume hood.
-
Introduce a slow, steady flow of inert gas into the reaction setup to maintain a slight positive pressure and direct any evolved gases through the scrubbing train.[9]
Protocol 2: Decontamination of Ethanethiol-Contaminated Glassware
Materials:
-
Plastic container (e.g., a bucket) large enough to submerge the glassware
-
Commercial bleach (sodium hypochlorite solution)
-
Water
-
Personal Protective Equipment (gloves, safety goggles)
Procedure:
-
In a designated plastic container inside a fume hood, prepare a 1:1 mixture of bleach and water.[15]
-
Carefully place the contaminated glassware into the bleach bath, ensuring it is fully submerged.
-
Allow the glassware to soak for at least 14 hours (overnight).[15]
-
After soaking, carefully remove the glassware and rinse it thoroughly with water.
-
The glassware can then be cleaned using standard laboratory procedures.
-
The bleach bath can be reused until a strong odor persists or a significant amount of solid precipitate forms.[15] To dispose of the used bleach bath, pour it down the drain with plenty of running water.[15]
Visualizations
Caption: Experimental setup for a reaction with odor control.
Caption: Troubleshooting decision tree for persistent odor.
References
- 1. Ethanethiol - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl mercaptan [cdc.gov]
- 5. Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. Ethanethiol | 75-08-1 [amp.chemicalbook.com]
- 7. ICSC 0470 - ETHANETHIOL [inchem.org]
- 8. Page loading... [wap.guidechem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. reddit.com [reddit.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. faculty.washington.edu [faculty.washington.edu]
Technical Support Center: Sodium Ethanethiolate Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent on the reactivity of sodium ethanethiolate in your experiments.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the nucleophilicity of this compound?
The reactivity of this compound, a potent nucleophile, is significantly influenced by the solvent.[1][2] The ethanethiolate anion (CH₃CH₂S⁻) is a soft nucleophile.[2] The choice of solvent can either enhance or suppress its nucleophilic strength, primarily through solvation effects.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly recommended for reactions involving this compound.[3][4] They possess large dipole moments that allow them to dissolve ionic compounds like this compound. However, they do not have acidic protons (like O-H or N-H bonds). Consequently, they solvate the sodium cation (Na⁺) more effectively than the ethanethiolate anion. This leaves the "naked" and highly reactive ethanethiolate anion free to attack the electrophilic center, leading to a significant increase in the reaction rate.[4][5]
-
Polar Protic Solvents (e.g., Water, Ethanol (B145695), Methanol): These solvents have acidic protons and can form strong hydrogen bonds with the ethanethiolate anion.[5] This "caging" effect, known as solvation, stabilizes the nucleophile, making it less reactive and thereby decreasing the rate of nucleophilic substitution reactions.[3][4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): this compound has poor solubility in nonpolar solvents, making them generally unsuitable for these reactions.
Q2: Why is my reaction with this compound sluggish or not proceeding to completion?
Several factors related to the solvent can lead to poor reaction performance:
-
Use of a Protic Solvent: If you are using a solvent like ethanol or methanol, the nucleophilicity of the ethanethiolate is likely being suppressed by hydrogen bonding.[5] Switching to a polar aprotic solvent like DMF or DMSO is recommended.[3][4]
-
Presence of Water: Traces of water in your reaction mixture, even in a polar aprotic solvent, can act as a protic impurity and reduce the reaction rate. Ensure your solvent is anhydrous and that all glassware is thoroughly dried.
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow. Ensure you are using a solvent that can dissolve both the this compound and your substrate.
Q3: I am observing a significant amount of elimination (alkene) byproduct. How can I favor the desired substitution (SN2) reaction?
The competition between substitution (SN2) and elimination (E2) is a common issue, particularly with secondary and sterically hindered primary substrates.
-
Solvent Choice: Polar aprotic solvents generally favor SN2 over E2.[6] In contrast, polar protic solvents can favor elimination.
-
Temperature: Elimination reactions are generally favored at higher temperatures.[7] Running your reaction at a lower temperature can increase the yield of the substitution product.
-
Base Strength: While ethanethiolate is a strong nucleophile, it is a relatively weak base. If your reaction conditions are promoting its basic character (e.g., high temperatures), elimination can become more prevalent.
Q4: My this compound appears to be degrading, or I'm seeing disulfide formation. What is the cause and how can I prevent it?
This compound can be sensitive to air and moisture.
-
Hydrolysis: In the presence of moisture, this compound can hydrolyze to form ethanethiol (B150549), which has a very strong and unpleasant odor.[8]
-
Oxidation: Ethanethiolate can be oxidized to form diethyl disulfide, especially in the presence of oxygen.[8] To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.
Data Presentation: Solvent Effects on SN2 Reactions
The following table summarizes the qualitative effect of different solvent classes on the rate of SN2 reactions with this compound.
| Solvent Class | Examples | Effect on SN2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Strongly Increases | Solvates the cation, leaving the ethanethiolate anion "naked" and highly nucleophilic.[3][4][5] |
| Polar Protic | Water, Ethanol, Methanol | Strongly Decreases | Solvates and stabilizes the ethanethiolate anion via hydrogen bonding, reducing its nucleophilicity.[3][5] |
| Nonpolar | Hexane, Toluene, Benzene | Very Slow / Insoluble | Poor solubility of the ionic this compound. |
Experimental Protocols
General Protocol for SN2 Reaction of an Alkyl Halide with this compound
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow it to cool under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous DMF.
-
Add this compound to the stirred solvent.
-
Dissolve the alkyl halide in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
In situ Preparation of this compound
If you do not have commercially available this compound, it can be prepared in situ.
Materials:
-
Ethanethiol (CH₃CH₂SH)
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked flask with a stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Add the anhydrous solvent to the flask.
-
Carefully add the sodium hydride (as a mineral oil dispersion) or sodium metal to the solvent.
-
Slowly add a solution of ethanethiol in the anhydrous solvent from the dropping funnel. Vigorous bubbling (hydrogen gas evolution) will be observed.[9]
-
Stir the mixture at room temperature until the gas evolution ceases and a clear solution or a white precipitate of this compound is formed.
-
The resulting solution/suspension can be used directly in the subsequent reaction.
Mandatory Visualizations
Caption: Solvent influence on ethanethiolate nucleophilicity.
References
- 1. aksci.com [aksci.com]
- 2. nbinno.com [nbinno.com]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. organic chemistry - Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. brainly.com [brainly.com]
preventing oxidation of sodium ethanethiolate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of sodium ethanethiolate during storage. Below you will find troubleshooting guides and FAQs to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound (C₂H₅SNa) is a potent nucleophile widely used in organic synthesis. Its high reactivity stems from the negatively charged sulfur atom (thiolate). However, this reactivity also makes it highly susceptible to oxidation. The primary degradation pathway is the oxidation of two ethanethiolate molecules to form diethyl disulfide (CH₃CH₂S-SCH₂CH₃), a less reactive and often undesired byproduct. This process is accelerated by exposure to air (oxygen), moisture, and certain metal ions.
Q2: What are the visible signs of this compound degradation?
A pure sample of this compound should be a white to off-white solid.[1] Degradation, primarily through oxidation, may lead to a yellowish discoloration and a noticeable change in the material's consistency. A strong, unpleasant odor, characteristic of ethanethiol (B150549), may also become more pronounced if the compound has been exposed to moisture, leading to hydrolysis.[1]
Q3: What are the ideal storage conditions for this compound?
To ensure the stability and purity of this compound, it should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[2] The storage area should be cool, dry, and protected from light. For long-term storage, temperatures of 2-8°C are often recommended.[1]
Q4: How does moisture affect the stability of this compound?
This compound is sensitive to moisture and hydrolyzes readily.[2] Exposure to water or humid air will lead to the formation of ethanethiol and sodium hydroxide. The resulting ethanethiol can then be easily oxidized to diethyl disulfide. Therefore, maintaining anhydrous (dry) conditions during storage and handling is critical.
Q5: Can I use reducing agents to prevent the oxidation of this compound during storage?
While reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are effective in preventing thiol oxidation in solution during reactions, their use in the long-term storage of solid this compound is not standard practice. The most effective method for preventing oxidation during storage is the strict exclusion of air and moisture.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Discoloration (yellowing) of the solid | Oxidation due to exposure to air. | Discard the reagent if purity is critical. For future storage, ensure the container is properly sealed under a positive pressure of an inert gas (argon or nitrogen). |
| Clumping or caking of the powder | Absorption of moisture from the atmosphere. | The reagent has likely been compromised by hydrolysis. It is best to use a fresh, unopened container. Ensure storage in a desiccator or a dry glovebox. |
| Inconsistent reaction yields | Partial degradation of the this compound, reducing its nucleophilicity. | Use a fresh batch of the reagent. Before use, it is advisable to test the activity of a small sample. Consider re-purifying the material if a fresh batch is unavailable. |
| Formation of diethyl disulfide as a major byproduct | Significant oxidation of the starting material. | Review storage and handling procedures to eliminate exposure to air and moisture. Use freshly opened containers for sensitive reactions. |
Experimental Protocols
Protocol 1: Aliquoting and Long-Term Storage of this compound
This protocol describes the best practices for aliquoting and storing this compound to maintain its purity and reactivity over time.
Materials:
-
A fresh, sealed container of this compound.
-
Inert atmosphere glovebox or a Schlenk line.
-
Dry, clean glass vials with screw caps (B75204) or crimp seals.
-
Parafilm or a suitable sealing tape.
-
Argon or nitrogen gas (high purity).
-
Desiccator cabinet.
Procedure:
-
Preparation: Move the sealed container of this compound and all necessary glassware into an inert atmosphere glovebox. If using a Schlenk line, ensure all glassware is dried in an oven and cooled under vacuum.
-
Inert Atmosphere: Purge the glovebox with argon or nitrogen to reduce oxygen and moisture levels to a minimum. If using a Schlenk line, connect the vials to the manifold and cycle between vacuum and inert gas at least three times.
-
Aliquoting: Carefully open the main container of this compound inside the glovebox. Weigh the desired amount of the solid and transfer it into the pre-dried vials. Work swiftly to minimize exposure to the glovebox atmosphere.
-
Sealing: Tightly seal the vials. For screw caps, wrap the junction of the cap and vial with Parafilm to create an additional barrier against atmospheric contamination.
-
Labeling: Clearly label each vial with the chemical name, date of aliquoting, and any other relevant information.
-
Storage: Place the sealed vials inside a desiccator for an extra layer of protection against moisture. Store the desiccator in a refrigerator at 2-8°C.
Visualizations
Oxidation of this compound
References
overcoming solubility issues with sodium ethanethiolate
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues associated with sodium ethanethiolate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
This compound (NaSEt) is an organosulfur compound with the chemical formula C₂H₅NaS. It is the sodium salt of ethanethiol (B150549) and is a strong nucleophile commonly used in organic synthesis.[1] It is typically a white to light yellow solid.[2] this compound is generally soluble in water and polar organic solvents.[1][2]
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the possible causes?
Incomplete dissolution can be attributed to several factors:
-
Solvent Polarity: this compound, being an ionic salt, has limited solubility in nonpolar or weakly polar solvents.
-
Temperature: Solubility of solids in liquids is often temperature-dependent. Your reaction temperature may be too low to achieve complete dissolution.
-
Moisture: this compound is sensitive to moisture and can hydrolyze, which may affect its solubility characteristics. It is crucial to use anhydrous solvents and handle the reagent under an inert atmosphere.
-
Purity of the Reagent: Impurities in the this compound can affect its solubility.
Q3: How can I improve the solubility of this compound in my reaction mixture?
Several techniques can be employed to enhance the solubility of this compound:
-
Solvent Selection: Choose a polar aprotic solvent such as DMF or DMSO, or a polar protic solvent like ethanol (B145695) or methanol, where it exhibits higher solubility.
-
Heating: Gently warming the solvent or reaction mixture can significantly increase the solubility of this compound.
-
Sonication: Using an ultrasonic bath can help to break down solid agglomerates and promote dissolution.
-
Co-solvent System: Employing a mixture of solvents can sometimes improve solubility compared to a single solvent system.
Q4: Are there any safety precautions I should take when handling this compound, especially when heating to improve solubility?
Yes, this compound is a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[3] It is also moisture-sensitive and can release flammable and toxic ethanethiol upon contact with water. Always handle this compound in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When heating, do so cautiously and avoid localized overheating.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound is not dissolving in the chosen solvent. | The solvent is not polar enough. | Switch to a more polar solvent such as DMF, DMSO, ethanol, or methanol. Refer to the solubility data table below. |
| The temperature is too low. | Gently warm the mixture while stirring. Monitor for any signs of decomposition. | |
| The reagent has clumped together. | Use a spatula to break up any large clumps before adding to the solvent. Sonication can also be effective. | |
| The reaction is sluggish or incomplete, possibly due to poor solubility. | The concentration of dissolved this compound is too low. | Increase the reaction temperature to improve solubility and reaction rate. Consider using a co-solvent system to enhance solubility. |
| The this compound has hydrolyzed due to moisture. | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents. | |
| A precipitate forms during the reaction. | The product of the reaction is insoluble in the reaction solvent. | This may be expected. If the product needs to remain in solution, a different solvent system may be required. |
| The sodium halide byproduct is precipitating. | This is common in many reactions with sodium salts and can help drive the reaction to completion. The salt can be removed by filtration upon completion of the reaction. |
Data Presentation
Estimated Solubility of this compound in Common Laboratory Solvents
Disclaimer: The following data are estimated based on general principles of solubility for ionic compounds and qualitative literature data. Actual solubility may vary depending on the specific conditions and purity of the reagent.
| Solvent | Type | Dielectric Constant (20°C) | Estimated Solubility at 25°C (mg/mL) | Estimated Solubility at 50°C (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | > 200 | > 300 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 200 | > 300 |
| Methanol (MeOH) | Polar Protic | 33.0 | 50 - 100 | 100 - 200 |
| Ethanol (EtOH) | Polar Protic | 24.5 | 20 - 50 | 50 - 100 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | < 10 | 10 - 20 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 10 - 20 | 20 - 40 |
| Dichloromethane (DCM) | Nonpolar | 9.1 | < 1 | < 5 |
| Toluene | Nonpolar | 2.4 | < 1 | < 1 |
Experimental Protocols
Detailed Methodology for a Nucleophilic Substitution (Sₙ2) Reaction
This protocol describes the synthesis of ethyl phenyl sulfide (B99878) from bromobenzene (B47551) and this compound, a reaction that can be hampered by the solubility of the nucleophile.
Materials:
-
This compound
-
Bromobenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Apparatus for filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, add anhydrous DMF to a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution of this compound: To the stirred DMF, add this compound in one portion. If dissolution is slow, gently warm the flask to 40-50°C until a clear solution is obtained.
-
Addition of Electrophile: Once the this compound is fully dissolved, add bromobenzene to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Experimental Workflow for Nucleophilic Substitution
Caption: Sₙ2 reaction experimental workflow.
References
Technical Support Center: Workup Procedures for Sodium Ethanethiolate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium ethanethiolate reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workups.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the workup of reactions involving this compound.
Issue 1: Persistent and Unpleasant Odor
Q: My lab has a strong, unpleasant odor of ethanethiol (B150549) after running my reaction. How can I mitigate this during the workup and cleanup?
A: The pervasive odor of ethanethiol is a common challenge. A proactive approach to odor control is essential.
-
Containment: Always conduct the reaction and workup in a well-ventilated fume hood. Keep all reaction vessels and waste containers sealed whenever possible.[1]
-
Bleach Neutralization: Excess ethanethiol and residual thiolates in the reaction mixture and on glassware can be neutralized with an oxidizing bleach (sodium hypochlorite) solution.[2] Prepare a quench bath and a separate bath for glassware by diluting household bleach with water (a 1:1 to 1:4 bleach-to-water ratio is common).
-
Quenching: Before extraction, carefully and slowly add an aqueous solution of sodium hypochlorite (B82951) to the reaction mixture with vigorous stirring to quench unreacted this compound. This should be done cautiously, as the reaction can be exothermic. The exhaust from the reaction vessel can also be passed through a bleach trap.[1]
-
Waste Disposal: All aqueous waste and any solvents that came into contact with thiols should be treated with bleach before being collected in a designated hazardous waste container.[2]
-
Glassware Cleaning: Submerge all contaminated glassware in a bleach bath for several hours or overnight to eliminate residual odor before standard cleaning procedures.[2]
Issue 2: Emulsion Formation During Extraction
Q: I am observing a stable emulsion at the interface of the aqueous and organic layers during extraction, making separation difficult. What can I do to break the emulsion?
A: Emulsion formation is a frequent issue in the workup of many organic reactions.[3][4] Here are several techniques to address this:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[5] This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[4]
-
Change in pH: If your product is stable to acidic or basic conditions, adjusting the pH of the aqueous layer with dilute acid or base can sometimes disrupt the emulsion.
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite.[3] Celite can remove fine particulate matter that may be stabilizing the emulsion.[3]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different density (e.g., a small amount of dichloromethane (B109758) to an ethyl acetate (B1210297) extraction) can sometimes alter the properties of the organic phase enough to break the emulsion.
Issue 3: Low Product Yield After Workup
Q: My reaction seems to have gone to completion according to TLC, but my isolated yield is very low. What are the potential causes and solutions?
A: Low yield can be attributed to several factors during the workup process.
-
Incomplete Extraction: Your product may have some solubility in the aqueous layer. To mitigate this, perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. "Salting out" by adding brine to the aqueous layer can also decrease the solubility of your organic product in the aqueous phase.[5]
-
Product Volatility: If your thioether product is volatile, it may be lost during solvent removal on the rotary evaporator. To prevent this, use a lower bath temperature and carefully control the vacuum.
-
Adsorption on Silica (B1680970) Gel: Thioethers can sometimes bind strongly to the acidic sites on silica gel during column chromatography, leading to poor recovery.[6] To address this, you can deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., 1% triethylamine (B128534) in the eluent) or use a less acidic stationary phase like alumina.[6]
-
Improper Quenching: If the reaction is not properly quenched, unreacted this compound could potentially react with your product or extraction solvent during the workup.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for quenching a reaction containing this compound?
A1: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. While stirring vigorously, slowly add a dilute aqueous solution of sodium hypochlorite (bleach). The addition should be done portion-wise to control the exotherm. Monitor the quench by testing for the absence of thiol using an appropriate method, such as odor or a qualitative test with a thiol indicator strip if available.
Q2: What are common solvents for extracting thioether products?
A2: The choice of extraction solvent depends on the polarity of your product. Common solvents include diethyl ether, ethyl acetate, and dichloromethane.[7] For nonpolar thioethers, hexanes or other aliphatic hydrocarbons can be used.
Q3: How do I choose an appropriate eluent system for purifying my thioether product by column chromatography?
A3: The selection of an eluent system depends on the polarity of your thioether. A good starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[8] You can determine the optimal ratio by running thin-layer chromatography (TLC) in various solvent systems. The ideal system will give your product an Rf value of approximately 0.3.[9]
Q4: What are the primary safety precautions I should take when working with this compound?
A4: this compound is corrosive and moisture-sensitive.[10] It is crucial to handle it in an inert atmosphere (e.g., under argon or nitrogen) and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Always work in a well-ventilated fume hood to avoid inhaling the foul-smelling and toxic ethanethiol that can be released upon contact with moisture.[1]
Q5: How should I dispose of waste from this compound reactions?
A5: All waste containing this compound or ethanethiol should be considered hazardous.[5] Quench any reactive thiolates with an oxidizing agent like bleach.[2] Collect all aqueous and organic waste in appropriately labeled hazardous waste containers for disposal according to your institution's guidelines. Do not pour thiol-containing waste down the drain.[10]
Data Presentation
Table 1: Recommended Quenching Agents for this compound Reactions
| Quenching Agent | Concentration | Stoichiometry (approx.) | Notes |
| Sodium Hypochlorite (Bleach) | 5-10% aqueous solution | 2-3 equivalents per equivalent of residual thiolate | Reaction is exothermic; add slowly with cooling. |
| Hydrogen Peroxide | 3-10% aqueous solution | 2-3 equivalents per equivalent of residual thiolate | Can be an alternative to bleach; the reaction can also be exothermic. |
Note: The exact stoichiometry may vary depending on the reaction conditions and the presence of other reducing agents.
Table 2: Common Eluent Systems for Column Chromatography of Thioethers
| Product Polarity | Example Eluent System (v/v) |
| Nonpolar (e.g., dialkyl thioethers) | Hexanes / Ethyl Acetate (99:1 to 90:10) |
| Moderately Polar (e.g., alkyl aryl thioethers) | Hexanes / Ethyl Acetate (90:10 to 70:30) |
| Polar (e.g., thioethers with polar functional groups) | Hexanes / Ethyl Acetate (70:30 to 50:50) or Dichloromethane / Methanol (99:1 to 95:5) |
Note: These are starting points. The optimal eluent system should be determined by TLC analysis for each specific compound.
Experimental Protocols
Protocol 1: General Workup Procedure for a Nucleophilic Substitution Reaction with this compound
-
Reaction Quenching and Odor Neutralization:
-
Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Slowly add a 10% aqueous solution of sodium hypochlorite (bleach) dropwise with vigorous stirring. The amount of bleach solution should be approximately 2-3 times the molar amount of this compound used.
-
Continue stirring at 0 °C for 30 minutes.
-
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Shake the funnel, venting frequently. Allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an eluent system determined by TLC analysis.
-
-
Waste Disposal and Cleanup:
-
Treat all aqueous layers and any other thiol-contaminated waste with additional bleach before placing them in a designated hazardous waste container.
-
Soak all glassware in a bleach bath overnight before cleaning.
-
Mandatory Visualization
Caption: General experimental workflow for the workup of this compound reactions.
Caption: Troubleshooting decision tree for common workup issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Workup [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. economysolutions.in [economysolutions.in]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Sodium Ethanethiolate Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium ethanethiolate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
This compound is a powerful nucleophile primarily used for the synthesis of ethyl thioethers from alkyl halides.[1][2] This reaction, analogous to the Williamson ether synthesis, is a fundamental method for forming carbon-sulfur bonds.[2][3] It is also utilized in the cleavage of ethers, particularly methyl aryl ethers.[1][2]
Q2: What are the most common byproducts in reactions involving this compound?
The most frequently encountered byproducts are:
-
Diethyl disulfide ((CH₃CH₂)₂S₂): Formed via the oxidation of the ethanethiolate anion.[1][4] This is often caused by exposure to air (oxygen) or other oxidizing agents present in the reaction mixture.[4][5][6]
-
Alkenes: Resulting from elimination reactions (E2 mechanism), which compete with the desired nucleophilic substitution (SN2 mechanism).[7][8] This is particularly common when using secondary or tertiary alkyl halides as substrates.[9]
-
Ethanethiol (B150549) (CH₃CH₂SH): While not a reaction byproduct in the traditional sense, it is formed upon hydrolysis of this compound by water or moisture.[1][10] Its presence is indicated by a strong, unpleasant odor.
Q3: How can I detect the formation of these byproducts?
Common analytical techniques for identifying byproducts in your reaction mixture include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for the separation and identification of volatile compounds like ethanethiol, diethyl disulfide, and alkene byproducts.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Can be used, particularly for thiol detection, often requiring a derivatization step to enable fluorescence or UV detection.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the characteristic signals of the desired product and any significant byproducts.
Q4: What safety precautions should be taken when working with this compound?
This compound is a reactive and hazardous substance. Key safety precautions include:
-
Handling in an inert atmosphere: To prevent oxidation to diethyl disulfide and hydrolysis, handle this compound under an inert atmosphere (e.g., argon or nitrogen).[12]
-
Use of anhydrous solvents: To avoid hydrolysis to the foul-smelling ethanethiol, use dry, anhydrous solvents.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Violent reaction with water: this compound reacts violently with water.[13][14]
-
Corrosive: It can cause severe skin burns and eye damage.[13]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Thioether Product
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Competing Elimination Reaction | If using a secondary or tertiary alkyl halide, consider synthesizing the target molecule via an alternative route using a primary alkyl halide if possible.[7][15] Lowering the reaction temperature generally favors the SN2 reaction over E2.[7] | Increased yield of the thioether product and a reduction in alkene byproducts. |
| Oxidation of this compound | Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[12] Use degassed, anhydrous solvents. | Minimized formation of diethyl disulfide, making more nucleophile available for the main reaction. |
| Hydrolysis of this compound | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[7] | Prevents the deactivation of the nucleophile through protonation, thereby improving the reaction rate and yield. |
| Incomplete Reaction | Increase the reaction time or consider a moderate increase in temperature, while being mindful that higher temperatures can favor elimination.[7] Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the thiolate.[7] | Drives the reaction to completion, increasing the conversion of starting materials to the desired product. |
Issue 2: Presence of Significant Amounts of Diethyl Disulfide in the Product Mixture
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Exposure to Air (Oxygen) | Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. Use solvents that have been thoroughly degassed. | A significant reduction in the formation of diethyl disulfide.[5][6] |
| Presence of Oxidizing Impurities | Purify solvents and starting materials to remove any potential oxidizing agents. | A cleaner reaction with a higher yield of the desired thioether. |
Issue 3: Strong, Unpleasant Odor During the Reaction or Workup
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis of this compound | This is due to the formation of ethanethiol.[1] While difficult to avoid completely during an aqueous workup, minimize exposure to moisture during the reaction by using anhydrous solvents and an inert atmosphere. | Reduced odor during the reaction setup. The odor during workup is expected but can be managed with proper ventilation and quenching procedures. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Ethyl Thioether
-
Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous solvent (e.g., DMF, THF) to a dried reaction flask.
-
Addition of Thiolate: Add this compound to the flask. If starting from ethanethiol, first generate the thiolate in situ by reacting it with a strong base like sodium hydride (NaH) in an appropriate solvent.[1][3]
-
Substrate Addition: Slowly add the alkyl halide (or tosylate) to the stirred suspension of this compound.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to moderate heating, depending on the substrate) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visual Guides
Caption: Competing reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ethanethiol - Wikipedia [en.wikipedia.org]
- 5. Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sodium methanethiolate - Wikipedia [en.wikipedia.org]
- 11. diva-portal.org [diva-portal.org]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
strategies to improve the selectivity of sodium ethanethiolate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the selectivity of reactions involving sodium ethanethiolate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive nature of this compound?
This compound (CH₃CH₂SNa) is a potent nucleophile due to the ethanethiolate anion (CH₃CH₂S⁻).[1][2] The high polarizability of the sulfur atom makes it highly effective at attacking electrophilic centers, driving reactions like nucleophilic substitutions and ether cleavages.[1][3]
Q2: What are the most common reactions where this compound is used?
The most common applications involve:
-
Nucleophilic Substitution: Reacting with alkyl halides (R-X) to form ethyl thioethers (R-SCH₂CH₃).[1][3] This is a cornerstone for producing many organic compounds, including pharmaceutical intermediates.[1]
-
Ether Cleavage: Particularly effective for cleaving methoxy-aryl ethers to the corresponding phenol.[3]
Q3: What are the common side reactions that can decrease selectivity?
Several side reactions can occur, reducing the yield of the desired product:
-
Oxidation: The ethanethiolate anion can be oxidized to form diethyl disulfide (CH₃CH₂SSCH₂CH₃), especially in the presence of oxidants or atmospheric oxygen.[3]
-
Hydrolysis: this compound reacts violently with water.[4] In humid conditions, it can hydrolyze to produce ethanethiol (B150549), which has a potent, unpleasant odor and may participate in other reactions.[3]
-
Elimination Reactions: When reacting with sterically hindered or certain secondary/tertiary alkyl halides, this compound can act as a base, leading to elimination (alkene formation) instead of substitution.
Q4: Why is the purity of this compound critical for a successful reaction?
Using high-purity this compound is crucial because impurities can lead to unwanted side reactions, reduce product yields, and complicate the purification process.[1] It is commercially available as a white solid.[3]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Thioether Product
Low yield is often a result of poor selectivity or incomplete reaction. The following workflow can help troubleshoot this issue.
Caption: Troubleshooting workflow for low thioether yield.
Problem 2: Significant Formation of Diethyl Disulfide Byproduct
The presence of diethyl disulfide indicates an oxidation side reaction.
-
Cause: Presence of oxygen or other oxidizing agents in the reaction mixture. The ethanethiolate anion is susceptible to oxidation.[3]
-
Solution:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use a flask that has been flame-dried or oven-dried to remove moisture.
-
Degas Solvents: Use solvents that have been thoroughly degassed via methods like sparging with an inert gas or freeze-pump-thaw cycles.
-
Problem 3: Competing Elimination (E2) Reaction Instead of Substitution (Sₙ2)
This is common with secondary or sterically hindered primary alkyl halides.
-
Cause: this compound, while a strong nucleophile, is also a reasonably strong base. Basicity favors elimination, while nucleophilicity favors substitution.
-
Solution:
-
Lower Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly favor the Sₙ2 pathway.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred as they solvate the cation but not the nucleophile, enhancing its nucleophilicity for Sₙ2 reactions.[5]
-
Strategies to Improve Selectivity
Improving selectivity involves optimizing reaction parameters to favor the desired reaction pathway over side reactions.
Caption: Competing reaction pathways for this compound.
Data on Reaction Parameter Optimization
The choice of solvent and temperature is critical for maximizing selectivity.[5] The following table summarizes general trends.
| Parameter | Condition | Effect on Sₙ2 Rate | Effect on Selectivity (Sₙ2 vs. E2) | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO) | Increases | Increases | Solvates the Na⁺ cation, leaving a "naked," highly reactive thiolate nucleophile.[5] |
| Polar Protic (Ethanol, Methanol) | Decreases | Decreases | Solvates the thiolate anion through hydrogen bonding, reducing its nucleophilicity. | |
| Temperature | Low (e.g., 0-25 °C) | Decreases | Increases | Minimizes the competing elimination (E2) reaction, which typically has a higher activation energy. |
| High (e.g., >80 °C) | Increases | Decreases | Accelerates both substitution and elimination, but often favors elimination more significantly.[5] | |
| Stoichiometry | Slight Excess of NaSEt (1.1-1.2 eq) | Increases | Generally Neutral | Ensures complete consumption of the limiting electrophile. |
| Large Excess of NaSEt | Increases | May Decrease | Can increase the rate of base-mediated elimination or other side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Sₙ2 Reaction with an Alkyl Halide
This protocol describes a typical synthesis of an ethyl thioether.
-
Preparation: Under an inert atmosphere (Argon or N₂), add this compound (1.2 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to the flask via syringe to achieve a suitable concentration (e.g., 0.5 M).
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Slowly add the alkyl halide (1.0 eq), either neat or dissolved in a small amount of anhydrous DMF, to the stirring suspension over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) or diethyl ether (3x).[6]
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[6]
Protocol 2: Post-Reaction Purification to Remove Excess Thiol
If the reaction leaves unreacted ethanethiol (from hydrolysis) or if excess reagent was used, an extractive workup with a mild base can be effective.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. This will deprotonate the residual thiol, making it water-soluble.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution if the characteristic thiol odor persists in the organic layer.
-
Final Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Proceed with drying over Na₂SO₄, filtration, and concentration as described in the previous protocol.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 811-51-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 6. guidechem.com [guidechem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Sodium Ethanethiolate and Sodium Thiomethoxide for Researchers
For researchers, scientists, and professionals in drug development, the choice between sodium ethanethiolate and sodium thiomethoxide as nucleophilic reagents can be critical for reaction efficiency and selectivity. This guide provides an objective comparison of their performance, supported by physicochemical data and detailed experimental protocols for reactivity assessment.
The subtle structural difference between this compound (CH₃CH₂SNa) and sodium thiomethoxide (CH₃SNa)—an additional methyl group—gives rise to nuanced yet significant variations in their reactivity. These differences are primarily governed by basicity, steric hindrance, and solvation effects. This guide aims to elucidate these distinctions to aid in reagent selection for applications such as nucleophilic substitution and demethylation reactions.
Physicochemical and Reactivity Parameters
While direct, side-by-side kinetic comparisons in the literature are scarce, a combination of physical property data and established principles of organic chemistry allows for a robust comparative analysis.
| Parameter | Sodium Thiomethoxide (CH₃SNa) | This compound (CH₃CH₂SNa) | Key Observations |
| pKa of Conjugate Acid | ~10.4 (Methanethiol) | ~10.6 (Ethanethiol) | Methanethiol is slightly more acidic, making sodium thiomethoxide a slightly weaker base than this compound.[1] |
| Basicity | Slightly Weaker Base | Slightly Stronger Base | The electron-donating ethyl group in ethanethiolate increases the electron density on the sulfur atom, making it a stronger base.[1] |
| Nucleophilicity | Good Nucleophile | Excellent Nucleophile | In polar protic solvents, the larger, more polarizable ethanethiolate is a more potent nucleophile due to weaker solvation compared to the smaller thiomethoxide ion.[1] In polar aprotic solvents, the difference in nucleophilicity is expected to be less pronounced. |
| Steric Hindrance | Lower | Slightly Higher | The ethyl group presents a slightly greater steric profile than the methyl group, which can influence reaction rates with sterically hindered electrophiles. |
| Common Applications | Demethylation of aryl methyl ethers, Sₙ2 reactions.[2][3] | Demethylation of aryl methyl ethers and dimethyl phosphonate (B1237965) esters, Sₙ2 reactions.[4][5] | Both are effective for cleaving methyl ethers, a key reaction in the deprotection of functional groups in organic synthesis.[2][3][4][5] |
Experimental Protocols
To provide a quantitative comparison of the reactivity of this compound and sodium thiomethoxide, a standardized kinetic study is necessary. Below is a detailed methodology for a competitive reaction monitored by Gas Chromatography (GC), which can determine the relative rate constants of the two nucleophiles.
Protocol: Comparative Kinetic Analysis of Sₙ2 Reactions via GC
Objective: To determine the relative second-order rate constants for the reaction of sodium thiomethoxide and this compound with a common electrophile, such as methyl iodide.
Materials:
-
Sodium thiomethoxide (CH₃SNa)
-
This compound (CH₃CH₂SNa)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., Dodecane)
-
Reaction vessel with a magnetic stirrer and septum
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Syringes for sampling
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 0.1 M solution of sodium thiomethoxide in anhydrous DMF.
-
Prepare a 0.1 M solution of this compound in anhydrous DMF.
-
Prepare a 0.1 M solution of methyl iodide in anhydrous DMF containing a known concentration of the internal standard (e.g., 0.01 M Dodecane).
-
-
Reaction Setup:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add equal volumes of the sodium thiomethoxide and this compound solutions.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C) using a water bath.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a stoichiometric equivalent of the methyl iodide solution to the thiolate mixture.
-
Immediately start a timer and begin vigorous stirring.
-
At regular time intervals (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quench each aliquot immediately in a vial containing a suitable quenching agent (e.g., a dilute acid solution) to stop the reaction.
-
-
GC Analysis:
-
Analyze each quenched sample by GC-FID.
-
The GC method should be optimized to separate the reactants (methyl iodide), the products (methyl sulfide (B99878) and ethyl methyl sulfide), and the internal standard.
-
Integrate the peak areas of the products and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of each product at each time point by comparing its peak area to that of the internal standard.
-
Plot the concentration of each product versus time.
-
The initial rate of formation for each product can be determined from the initial slope of these plots.
-
The ratio of the initial rates will be proportional to the ratio of the rate constants for the two competing reactions.
-
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a typical Sₙ2 reaction pathway and the experimental workflow for the kinetic analysis.
Caption: Sₙ2 reaction pathway for a thiolate nucleophile.
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion
References
A Comparative Guide to Thiolate Nucleophiles: Alternatives to Sodium Ethanethiolate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleophilic substitution reactions, sodium ethanethiolate has long been a reagent of choice for introducing a thioethyl group. Its potent nucleophilicity, stemming from the highly polarizable sulfur atom, makes it effective in both SN2 and SNAr reactions.[1] However, the specific requirements of a synthetic route, such as steric considerations, desired reactivity, and functional group tolerance, often necessitate the exploration of alternative nucleophiles. This guide provides an objective comparison of this compound with other common thiolate nucleophiles, supported by experimental data to inform your selection process.
Understanding Thiolate Nucleophilicity
Thiolates (RS⁻) are the conjugate bases of thiols (RSH) and are generally excellent nucleophiles.[2] Their reactivity surpasses that of their oxygen counterparts, alkoxides (RO⁻), primarily due to the greater size and polarizability of the sulfur atom. This allows the electron cloud of the sulfur to be more easily distorted to form a new bond with an electrophilic center.[3] While stronger bases often correlate with stronger nucleophiles, this is not always the case, especially in protic solvents where smaller, more basic anions are more heavily solvated, thus hindering their nucleophilicity.[4]
Performance Comparison of Thiolate Nucleophiles
To provide a clear comparison, the following sections present quantitative data on the performance of various thiolate nucleophiles in common reaction types.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic functionalization. The reactivity of different thiolates can be compared by examining their second-order rate constants in reactions with a standard electrophile, such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
| Nucleophile | Thiol pKa | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) [in aqueous solution] | Reference |
|---|---|---|---|
| N-Acetylcysteine | 9.52 | 3.48 | [5] |
| Glutathione (GSH) | 8.57 | 15.8 | [5] |
| L-cysteine | 8.14 | 25.1 | [5] |
| L-cysteine ethyl ester | 6.95 | 30.9 | [5] |
Table 1: Comparison of second-order rate constants for the reaction of various biothiols with 1-chloro-2,4-dinitrobenzene in aqueous solution.[5]
The data in Table 1, while focused on biothiols, illustrates the influence of the thiol structure on nucleophilicity in SNAr reactions. A lower pKa of the thiol generally correlates with a higher concentration of the more reactive thiolate anion at a given pH, contributing to a faster reaction rate.
Demethylation of Aryl Methyl Ethers
Thiolates are effective reagents for the cleavage of ethers, particularly the demethylation of aryl methyl ethers, a common transformation in natural product synthesis and drug development. The performance of different thiols as methyl acceptors in a biocatalytic demethylation of guaiacol (B22219) derivatives provides a useful comparison.
| Thiol Nucleophile Precursor | Conversion (%) | Reference |
|---|---|---|
| Ethanethiol (B150549) | >99 | |
| Ethyl 3-mercaptopropionate | >99 | |
| 1-Propanethiol | >99 | |
| 2-Propanethiol (B166235) | 95 | |
| 2-Methyl-2-propanethiol | 16 | |
| Thiophenol | >99 |
Table 2: Conversion percentages for the biocatalytic demethylation of a guaiacol derivative using various thiols as methyl acceptors.
This data highlights that while simple primary alkyl thiols like ethanethiol and propanethiol are highly effective, steric hindrance, as seen with 2-propanethiol and particularly the bulky 2-methyl-2-propanethiol, can significantly diminish reactivity. Aromatic thiols like thiophenol also demonstrate high efficacy.
Alternative Sulfur Nucleophiles
Beyond simple sodium alkanethiolates and arenethiolates, other reagents can serve as effective sources of sulfur nucleophiles.
-
Sodium Thiomethoxide (CH₃SNa): Often used for introducing a thiomethyl group, it is a potent nucleophile. In the deacetylation of a thioacetate, sodium thiomethoxide in methanol (B129727) proved to be a clean and effective method.[6]
-
Potassium Thioacetate (CH₃COSK): This reagent serves as a stable, solid source of a thiol functional group. It reacts with alkyl or aryl halides via nucleophilic substitution to form a thioacetate, which can then be readily hydrolyzed to the corresponding thiol. This two-step process can be advantageous when the free thiol is sensitive or difficult to handle.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key reactions involving thiolate nucleophiles.
General Protocol for SNAr Reaction with a Thiolate
This protocol describes a general procedure for the reaction of an activated aryl halide with a thiol to form an aryl sulfide.
Materials:
-
Aryl halide (e.g., 1-chloro-2,4-dinitrobenzene) (1.0 eq)
-
Thiol (e.g., ethanethiol) (1.1 eq)
-
Base (e.g., sodium hydride or potassium carbonate) (1.2 eq)
-
Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
To a solution of the thiol (1.1 eq) in the chosen anhydrous solvent, add the base (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to generate the thiolate anion in situ.
-
Add a solution of the aryl halide (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of the quenching solution.
-
Extract the product with the extraction solvent (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Competitive SN2 Reaction
This experiment is designed to compare the relative reactivity of two different nucleophiles competing for a limited amount of an alkyl halide electrophile.
Materials:
-
Alkyl halide (e.g., 1-bromobutane) (1.0 eq)
-
Nucleophile 1 (e.g., this compound) (0.5 eq)
-
Nucleophile 2 (e.g., sodium thiophenoxide) (0.5 eq)
-
Solvent (e.g., Acetone)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Prepare a stock solution of the alkyl halide and the internal standard in the chosen solvent.
-
In a reaction vessel, dissolve the two competing nucleophiles (0.5 eq each) in the solvent.
-
Add the alkyl halide stock solution to the nucleophile mixture to initiate the reaction.
-
Maintain the reaction at a constant temperature and take aliquots at specific time intervals.
-
Quench each aliquot by diluting with a suitable solvent (e.g., diethyl ether) and washing with water to remove unreacted salts.
-
Analyze the organic layer of each aliquot by gas chromatography (GC) to determine the ratio of the two substitution products.
-
The relative rates of reaction can be determined from the product ratios over time.
Logical Relationships and Workflows
Visualizing the relationships between different concepts and experimental procedures can aid in understanding and planning.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic Substitution of Aryl Halides with Potassium Thioacetate – A One-Pot - CONICET [bicyt.conicet.gov.ar]
A Comparative Guide to Analytical Techniques for Validating Thioether Synthesis
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of thioethers is a critical step in numerous research and development endeavors, from pharmaceutical drug design to materials science. Rigorous validation of these synthetic products is paramount to ensure purity, confirm structure, and guarantee the reliability of subsequent experimental results. This guide provides an objective comparison of common analytical techniques employed for the validation of thioether synthesis, supported by experimental data and detailed protocols.
Spectroscopic Validation: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for confirming the formation of the C-S-C bond characteristic of thioethers and for elucidating the overall molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful tool for structural confirmation. Both ¹H and ¹³C NMR are routinely used to validate thioether synthesis. The key diagnostic indicators are the chemical shift changes observed for atoms near the newly formed thioether linkage.
¹H NMR Spectroscopy: The formation of a thioether bond results in a downfield shift of the protons on the carbon atoms adjacent to the sulfur atom. This is due to the deshielding effect of the electronegative sulfur atom.
¹³C NMR Spectroscopy: Similarly, the carbon atoms directly bonded to the sulfur in the thioether will exhibit a characteristic chemical shift, typically in the range of 20-40 ppm.[1]
Comparative NMR Data:
The following table provides a comparative summary of typical ¹H and ¹³C NMR chemical shifts for a thiol starting material and the corresponding thioether product.
| Compound Type | Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |
| Thiol | -SH | 1.0 - 2.0 | - |
| C H-SH | 2.0 - 3.0 | 20 - 40 | |
| Thioether | C H-S-R | 2.5 - 3.5[1] | 30 - 50 |
Experimental Protocol: NMR Analysis of Thioether Synthesis
-
Sample Preparation:
-
Dissolve 5-10 mg of the crude reaction mixture or purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of starting material, product, and any byproducts.
-
Compare the chemical shifts of the signals in the product spectrum to expected values for the target thioether and the starting materials. A clear downfield shift of the protons and carbons adjacent to the sulfur atom is a strong indicator of successful thioether formation.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. It is used to confirm the identity of the synthesized thioether and to assess its purity.
Key Features in Thioether Mass Spectra:
-
Molecular Ion Peak (M⁺): The presence of a peak corresponding to the molecular weight of the expected thioether is the primary evidence of its formation.
-
Fragmentation Patterns: Thioethers exhibit characteristic fragmentation patterns, often involving cleavage of the C-S bond or the bonds alpha to the sulfur atom.[4] The fragmentation can help in confirming the structure of the thioether.
Comparative Mass Spectrometry Data:
| Analytical Feature | Starting Material (e.g., Thiol) | Product (Thioether) |
| Molecular Ion (M⁺) | Peak at the molecular weight of the thiol. | Peak at the molecular weight of the thioether. |
| Key Fragmentation | Loss of -SH group. | Cleavage of C-S bonds, alpha-cleavage. |
Experimental Protocol: Mass Spectrometry Analysis of Thioether Synthesis
-
Sample Preparation:
-
Dissolve a small amount of the sample (crude or purified) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.
-
For techniques like Electrospray Ionization (ESI), the sample is typically introduced via direct infusion or through a liquid chromatography system.
-
-
Instrument Parameters (Example for ESI-MS):
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.
-
Mass Range: Scan a range that includes the expected molecular weights of the starting materials and the product.
-
Fragmentation (MS/MS): If structural confirmation is needed, select the molecular ion of the thioether for collision-induced dissociation (CID) to observe its characteristic fragmentation pattern.
-
-
Data Analysis:
-
Identify the molecular ion peak in the mass spectrum and confirm that its m/z value matches the calculated molecular weight of the target thioether.
-
Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.
-
Chromatographic Validation: Separation and Purity Assessment
Chromatography is essential for monitoring the progress of a synthesis reaction and for purifying the desired thioether from unreacted starting materials and byproducts.
Thin-Layer Chromatography (TLC)
TLC is a rapid and simple technique used to qualitatively monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visualize the consumption of reactants and the formation of the product.
Experimental Protocol: TLC Monitoring of Thioether Synthesis
-
Plate Preparation: On a silica (B1680970) gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom. Mark lanes for the starting material (e.g., thiol), the co-spot (starting material and reaction mixture), and the reaction mixture.
-
Spotting: Using a capillary tube, spot a small amount of the starting material solution and the reaction mixture in their respective lanes. In the co-spot lane, spot both the starting material and the reaction mixture on top of each other.
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent (a mixture of solvents). The eluent should be chosen such that the starting material and product have different retention factors (Rf values).
-
Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate).
-
Analysis: A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot for the thioether product in the reaction mixture lane. The Rf value of the thioether is typically different from that of the more polar thiol starting material.
Column Chromatography
Column chromatography is a preparative technique used to purify the synthesized thioether on a larger scale. The principles are similar to TLC, but a column packed with a stationary phase (e.g., silica gel) is used.
Experimental Protocol: Column Chromatography Purification of Thioethers
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of solvent and load it onto the top of the silica gel column.
-
Elution: Pass a solvent system (eluent) through the column. The polarity of the eluent can be gradually increased to elute compounds with different polarities.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure thioether.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thioether.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
GC and HPLC are powerful analytical techniques for both qualitative and quantitative analysis of thioether synthesis. They provide information on the purity of the product and can be used to quantify the yield.
Comparative Chromatographic Data:
| Technique | Starting Material (e.g., Thiol) | Product (Thioether) | Key Information Provided |
| GC | Shorter retention time (if more volatile). | Longer retention time (if less volatile). | Purity, quantitative analysis. |
| HPLC | Longer retention time (if more polar). | Shorter retention time (if less polar). | Purity, quantitative analysis. |
Experimental Protocol: GC/HPLC Analysis of Thioether Synthesis
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture or purified product in a suitable solvent.
-
Method Development: Select an appropriate column and mobile phase (for HPLC) or carrier gas and temperature program (for GC) to achieve good separation between the starting materials and the thioether product.
-
Injection: Inject a small volume of the sample into the chromatograph.
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the thioether product based on their retention times.
-
Determine the purity of the thioether by calculating the area percentage of its peak relative to the total peak area in the chromatogram.
-
For quantitative analysis, a calibration curve can be generated using standards of known concentrations.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for thioether synthesis and its validation using the analytical techniques discussed.
Caption: General workflow for thioether synthesis and validation.
Caption: Comparison of analytical techniques for thioether validation.
By employing a combination of these analytical techniques, researchers can confidently validate the synthesis of thioethers, ensuring the quality and reliability of their chemical products for further applications.
References
A Comparative Guide to Spectroscopic Analysis of Sodium Ethanethiolate Reaction Products
This guide offers a detailed comparison of spectroscopic methods for the analysis of reaction products involving sodium ethanethiolate. Tailored for researchers, scientists, and professionals in drug development, this document provides objective, data-driven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for product characterization. Detailed experimental protocols and visual workflows are included to support the practical application of these techniques.
This compound (CH₃CH₂SNa) is a potent organosulfur nucleophile widely used in organic synthesis.[1][2] Its utility lies in the high nucleophilicity of the ethanethiolate anion (CH₃CH₂S⁻), which readily attacks electrophilic centers to form new carbon-sulfur bonds.[3] Key reactions include nucleophilic substitution with alkyl halides to produce thioethers, the cleavage of ethers, and Michael additions to α,β-unsaturated systems.[3][4][5] Accurate identification and characterization of the resulting products are critical for reaction optimization and downstream applications.
Comparison of Spectroscopic Techniques
The choice of spectroscopic technique depends on the specific information required. NMR provides detailed structural information, IR is excellent for identifying functional groups, and MS confirms the molecular weight and elemental composition.
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| ¹H & ¹³C NMR | Detailed structural connectivity, stereochemistry, and quantitative analysis of product mixtures. | Provides unambiguous structure elucidation.[6] | Requires soluble samples in deuterated solvents; can be less sensitive than MS. | Primary tool for confirming the formation of the desired product and identifying byproducts. |
| Infrared (IR) | Presence or absence of key functional groups (e.g., S-H, C=O, N-H). | Fast, non-destructive, and requires minimal sample preparation.[7] | Provides limited structural information; C-S bond vibrations are often weak and difficult to assign. | Monitoring the disappearance of starting material functional groups (e.g., thiol S-H stretch). |
| Mass Spec (MS) | Molecular weight of the product and its fragments, confirming elemental composition (HRMS). | Extremely sensitive, requires very little sample. Provides definitive molecular formula.[8][9] | Isomeric compounds cannot be distinguished without fragmentation analysis (MS/MS). | Confirming the mass of the expected product and identifying impurities. |
| UV-Vis | Analysis of compounds with chromophores. | Highly quantitative for concentration measurements of UV-active species. | Not universally applicable, as many reactants and products (like simple thioethers) do not absorb in the UV-Vis range.[10] | Monitoring reactions involving the formation or consumption of a chromophore. |
Analysis of Common Reaction Products
Nucleophilic Substitution: Thioether Formation
The reaction of this compound with an alkyl halide (R-X) is a classic Sₙ2 reaction that yields an ethyl thioether (R-SEt).[4][11]
Reaction: CH₃CH₂SNa + R-X → CH₃CH₂-S-R + NaX
Spectroscopic Evidence:
-
¹H NMR: The characteristic triplet and quartet of the ethyl group (CH₃CH₂-) will be present, shifted by the sulfur atom. New signals corresponding to the R-group attached to the sulfur will appear.
-
¹³C NMR: Signals for the two carbons of the ethyl group will be observed, along with the carbons of the R-group.
-
IR: The most significant change is the absence of the S-H stretching band (around 2550-2600 cm⁻¹) if the reaction is performed by first deprotonating ethanethiol (B150549) in situ. C-S stretching bands are weak and typically appear in the 600-800 cm⁻¹ region.
-
MS: The molecular ion peak [M]⁺ will correspond to the molecular weight of the synthesized thioether.
Michael Addition
This compound can act as a nucleophile in a Michael reaction, adding to an α,β-unsaturated carbonyl compound.[12][13]
Reaction: CH₃CH₂SNa + R-CH=CH-C(=O)R' → R-CH(SEt)-CH₂-C(=O)R'
Spectroscopic Evidence:
-
¹H NMR: The disappearance of the vinyl proton signals from the Michael acceptor is a key indicator. New signals will appear for the protons on the carbons where the addition occurred, often as complex multiplets.
-
IR: The C=O stretching frequency of the carbonyl group will remain, but the C=C stretching band of the conjugated system will disappear.
-
MS: The molecular ion peak will correspond to the sum of the molecular weights of ethanethiol and the Michael acceptor.
Quantitative Data Summary
The following tables summarize typical spectroscopic data for the analysis of products from this compound reactions.
Table 1: Typical ¹H NMR Chemical Shifts (ppm in CDCl₃)
| Protons | Reactant (e.g., 1-bromobutane) | Product (Ethyl Butyl Sulfide) |
| CH₃ -CH₂-S- | N/A | ~1.25 (t) |
| CH₃-CH₂ -S- | N/A | ~2.50 (q) |
| -S-CH₂ -CH₂- | ~3.40 (t, adjacent to Br) | ~2.50 (t, adjacent to S) |
| -CH₂-CH₂ -CH₂- | ~1.85 (m) | ~1.55 (m) |
| -CH₂-CH₂ -CH₃ | ~1.45 (m) | ~1.40 (m) |
| -CH₂-CH₂-CH₃ | ~0.95 (t) | ~0.90 (t) |
Table 2: Key Infrared Absorption Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Typical Frequency | Notes |
| Thiol (S-H) | Stretch | 2550 - 2600 | Weak. Its disappearance indicates thiol consumption.[7] |
| Alkane (C-H) | Stretch | 2850 - 3000 | Present in both reactants and products. |
| Sulfide (C-S) | Stretch | 600 - 800 | Weak and often difficult to assign definitively. |
| Carbonyl (C=O) | Stretch | 1680 - 1750 | Present in Michael acceptors and their adducts. |
| Alkene (C=C) | Stretch | 1620 - 1680 | Present in Michael acceptors; disappears upon reaction. |
Table 3: Expected Mass Spectrometry Data for Ethyl Butyl Sulfide (C₆H₁₄S)
| Species | m/z (Calculated) | Notes |
| Molecular Ion [M]⁺ | 118.08 | Corresponds to the full molecular weight. |
| [M - CH₂CH₃]⁺ | 89.04 | Loss of the ethyl group. |
| [M - CH₂CH₂CH₂CH₃]⁺ | 61.02 | Loss of the butyl group. |
| [CH₃CH₂S]⁺ | 61.02 | Ethylthio fragment. |
Experimental Protocols & Workflows
General Protocol for Thioether Synthesis and Analysis
This protocol describes a typical procedure for reacting this compound with an alkyl halide and the subsequent analysis.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend this compound (1.0 eq) in a dry aprotic solvent like DMF or THF.[14]
-
Addition of Electrophile: Cool the suspension to 0 °C. Add the alkyl halide (1.0-1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots.
-
Workup: Once the reaction is complete, quench by adding distilled water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.[14]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
-
Spectroscopic Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
IR: Place a drop of the neat liquid product between two salt plates (NaCl or KBr) or acquire a spectrum using an ATR accessory.
-
MS: Prepare a dilute solution (~1 mg/mL) of the product in a volatile solvent like methanol (B129727) or acetonitrile (B52724) for analysis by ESI-MS or GC-MS.
-
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow and a representative reaction pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 6. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. sfrbm.org [sfrbm.org]
- 10. rsc.org [rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks | MDPI [mdpi.com]
- 14. Page loading... [wap.guidechem.com]
A Comparative Guide to Demethylating Agents: Sodium Ethanethiolate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the cleavage of methyl ethers is a critical transformation. The choice of a demethylating agent can significantly impact reaction efficiency, substrate compatibility, and overall yield. This guide provides an objective comparison of sodium ethanethiolate with other commonly employed demethylating agents, supported by experimental data and detailed protocols.
Unveiling the Nucleophilic Power of this compound
This compound (NaSEt) is a potent nucleophile widely utilized for the O-demethylation of aryl methyl ethers.[1] Its efficacy stems from the high nucleophilicity of the thiolate anion, which readily attacks the methyl group in an SN2 reaction, leading to the formation of a phenoxide and ethyl methyl sulfide.[1][2] This method is particularly effective for electron-rich aromatic systems.
The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidinone (NMP) at elevated temperatures to facilitate the reaction.[3][4]
Performance Comparison of Demethylating Agents
The selection of a demethylating agent is contingent on the specific substrate, desired reaction conditions, and tolerance of other functional groups. Below is a comparative analysis of this compound against other prevalent reagents.
| Demethylating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Nucleoside Dimethyl Phosphonate (B1237965) Ester | DMF | 100 | 48 | 54 | [3] |
| This compound | Aryl Methyl Ether | DMF | 130 | 3.5 | Not specified | [2] |
| 1-Dodecanethiol (B93513)/NaOH | Tariquidar | NMP | 130 | 8 | Not specified | [5] |
| Boron Tribromide (BBr₃) | 2-Bromo-6-methoxyphenol | Dichloromethane (B109758) | RT | Overnight | 98 | [6] |
| Boron Tribromide (BBr₃) | Homovanillyl alcohol derivative | Dichloromethane | -20 | 2.5 | 80 | [6] |
| Hydrobromic Acid (HBr) | 4-Propylguaiacol | Water | 115 | 19 | 94 | [6] |
| Hydrobromic Acid (HBr)/Aliquat 336 | Guaiacol | Water | 105 | 6 | 78 | [6] |
| Iodocyclohexane | Guaiacol | DMF | Reflux | 4 | 91 | [6] |
| Biocatalytic (Cobalamin-dependent methyltransferase) | Guaiacol Derivatives | Buffer | 30 | 24 | >90 (conversion) | [7] |
| Biocatalytic (Cobalamin-dependent methyltransferase) | Hydroxytyrosol precursor | Buffer | Not specified | 25 | 97 (isolated) | [7][8] |
Note: The presented data is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for key demethylating agents.
This compound Demethylation of a Nucleoside Dimethyl Phosphonate Ester[3]
-
To a solution of the nucleoside dimethyl phosphonate ester (1 equivalent) in dry N,N-dimethylformamide (DMF), add this compound (20 equivalents).
-
Stir the mixture under an argon atmosphere at 100 °C for 30-48 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with dichloromethane.
-
Evaporate the aqueous phase and purify the residue by silica (B1680970) gel chromatography.
1-Dodecanethiol Demethylation of an Aryl Methyl Ether
This protocol utilizes an odorless long-chain thiol, offering a more practical alternative to the volatile and malodorous ethanethiol.[9]
-
Combine the aryl methyl ether (1 equivalent), 1-dodecanethiol (1.5-3 equivalents), and potassium carbonate (1.5-3 equivalents) in acetonitrile.
-
Stir the mixture at 50-70 °C for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Boron Tribromide Demethylation of an Aryl Methyl Ether[10]
Boron tribromide is a powerful Lewis acid effective for cleaving aryl methyl ethers, even in complex molecules.[10]
-
Dissolve the aryl methyl ether (1 equivalent) in dry dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.1-3 equivalents) in dry dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by adding it to ice water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product as necessary.
Visualizing the Chemistry: Mechanisms and Pathways
Understanding the underlying mechanisms and biological pathways is paramount for rational drug design and development.
SN2 Demethylation of an Aryl Methyl Ether by Thiolate
The demethylation of aryl methyl ethers by thiolates such as this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2] The thiolate anion acts as a potent nucleophile, attacking the electrophilic methyl group of the ether. This backside attack leads to a transition state where the sulfur-carbon bond is forming concurrently with the carbon-oxygen bond breaking. The reaction results in the formation of a phenoxide, which upon workup yields the phenol, and a thioether byproduct.
Caption: SN2 mechanism of aryl methyl ether demethylation.
Hard and Soft Acids and Bases (HSAB) Principle in Demethylation
The Hard and Soft Acids and Bases (HSAB) principle provides a framework for understanding the reactivity of the demethylation process. The methyl group (a soft acid) is preferentially attacked by a soft nucleophile like the thiolate anion (a soft base). In contrast, a harder acid like BBr₃ (a hard acid) coordinates to the ether oxygen (a hard base), facilitating cleavage.
Caption: HSAB principle in demethylation reactions.
DNA Demethylation and Cancer Signaling Pathways
In the context of drug development, particularly in oncology, DNA demethylating agents play a crucial role. Agents like decitabine (B1684300) and azacitidine function by inhibiting DNA methyltransferases (DNMTs), leading to the reactivation of tumor suppressor genes silenced by hypermethylation.[11][12] This can impact various cancer-related signaling pathways.
Caption: DNA demethylation pathway in cancer therapy.
Conclusion
This compound is a robust and effective reagent for the demethylation of aryl methyl ethers. Its high nucleophilicity and the predictability of the SN2 mechanism make it a valuable tool in organic synthesis. However, its unpleasant odor and the requirement of high temperatures are notable drawbacks. The choice between this compound and other demethylating agents such as the odorless 1-dodecanethiol, the milder boron tribromide, or strong acids like HBr will depend on the specific requirements of the synthesis, including substrate sensitivity, desired reaction conditions, and scale. For applications in drug development targeting epigenetic modifications, DNA demethylating agents like decitabine offer a distinct mechanistic approach by influencing cellular signaling pathways. A thorough understanding of the advantages and limitations of each agent, as outlined in this guide, is essential for the successful design and execution of chemical and therapeutic strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]
- 3. Demethylation of Dimethyl Phosphonate Esters with this compound: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 7. Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Canonical Oncogenic Signaling Pathways in Cancer via DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Comparison of Thiolate and Alkoxide Nucleophiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic reactivity is paramount for predicting reaction outcomes and designing novel synthetic pathways. This guide provides an objective, data-driven comparison of thiolate and alkoxide nucleophiles, delving into the mechanistic underpinnings of their reactivity and offering practical experimental protocols for their evaluation.
Introduction: The Fundamental Differences in Reactivity
Thiolates (RS⁻) and alkoxides (RO⁻), the conjugate bases of thiols and alcohols respectively, are both potent nucleophiles frequently employed in organic synthesis. However, their reactivity profiles differ significantly due to the fundamental differences between sulfur and oxygen. While oxygen is more electronegative, leading to a higher charge density on the alkoxide oxygen, sulfur is larger and more polarizable. This greater polarizability of the valence electrons on sulfur often makes thiolates superior nucleophiles in many contexts, a phenomenon that can be rationalized by the Hard and Soft Acids and Bases (HSAB) principle. According to this principle, soft nucleophiles, like thiolates, preferentially react with soft electrophiles, such as the sp³-hybridized carbon of an alkyl halide in an Sₙ2 reaction.
This guide will explore these differences through quantitative data, detailed experimental methodologies, and visual representations of the underlying principles and reaction pathways.
Quantitative Comparison of Physicochemical Properties and Reactivity
The following table summarizes key quantitative data that highlights the differences in basicity and nucleophilicity between representative thiolate and alkoxide species.
| Property | Thiolate (Ethanethiolate, CH₃CH₂S⁻) | Alkoxide (Ethoxide, CH₃CH₂O⁻) | References |
| pKa of Conjugate Acid | 10.5 (Ethanethiol) | 15.9 (Ethanol) | [1][2] |
| **Polarizability of Atom (ų) ** | 2.900 (Sulfur) | 0.802 (Oxygen) | [3] |
| Relative Rate Constant (k_rel) vs. CH₃I in Methanol | ~ 1 x 10⁹ | ~ 2 x 10⁶ | [4] |
Note: The relative rate constants demonstrate the significantly higher nucleophilicity of the thiolate compared to the alkoxide in a polar protic solvent.
Experimental Protocols
Kinetic Analysis of Sₙ2 Reactions by UV-Visible Spectroscopy
This protocol describes a method to determine the second-order rate constant of the reaction between a nucleophile (thiolate or alkoxide) and an alkyl halide. The reaction is monitored by observing the change in absorbance of a chromophoric product or reactant over time.
Materials:
-
Sodium thiolate or sodium alkoxide solution of known concentration in a suitable solvent (e.g., ethanol).
-
Alkyl halide (e.g., a chromophoric halide like 4-nitrobenzyl bromide) solution of known concentration in the same solvent.
-
Thermostatted UV-Visible spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the sodium thiolate/alkoxide and the alkyl halide in the chosen solvent. The concentrations should be chosen such that the reaction proceeds at a measurable rate. For pseudo-first-order conditions, the concentration of the nucleophile should be in large excess (at least 10-fold) compared to the alkyl halide.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product or reactant being monitored. Equilibrate the instrument and the sample holder to the desired reaction temperature.
-
Reaction Initiation: In a quartz cuvette, rapidly mix the pre-thermostatted solutions of the nucleophile and the alkyl halide.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis:
-
Under pseudo-first-order conditions, the natural logarithm of the absorbance (if monitoring a reactant) or (A_∞ - A_t) (if monitoring a product, where A_∞ is the absorbance at the completion of the reaction) is plotted against time. The slope of the resulting linear plot will be the pseudo-first-order rate constant, k_obs.
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile in excess: k₂ = k_obs / [Nucleophile].
-
Competitive Nucleophilicity Study by Gas Chromatography (GC) or ¹H NMR Spectroscopy
This protocol allows for the direct comparison of the relative reactivity of a thiolate and an alkoxide towards a common electrophile.
Materials:
-
Equimolar solutions of sodium thiolate and sodium alkoxide in a suitable aprotic solvent (e.g., acetone (B3395972) or DMF).
-
A limiting amount of a suitable alkyl halide (e.g., 1-bromobutane).
-
Internal standard for GC or NMR analysis (e.g., a non-reactive compound with a distinct signal).
-
Gas chromatograph with a suitable column and detector (e.g., FID) or an NMR spectrometer.
Procedure:
-
Reaction Setup: In a reaction vessel, combine the equimolar solutions of the sodium thiolate and sodium alkoxide. Add a known amount of the internal standard.
-
Reaction Initiation: Add a limiting amount of the alkyl halide to the mixture of nucleophiles. The amount of alkyl halide should be less than the total moles of nucleophiles to ensure they are in competition.
-
Reaction Quenching: After a specific time, quench the reaction by adding a protic solvent (e.g., water) to protonate the unreacted nucleophiles.
-
Product Analysis:
-
GC Analysis: Extract the organic products into a suitable solvent (e.g., diethyl ether), dry the organic layer, and analyze the product mixture by GC. The relative amounts of the ether and thioether products can be determined by integrating the corresponding peaks and correcting for response factors using the internal standard.
-
¹H NMR Analysis: After quenching, isolate the product mixture and dissolve it in a suitable deuterated solvent. Acquire a ¹H NMR spectrum. The relative amounts of the ether and thioether can be determined by integrating characteristic signals for each product and comparing them to the integral of the internal standard.
-
-
Calculation of Relative Reactivity: The ratio of the products formed (thioether/ether) directly reflects the relative nucleophilicity of the thiolate versus the alkoxide under the given reaction conditions.
Visualizing the Mechanisms and Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Sₙ2 reaction pathway for thiolate and alkoxide nucleophiles.
Caption: The concept of atomic polarizability.
Caption: Experimental workflow for a kinetic study using UV-Vis spectroscopy.
Conclusion
The superior nucleophilicity of thiolates over alkoxides in many common synthetic scenarios can be attributed to the greater polarizability of sulfur. This property allows for a more favorable interaction with the electrophilic carbon center in the transition state of Sₙ2 reactions. While alkoxides are stronger bases, their reactivity as nucleophiles can be attenuated by strong solvation in protic solvents. The choice between a thiolate and an alkoxide nucleophile should, therefore, be guided by the specific substrate, solvent, and desired reaction outcome. The experimental protocols provided in this guide offer a framework for the quantitative assessment of their reactivity, enabling researchers to make informed decisions in their synthetic endeavors.
References
A Comparative Analysis of Sodium Ethanethiolate Reaction Kinetics in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the reaction kinetics of sodium ethanethiolate (NaSEt), a potent nucleophile widely employed in organic synthesis. Its performance is objectively compared with alternatives, supported by experimental data, to inform reagent selection and reaction optimization in research and development settings.
This compound is a highly reactive reagent, valued for its ability to participate in nucleophilic substitution (SN2) reactions and the cleavage of ethers.[1] The ethanethiolate anion (CH₃CH₂S⁻) is a strong nucleophile due to the high polarizability of the sulfur atom and the stability of the negative charge.[1] This makes it highly effective at attacking electrophilic centers, such as the carbon atom in alkyl halides, leading to the formation of thioethers.[1]
Comparative Kinetic Data
The reaction kinetics of this compound are significantly influenced by the solvent, substrate, and the nature of the nucleophile itself. A key study by Bunnett and Migdal investigated the reaction of tert-butyl chloride with this compound, providing valuable insights into its reactivity. While this reaction proceeds via an E2 mechanism due to the tertiary substrate, the data offers a basis for understanding the nucleophilic character of the thiolate.
Below is a summary of quantitative data comparing the reactivity of this compound and providing context with related nucleophiles.
Table 1: Rate Constants for the Reaction of this compound with tert-Butyl Chloride at 25°C
| Solvent System (mol % DMSO in Methanol) | [NaSEt] (M) | k (s⁻¹) x 10⁵ |
| 0 (Methanol) | 0.50 | 1.3 |
| 0 (Methanol) | 1.00 | 2.5 |
| 36.8 | 0.25 | 290 |
| 36.8 | 0.50 | 580 |
| 64.2 | 0.10 | 11000 |
| 64.2 | 0.20 | 22000 |
Data extracted from Bunnett, J. F., & Migdal, C. A. (1989). Kinetics, products, and mechanism of reaction of tert-butyl chloride with this compound in methanol (B129727) and dimethyl sulfoxide/methanol solvents. The Journal of Organic Chemistry, 54(13), 3041–3045.
Qualitative Comparison with Other Thiolates
While extensive quantitative comparative data is sparse in the readily available literature, general principles of nucleophilicity provide a basis for comparison:
-
This compound vs. Sodium Methanethiolate (B1210775) : In polar protic solvents, ethanethiolate is considered a more potent nucleophile than methanethiolate.[2] This is attributed to the larger size and greater polarizability of the ethanethiolate anion, which is less tightly solvated, making it more available for reaction.[2][3]
-
Primary vs. Secondary Thiolates : Primary thiolates, like ethanethiolate, are generally more reactive than secondary thiolates (e.g., 2-propanethiolate) due to reduced steric hindrance around the sulfur atom.[4] This allows for more facile access to the electrophilic carbon center in SN2 reactions.[4]
Experimental Protocols
The following outlines a general methodology for determining the reaction kinetics of this compound with an alkyl halide, for instance, in a competitive reaction scenario.
Objective: To compare the relative reaction rates of this compound and sodium methanethiolate with a primary alkyl halide (e.g., 1-bromobutane).
Materials:
-
This compound
-
Sodium methanethiolate
-
Anhydrous acetone (B3395972) (polar aprotic solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Standard laboratory glassware
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare equimolar stock solutions of this compound and sodium methanethiolate in anhydrous acetone.
-
Prepare a stock solution of 1-bromobutane in anhydrous acetone containing a known concentration of the internal standard.
-
-
Reaction Setup:
-
In a sealed reaction vessel, combine equal volumes of the this compound and sodium methanethiolate stock solutions.
-
Initiate the reaction by adding a limiting amount of the 1-bromobutane solution. The total molar amount of thiolates should be in excess relative to the alkyl halide.
-
Maintain the reaction at a constant temperature using a water bath.
-
-
Monitoring the Reaction:
-
At timed intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a vial containing a small amount of a suitable quenching agent (e.g., dilute acid) to neutralize the unreacted thiolates.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID.
-
The disappearance of 1-bromobutane and the appearance of the corresponding thioether products (ethyl butyl sulfide (B99878) and methyl butyl sulfide) are monitored.
-
The relative amounts of the two thioether products formed at various time points are used to determine the relative rate constants of the two competing reactions.
-
A similar protocol can be employed using UV-Vis spectroscopy if one of the reactants or products has a distinct chromophore, allowing for continuous monitoring of concentration changes.[2][5][6]
Visualizing Reaction Mechanisms and Workflows
SN2 Reaction Pathway
The reaction of this compound with a primary alkyl halide, such as methyl iodide, proceeds through a concerted SN2 mechanism. This involves a backside attack by the nucleophilic thiolate on the electrophilic carbon atom, leading to an inversion of stereochemistry.
Caption: SN2 reaction of this compound with methyl iodide.
Experimental Workflow for Kinetic Analysis
The process of determining the reaction kinetics can be visualized as a clear workflow, from preparation to data analysis.
Caption: Workflow for comparative kinetic analysis.
References
A Comparative Guide to Assessing the Purity of Synthesized Sodium Ethanethiolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized sodium ethanethiolate, a crucial reagent in pharmaceutical synthesis and organic chemistry.[1][2] We present detailed experimental protocols for the most common purity assessment techniques and compare the properties of this compound with a common alternative, sodium thiomethoxide.
Introduction
This compound (CH₃CH₂SNa) is a potent nucleophile widely employed in the synthesis of thioethers and for the cleavage of aryl methyl ethers.[2][3] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in the purification of final products. This guide offers a practical overview of robust methods for purity determination to ensure the quality and reliability of synthesized this compound.
Purity Assessment Methodologies
The two primary methods for determining the purity of this compound are redox titration and quantitative ¹H NMR (qNMR) spectroscopy.
Iodometric Titration
This classic titrimetric method provides a reliable and cost-effective way to determine the concentration of the active thiolate. The underlying principle is the oxidation of the thiolate by iodine.[3]
Objective: To determine the purity of a synthesized this compound sample by iodometric back-titration.
Materials:
-
This compound sample
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Standardized iodine (I₂) solution (e.g., 0.05 M)
-
Potassium iodide (KI)
-
Sulfuric acid (H₂SO₄), dilute (e.g., 2 M)
-
Starch indicator solution (1%)
-
Deionized water
-
Burette, pipette, Erlenmeyer flasks, magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh approximately 200-250 mg of the this compound sample into a 250 mL Erlenmeyer flask. Dissolve the sample in 50 mL of deionized water.
-
Reaction with Iodine: To the dissolved sample, add 2 g of potassium iodide, followed by the addition of a known excess of standardized 0.05 M iodine solution (e.g., 50.0 mL). The solution should turn a dark reddish-brown, indicating the presence of excess iodine.
-
Acidification: Carefully add 10 mL of 2 M sulfuric acid to the solution.
-
Titration: Immediately titrate the excess iodine with a standardized 0.1 M sodium thiosulfate solution. The reddish-brown color will fade to a pale yellow.
-
Endpoint Determination: When the solution reaches a pale yellow color, add 2 mL of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate dropwise until the blue color completely disappears, leaving a colorless solution. This is the endpoint.
-
Blank Titration: Perform a blank titration using the same volumes of reagents but without the this compound sample to account for any potential side reactions.
-
Calculation: The purity of the this compound is calculated based on the amount of iodine that reacted with the thiolate.
Workflow for Iodometric Titration:
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful and precise method for determining the purity of a substance by comparing the integral of a characteristic signal from the analyte with that of a certified internal standard of known purity.[4][5][6]
Objective: To determine the purity of a synthesized this compound sample using qNMR with an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁).
-
Acquire the spectrum with a sufficient signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the quartet of the -CH₂- group or the triplet of the -CH₃ group) and a well-resolved signal of the internal standard.
-
-
Calculation: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample refers to this compound
-
IS refers to the internal standard
-
Workflow for qNMR Analysis:
Comparison with an Alternative: Sodium Thiomethoxide
Sodium thiomethoxide (CH₃SNa) is a frequently used alternative to this compound, serving a similar role as a potent nucleophile.[7][8] The choice between these two reagents often depends on the specific synthetic requirements and the desired alkylthio group to be introduced.
Data Presentation: Comparison of Thiolating Agents
| Property | This compound | Sodium Thiomethoxide |
| Chemical Formula | C₂H₅NaS | CH₃NaS |
| Molecular Weight | 84.12 g/mol | 70.09 g/mol |
| Typical Purity | >95% (Titration), ≥90% (NMR) | ≥90%, 95% |
| Common Impurities | Ethanethiol, Diethyl disulfide, Sodium hydroxide | Methanethiol, Dimethyl disulfide, Sodium hydroxide |
| Nucleophilicity | Strong nucleophile | Strong nucleophile, generally considered slightly more reactive due to less steric hindrance[9][10] |
| Stability | Air and moisture sensitive; hydrolyzes to ethanethiol[3] | Air and moisture sensitive; hydrolyzes to methanethiol[7][8] |
| Handling | Handle under inert gas; store in a cool, dry place[11] | Handle under inert gas; store in a cool, dry place[11][12] |
| Safety Hazards | Corrosive, causes severe skin burns and eye damage[13] | Flammable solid, toxic if swallowed, causes severe skin burns and eye damage[11] |
Logical Relationship of Purity Assessment
The selection of a purity assessment method depends on the available instrumentation and the desired level of accuracy.
Conclusion
The purity of synthesized this compound is critical for its successful application in research and development. Both iodometric titration and quantitative ¹H NMR spectroscopy are robust methods for purity determination. While iodometric titration is a more accessible and economical technique, qNMR offers higher precision and provides structural information, which can help in the identification of impurities. The choice of the method should be based on the specific requirements of the project and the available analytical resources. When considering alternatives like sodium thiomethoxide, factors such as reactivity, stability, and safety should be carefully evaluated in the context of the intended synthetic transformation.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. ethz.ch [ethz.ch]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Page loading... [guidechem.com]
- 8. Sodium methanethiolate - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Metal-cation-induced shifts in thiolate redox and reduced sulfur speciation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Ethanethiolate and Other Sulfur Transfer Reagents in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of sulfur into organic molecules is a cornerstone of modern synthetic chemistry. The choice of a sulfur transfer reagent is critical, influencing reaction efficiency, substrate scope, and the overall yield of sulfur-containing compounds, which are prevalent in a vast array of pharmaceuticals and functional materials.[1] This guide provides an objective comparison of sodium ethanethiolate with other classes of sulfur transfer reagents, supported by experimental data and detailed protocols, to inform the selection of the most suitable reagent for specific synthetic applications.
I. Nucleophilic Thiolation: Synthesis of Thioethers
The formation of a carbon-sulfur bond to generate a thioether is a fundamental transformation in organic synthesis.[2] This is often achieved through nucleophilic substitution reactions. Here, we compare the performance of this compound, a classic thiol-based reagent, with alternative, odorless sulfur sources.
Performance Comparison: Thioether Synthesis
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Alkyl Halides (e.g., R-X) | Polar Aprotic (e.g., DMF) | 25 - 100 | 1 - 48 | High | Potent nucleophile, readily available.[3][4] | Malodorous precursor (ethanethiol), potential for side reactions.[3] |
| Potassium Xanthates | Alkyl/Aryl Halides | DMSO / DMF | 100 - 150 | 1 - 36 | Moderate to Good | Odorless, low toxicity, readily prepared.[5] | May require higher temperatures and longer reaction times.[5] |
| Sodium Thiosulfate (catalyst) | Aldehydes/Carboxylic Acids + Thiols | DMF | 120 - 140 | 24 | High | Metal-free, uses readily available starting materials.[6] | Requires a thiol, high temperature.[6] |
Experimental Protocols: Thioether Synthesis
Protocol 1: Synthesis of Alkyl Thioether using this compound
This protocol describes the synthesis of a thioether via an S\textsubscript{N}2 reaction between an alkyl halide and this compound.
-
Reagent Preparation : A solution of this compound is prepared by treating ethanethiol (B150549) with a base like sodium hydride in an anhydrous polar aprotic solvent such as DMF or THF under an inert atmosphere.
-
Reaction Step : The alkyl halide (1.0 mmol) is added to the solution of this compound (1.1 mmol).
-
Reaction Conditions : The mixture is stirred at a temperature ranging from room temperature to 100°C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification : Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Synthesis of Aryl Thioether using Potassium Xanthate
This protocol outlines the synthesis of an aryl thioether using a potassium xanthate as a thiol surrogate, which is particularly useful for avoiding the stench of thiols.[5]
-
Reagent Preparation : A mixture of the aryl halide (0.5 mmol), potassium xanthate (1.2 mmol), and iodine (1.5 mmol) is prepared in DMF (3.0 mL) in a sealed tube.[5]
-
Reaction Step : The sealed tube is heated to 150°C for 36 hours.[5]
-
Work-up and Purification : After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[5]
Experimental Workflow for Thioether Synthesis
Caption: Comparative workflow for thioether synthesis.
II. Thionation Reactions: Conversion of Carbonyls to Thiocarbonyls
Thionation, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), is another critical sulfur transfer reaction.[7] Lawesson's reagent is a widely used reagent for this transformation and is often compared to phosphorus pentasulfide (P₄S₁₀).[7][8] this compound is not typically used for this type of transformation.
Performance Comparison: Thionating Reagents
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Lawesson's Reagent | Amides, Ketones, Esters | Toluene / THF | 25 - 110 | 0.5 - 17 | >70 | Mild, high yield, good functional group tolerance.[8][9] | Solubility issues in non-polar solvents, thermal instability above 110°C.[8][10] |
| Phosphorus Pentasulfide (P₄S₁₀) | Amides, Ketones | Xylene | Reflux | 13 | ~80 | Robust, stable at high temperatures.[8] | Often requires higher temperatures and excess reagent.[8][9] |
Experimental Protocol: Thionation of an Amide
Protocol 3: Thionation of an Amide using Lawesson's Reagent
This protocol details the conversion of a primary amide to a thioamide.[10]
-
Reagent Preparation : Lawesson's reagent (1.43 mmol) is dissolved in anhydrous THF (120 ml). A separate solution of the amide (2.86 mmol) in anhydrous THF (50 ml) is prepared.[10]
-
Reaction Step : The amide solution is added to the Lawesson's reagent solution at room temperature.[10]
-
Reaction Conditions : The reaction is stirred at room temperature and monitored by TLC (typically complete within 30 minutes to overnight).[10]
-
Work-up and Purification : The solvent is evaporated, and a thorough aqueous work-up is performed by washing with water and extracting with ether. The crude product is purified by silica (B1680970) gel chromatography.[10]
Reaction Pathway for Thionation
Caption: Mechanism of thionation using Lawesson's reagent.
III. Demethylation of Aryl Ethers
A key application of this compound is the cleavage of ethers, particularly aryl methyl ethers, which is a common deprotection strategy in multi-step synthesis.[3] The ethanethiolate anion acts as a potent nucleophile, attacking the methyl group to displace the phenoxide.[3]
Reaction Pathway for Ether Cleavage
Caption: Ether cleavage by this compound.
This reaction proceeds via an S\textsubscript{N}2 mechanism where the soft nucleophilic sulfur of the ethanethiolate attacks the methyl carbon of the ether.[3][11] This method is often preferred for its high efficiency in deprotecting phenolic hydroxyl groups.
References
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Lawesson's Reagent [organic-chemistry.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Ether cleavage - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Sodium Ethanethiolate
Union City, CA - For researchers, scientists, and drug development professionals handling sodium ethanethiolate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe neutralization and disposal of this compound, reinforcing our commitment to providing value beyond the product itself and building deep trust within the scientific community.
This compound (NaSEt), a potent nucleophile used in organic synthesis, is classified as a corrosive solid that causes severe skin burns and eye damage.[1] It is also air and moisture sensitive, reacting with water or steam to produce toxic and flammable vapors.[2][3] Due to these hazardous properties, this compound must be neutralized before disposal. The primary and recommended method for lab-scale disposal is through oxidation with an excess of sodium hypochlorite (B82951) solution (household bleach).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to strict safety protocols. Always work in a well-ventilated chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles, and a face shield.[1][2]
-
Protective Clothing: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: For situations where dust or vapors may be generated, a NIOSH-approved respirator is recommended.[4][2]
Experimental Protocol: Neutralization of this compound via Oxidation
This protocol details the neutralization of small quantities (on a laboratory scale) of this compound waste by converting it to a less volatile and hazardous sulfonic acid through oxidation with sodium hypochlorite.
Materials:
-
This compound waste (solid or in a non-oxidizable solvent)
-
Commercial household bleach (typically ~5.25-6.15% sodium hypochlorite)
-
Water
-
Large beaker or flask (at least 10 times the volume of the total solution)
-
Stir plate and magnetic stir bar
-
Dropping funnel (for liquid waste) or powder funnel (for solid waste)
-
Ice bath
Procedure:
-
Prepare the Oxidation Solution: In a chemical fume hood, prepare a 1:1 solution of commercial bleach and water in a large beaker or flask equipped with a magnetic stir bar.[1][2] The volume should be sufficient to represent a significant excess of sodium hypochlorite relative to the amount of this compound to be neutralized.
-
Cool the Solution: Place the beaker containing the bleach solution on a stir plate and begin gentle stirring. If a significant amount of this compound is to be neutralized, place the beaker in an ice bath to manage the exothermic reaction.
-
Add this compound Waste:
-
For Liquid Waste: Slowly add the this compound solution dropwise to the stirring bleach solution using a dropping funnel.
-
For Solid Waste: If the this compound is a solid, it can be added gradually through a powder funnel. Alternatively, it can be dissolved in a minimal amount of a non-oxidizable solvent like tetrahydrofuran (B95107) (THF) and then added dropwise. Note that using a flammable solvent will require the final waste to be treated as flammable.
-
-
Monitor the Reaction: Control the rate of addition to prevent excessive heat generation. If the temperature of the solution rises significantly, slow down or temporarily stop the addition and allow the solution to cool.
-
Ensure Complete Neutralization: After all the this compound has been added, allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction is complete. The absence of the characteristic thiol odor is an indicator of successful neutralization.
-
Waste Collection: The resulting neutralized solution should be collected as hazardous waste. Transfer it to a designated, properly labeled waste container for corrosive and halogenated waste.
-
Consult Disposal Regulations: Always consult with your institution's Environmental Health & Safety (EHS) office for final disposal procedures, as local regulations may vary.[4] The final neutralized solution should be disposed of through a licensed professional waste disposal service.[2]
Quantitative Data for Decontamination and Neutralization
The following table summarizes key quantitative data for the preparation of decontamination solutions and the neutralization of this compound.
| Parameter | Recommended Value/Ratio | Purpose & Notes |
| Decontamination Solution for Glassware | 1:1 mixture of commercial bleach and water | For soaking contaminated glassware and equipment for at least 14-24 hours to ensure complete oxidation of residual thiol.[1] |
| Oxidizing Agent for Neutralization | Commercial Bleach (~5.25% Sodium Hypochlorite) | A 25% excess of sodium hypochlorite is recommended for the complete oxidation of thiols. For 0.1 mol of a thiol, approximately 500 mL of commercial bleach should be used. |
| Alternative Solid Oxidizing Agent | 65% Calcium Hypochlorite | As an alternative to liquid bleach, 42 g of 65% calcium hypochlorite in 200 mL of water can be used for 0.1 mol of a thiol (this also represents a 25% excess). |
| Final Waste Concentration for Sewer Disposal | < 1% neutral salts | This is a general guideline for neutralized acidic/basic solutions. However, due to the byproducts of thiol oxidation, sewer disposal is not recommended without explicit approval from EHS. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Spill and Decontamination Procedures
In the event of a spill, evacuate unprotected personnel and ensure the area is well-ventilated.[1] Remove all sources of ignition.[1] For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand), sweep up, and place into a suitable, labeled container for disposal.[1] Do not allow the product to enter drains.[4][5]
All glassware and equipment that have come into contact with this compound should be decontaminated immediately. Submerge the items in a 1:1 bleach-water solution within a fume hood and allow them to soak for at least 14-24 hours.[1] After soaking, the items can be rinsed thoroughly with water and cleaned by standard methods. Contaminated disposable items, such as gloves and paper towels, should be sealed in a labeled plastic bag and disposed of as solid hazardous waste.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Sodium Ethanethiolate
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Sodium Ethanethiolate. The following procedural steps and data are critical for ensuring laboratory safety and proper chemical management.
Hazard Summary
This compound is a hazardous chemical that requires careful handling. It can cause severe skin burns and eye damage and may be fatal if swallowed, inhaled, or absorbed through the skin. The table below summarizes its primary hazards.
| Hazard Type | Description | Citations |
| Physical Hazards | Combustible solid. May form combustible dust concentrations in air. Reacts with water. Air and moisture sensitive. | [1][2][3] |
| Health Hazards | Causes severe skin burns and eye damage. Material is extremely destructive to tissues of the mucous membranes and upper respiratory tract. Inhalation may cause toxic pneumonitis. | [1][3][4] |
| Environmental Hazards | Should not be released into the environment. Prevent from entering drains. | [4][5] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure. The following table outlines the required PPE.
| Body Part | PPE Type | Specifications and Standards | Citations |
| Eyes/Face | Safety Goggles & Face Shield | Tightly fitting safety goggles. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is also recommended. | [1][2][5][6] |
| Skin | Gloves | Nitrile rubber gloves are recommended. A minimum thickness of 0.11 mm with a breakthrough time of 480 minutes is suggested. Inspect gloves prior to use. | [2][6] |
| Body | Protective Clothing | Wear protective clothing to prevent skin contact. | [2][5] |
| Respiratory | Respirator | Required when dusts are generated. A full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be required. | [1][2][6][7] |
Step-by-Step Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for safety.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[4][8]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[4][5]
-
Minimize Dust: Handle the solid material carefully to minimize dust generation.[4]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][2][4] Do not eat, drink, or smoke in the work area.[4][9]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][2][4][5]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2][4][5]
-
Inert Atmosphere: Store under an inert gas as the material is air and moisture sensitive.[1][2][6]
-
Incompatibilities: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[5] Do not allow the product to come into contact with water.[1][2][5]
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate personnel from the spill area.[1][5]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Ignition Sources: Remove all sources of ignition from the area.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4] Cover drains to prevent the material from entering them.[1][2]
-
Cleanup:
-
For dry spills, carefully sweep or vacuum the material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[1][4][5]
-
For spills that have been wetted, absorb with an inert material like vermiculite, sand, or earth and place in a sealed container for disposal.[4][10]
-
-
Decontamination: Thoroughly clean the spill area after the material has been removed.[1][2][5]
Caption: Workflow for this compound Spill Response.
First Aid Measures
| Exposure Route | First Aid Procedure | Citations |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. | [1][4][5][11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of running water for at least 15 minutes. Seek immediate medical attention. | [4][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect waste material in a suitable, closed, and properly labeled container.[6]
-
Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service.[6]
-
Incineration: One approved method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated Packaging: Dispose of contaminated packaging and unused product in the same manner as the chemical itself.[6]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.[10]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
